molecular formula C5H4Cl2IN B1434611 4-Chloro-3-iodopyridine hydrochloride CAS No. 1987263-61-5

4-Chloro-3-iodopyridine hydrochloride

Cat. No.: B1434611
CAS No.: 1987263-61-5
M. Wt: 275.9 g/mol
InChI Key: DGWNGHSQEOISGU-UHFFFAOYSA-N
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Description

4-Chloro-3-iodopyridine hydrochloride is a versatile and valuable halogenated pyridine derivative for research and development, particularly in medicinal chemistry and pharmaceutical synthesis. The compound features both chlorine and iodine atoms on its pyridine ring, making it a versatile intermediate for sequential cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. The iodine can be selectively replaced via palladium-catalyzed reactions, while the chlorine offers a distinct site for further functionalization or nucleophilic substitution, providing researchers with a powerful building block for constructing complex molecules. The hydrochloride salt form may offer benefits in terms of crystallinity and solubility for specific synthetic procedures. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, as it is hazardous and causes skin and serious eye irritation. It is also very toxic to aquatic life. Appropriate personal protective equipment should be worn, and conditions for safe storage include keeping the container tightly closed in a dry, cool, and well-ventilated place .

Properties

IUPAC Name

4-chloro-3-iodopyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClIN.ClH/c6-4-1-2-8-3-5(4)7;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWNGHSQEOISGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Chloro-3-iodopyridine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-3-iodopyridine Hydrochloride: Properties, Reactivity, and Applications

Introduction

This compound is a halogenated pyridine derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its strategic importance is most pronounced in the fields of medicinal chemistry and drug development, where the pyridine scaffold is a frequently occurring motif in biologically active molecules. The unique arrangement of a chloro and an iodo substituent on the pyridine ring imparts differential reactivity, allowing for programmed, site-selective modifications. This guide provides a comprehensive technical overview of the chemical properties, reactivity, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is typically an off-white to light yellow solid. The hydrochloride salt form enhances stability and simplifies handling compared to its free base.

PropertyValueReference(s)
Chemical Name This compound[1]
Synonyms 3-Iodo-4-chloropyridine HCl
CAS Number 1987263-61-5[1]
Molecular Formula C₅H₄Cl₂IN[1]
Molecular Weight 275.90 g/mol [1]
Appearance Off-white to light yellow solid
Melting Point 69-70°C (for free base, 4-Chloro-3-iodopyridine)[2]
Boiling Point 248.6°C at 760 mmHg (for free base, predicted)[2]
Solubility Soluble in water (partly for the hydrochloride salt)[3]
pKa 1.89 (Predicted)

Spectroscopic Data

Structural elucidation and purity assessment of this compound are routinely performed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at the C-2, C-5, and C-6 positions of the pyridine ring. The formation of the hydrochloride salt causes a characteristic downfield shift of these signals due to the protonation of the ring nitrogen.

    • ¹³C NMR: The carbon spectrum will display five signals for the five distinct carbon atoms in the pyridine ring.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. The presence of chlorine and iodine isotopes will result in a characteristic isotopic pattern. The monoisotopic mass of the free base is 238.89987 Da.[2][4]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic vibrational frequencies of the C-Cl, C-I, and C=N bonds within the molecule.

Reactivity and Synthetic Utility: A Tale of Two Halogens

The synthetic power of 4-Chloro-3-iodopyridine lies in the differential reactivity of its two halogen substituents. This allows for a programmed and regioselective approach to constructing complex molecules.

  • Iodine at C-3 (The Cross-Coupling Handle): The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in transition metal-catalyzed cross-coupling reactions.[5] This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. This site is preferentially used for reactions like:

    • Suzuki-Miyaura Coupling (with boronic acids/esters)

    • Stille Coupling (with organostannanes)

    • Sonogashira Coupling (with terminal alkynes)

    • Heck Coupling (with alkenes)

  • Chlorine at C-4 (The SNAr Handle): The chlorine atom at the 4-position is an effective leaving group for nucleophilic aromatic substitution (SNAr) reactions.[5] The electron-withdrawing nature of the pyridine nitrogen activates the C-4 position towards attack by nucleophiles such as amines, thiols, and alkoxides.

This orthogonal reactivity enables chemists to first perform a cross-coupling reaction at the C-3 position, followed by a nucleophilic substitution at the C-4 position, or vice versa, providing precise control over the final molecular architecture.

Caption: Differential reactivity of 4-Chloro-3-iodopyridine.

Synthesis Protocol

The synthesis of 4-Chloro-3-iodopyridine typically involves the regioselective iodination of 4-chloropyridine. The resulting free base is then treated with hydrochloric acid to yield the stable hydrochloride salt.

Example Protocol: Synthesis of 4-Chloro-3-iodopyridine

This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend 4-chloropyridine (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) (2 equivalents) dropwise, ensuring the internal temperature remains below -70°C.

  • Stir the resulting mixture at -78°C for 30 minutes.

  • Iodination: Prepare a solution of iodine (1.1 equivalents) in anhydrous THF.

  • Add the iodine solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at -78°C.

  • Quenching and Workup: After stirring for an additional hour at -78°C, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography to obtain 4-chloro-3-iodopyridine as a solid.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or methanol) and treat with a solution of HCl (e.g., 2M HCl in diethyl ether) until precipitation is complete.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Synthesis_Workflow start 4-Chloropyridine in THF step1 Cool to -78°C start->step1 step2 Add LDA (Deprotonation) step1->step2 step3 Add Iodine (I₂) Solution (Iodination) step2->step3 step4 Aqueous Workup & Extraction step3->step4 step5 Purification (Chromatography) step4->step5 product_base 4-Chloro-3-iodopyridine (Free Base) step5->product_base step6 Treat with HCl product_base->step6 product_hcl 4-Chloro-3-iodopyridine HCl step6->product_hcl Drug_Discovery_Application scaffold 4-Chloro-3-iodopyridine Hydrochloride reaction1 Step 1: Cross-Coupling at C3 (e.g., Suzuki) scaffold->reaction1 reaction2 Step 2: SNAr at C4 (e.g., Amination) reaction1->reaction2 library Diverse Compound Library reaction2->library screening High-Throughput Screening library->screening hit Hit Compound screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Role as a scaffold in a typical drug discovery workflow.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • Hazard Identification:

    • Harmful if swallowed. * Causes skin irritation. * Causes serious eye damage. * Very toxic to aquatic life. * Handling:

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [6][7] * Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [6][8] * Avoid contact with skin, eyes, and clothing. [6] * Wash hands thoroughly after handling. [8]* Storage:

    • Store in a tightly closed container. [8] * Keep in a cool, dry, and well-ventilated place. [6][8] * It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

References

  • Benchchem. (n.d.). 4-Chloro-3-iodopyridine | 89167-34-0.
  • Sigma-Aldrich. (n.d.). 4-Chloro-3-iodo-pyridine 97 89167-34-0.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • PubChem. (n.d.). 4-Chloropyridine | C5H4ClN | CID 12288.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Apollo Scientific. (n.d.). Safety Data Sheet.
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  • Fisher Scientific. (2021). Safety Data Sheet.
  • IndiaMART. (n.d.). 4-Chloropyridine hydrochloride, For Pharmaceutical Intermediates, 7379-35-3.
  • Eureka | Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine.
  • Autech Industry Co.,Limited. (n.d.). Chloro-4-iodopyridine-3-carboxaldehyde.
  • Smolecule. (n.d.). The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine.
  • Benchchem. (n.d.). Application Notes and Protocols: 4-Chloro-6-(3-iodophenyl)pyrimidine in Medicinal Chemistry.
  • Benchchem. (n.d.). Application of 2,6-dichloro-4-iodopyridine in Medicinal Chemistry.
  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • ECHEMI. (n.d.). 89167-34-0, 4-CHLORO-3-IODOPYRIDINE Formula.
  • Sigma-Aldrich. (n.d.). 4-Chloropyridine 99 7379-35-3.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pyridine Derivatives in Focus: The Significance of 4-Chloro-3-nitropyridine.
  • ChemicalBook. (n.d.). 4-CHLORO-3-IODOPYRIDINE | 89167-34-0.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Chloropyridine Hydrochloride | 7379-35-3. Retrieved from Tokyo Chemical Industry (India) Pvt. Ltd.
  • BLD Pharm. (n.d.). 2546-56-7|4-Chloro-3-fluoropyridine.
  • ChemicalBook. (2025). 4-chloropyridine | 626-61-9.
  • ChemicalBook. (2024). Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications.
  • Google Patents. (n.d.). JPS5545630A - Preparation of 4-chloropyridine hydrochloride.
  • Sigma-Aldrich. (n.d.). 4-Chloropyridine 99 7379-35-3.
  • SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE.
  • PubChemLite. (n.d.). 4-chloro-3-iodopyridine (C5H3ClIN).
  • Sigma-Aldrich. (n.d.). 4-Chloropyridine 99 7379-35-3.
  • Acros Pharmatech. (n.d.). This compound.

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The Synthesis of 4-Chloro-3-iodopyridine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-iodopyridine hydrochloride is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of complex molecules. Its unique substitution pattern, featuring both a chloro and an iodo group on the pyridine ring, allows for selective functionalization through various cross-coupling reactions. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles and practical experimental considerations.

Strategic Approaches to the Synthesis of 4-Chloro-3-iodopyridine

The synthesis of this compound can be logically approached in a stepwise manner, beginning with the formation of the 4-chloropyridine core, followed by regioselective iodination at the 3-position, and concluding with the formation of the hydrochloride salt.

Part I: Synthesis of the Precursor: 4-Chloropyridine Hydrochloride

The most common and industrially viable starting point for the synthesis of 4-chloro-3-iodopyridine is 4-chloropyridine, often handled as its more stable hydrochloride salt. Several methods exist for the preparation of 4-chloropyridine, with the choice of method often depending on the available starting materials and desired scale.

One established method involves the reaction of N-(4-pyridyl)pyridinium chloride hydrochloride with a chlorinating agent.[1][2] This precursor is readily synthesized from pyridine and thionyl chloride.[3]

Reaction Causality:

  • Formation of N-(4-pyridyl)pyridinium chloride hydrochloride: This intermediate is crucial as it activates the 4-position of the pyridine ring towards nucleophilic attack. The reaction of pyridine with thionyl chloride is a well-established method for this purpose.[3]

  • Chlorination: Reagents like phosphorus pentachloride or phosphorus oxychloride are effective for replacing the pyridyl group with a chlorine atom.[1][2] The hydrochloride salt of 4-chloropyridine is often directly isolated as it is more stable than the free base.[4]

Alternatively, 4-chloropyridine hydrochloride can be synthesized from 4-aminopyridine via a Sandmeyer-type reaction, though this involves the use of nitrous acid and may be less favorable from a safety perspective on a large scale.[1]

Part II: Regioselective Iodination via Directed ortho-Metalation

With 4-chloropyridine in hand, the next critical step is the regioselective introduction of an iodine atom at the 3-position. Direct electrophilic iodination of 4-chloropyridine is challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[5] Therefore, a more robust strategy is required.

The most effective and regioselective method for the iodination of 4-chloropyridine at the 3-position is through a Directed ortho-Metalation (DoM) strategy.[6][7] This powerful technique utilizes a directing group to activate a specific C-H bond for deprotonation by a strong base, followed by quenching with an electrophile.

In the case of 4-chloropyridine, the chlorine atom itself can act as a directing group, facilitating deprotonation at the adjacent C-3 position.[8]

Mechanism of Directed ortho-Metalation:

  • Deprotonation: A strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA), is used to deprotonate the most acidic proton on the pyridine ring. Due to the directing effect of the chlorine atom at the 4-position, the proton at the 3-position is preferentially abstracted.[8] The reaction is conducted at very low temperatures (e.g., -78 °C) to prevent side reactions and ensure kinetic control.

  • Formation of the Lithiated Intermediate: This deprotonation generates a highly reactive 4-chloro-3-lithiopyridine intermediate.

  • Electrophilic Quench: The lithiated species is then quenched with an iodine source, such as molecular iodine (I₂), to introduce the iodine atom at the 3-position.[9]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-3-iodopyridine from 4-Chloropyridine

This protocol is based on the directed ortho-metalation of 4-chloropyridine.

Materials:

  • 4-Chloropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution (e.g., 2 M in THF/heptane/ethylbenzene)

  • Iodine (I₂)

  • Anhydrous work-up and purification solvents (e.g., diethyl ether, hexanes)

Procedure:

  • To a solution of 4-chloropyridine (1 equivalent) in anhydrous THF, slowly add a solution of LDA (2 equivalents) dropwise at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly add a solution of iodine (2 equivalents) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction to stir for an additional 30 minutes at -78 °C.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-chloro-3-iodopyridine.

Protocol 2: Formation of this compound

The final step is the conversion of the free base to its hydrochloride salt, which often improves stability and handling properties.

Materials:

  • 4-Chloro-3-iodopyridine

  • Anhydrous diethyl ether (or other suitable non-polar solvent)

  • Hydrogen chloride (gas or a solution in a suitable anhydrous solvent like diethyl ether or dioxane)

Procedure:

  • Dissolve the purified 4-chloro-3-iodopyridine in a minimal amount of anhydrous diethyl ether.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent dropwise, with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to yield this compound.[10]

Data Presentation

Table 1: Comparison of Key Reaction Parameters for the Synthesis of 4-Chloro-3-iodopyridine

ParameterDirected ortho-Metalation
Starting Material 4-Chloropyridine
Key Reagents LDA, I₂
Solvent Anhydrous THF
Temperature -78 °C
Reaction Time 1-2 hours
Typical Yield Moderate to Good
Selectivity High (for 3-iodo isomer)

Visualization of Synthetic Pathways

Diagram 1: Synthesis of this compound

Synthesis_Pathway Pyridine Pyridine N4PPCH N-(4-pyridyl)pyridinium chloride hydrochloride Pyridine->N4PPCH 1. SOCl₂ 2. Ethanol CPH 4-Chloropyridine Hydrochloride N4PPCH->CPH PCl₅ or POCl₃ CP 4-Chloropyridine CPH->CP Base CIP 4-Chloro-3-iodopyridine CP->CIP 1. LDA, THF, -78 °C 2. I₂ CIPH 4-Chloro-3-iodopyridine Hydrochloride CIP->CIPH HCl (anhydrous)

Caption: Overall synthetic route to this compound.

Diagram 2: Mechanism of Directed ortho-Metalation

DoM_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Iodination Start 4-Chloropyridine Intermediate1 Lithiated Intermediate Start->Intermediate1 LDA, -78°C Intermediate1_2 Lithiated Intermediate Product 4-Chloro-3-iodopyridine Intermediate1_2->Product Iodine I₂ Iodine->Intermediate1_2

Caption: Key steps in the directed ortho-metalation of 4-chloropyridine.

Conclusion

The synthesis of this compound is a multi-step process that relies on a strategic and regioselective iodination of a 4-chloropyridine precursor. The directed ortho-metalation pathway offers a reliable and high-yielding route to the desired product, leveraging the directing effect of the chlorine substituent to achieve precise functionalization. Understanding the mechanistic underpinnings of each step, from the formation of the starting material to the final salt formation, is paramount for successful and scalable synthesis in a research and drug development setting. This guide provides a foundational framework for the practical execution and theoretical comprehension of this important synthetic transformation.

References

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An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-3-iodopyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, characterization, and scientific importance of 4-Chloro-3-iodopyridine hydrochloride, a key building block in modern medicinal chemistry and drug development. The content is structured to provide not just procedural steps, but also the underlying chemical principles and rationale for the methodological choices, reflecting field-proven insights for researchers and scientists.

Introduction: The Strategic Importance of Substituted Pyridines

Halogenated pyridines are a cornerstone of heterocyclic chemistry, serving as versatile intermediates in the synthesis of a wide array of functionalized molecules. The pyridine scaffold is a common motif in many biologically active compounds, and the ability to introduce substituents at specific positions is crucial for modulating their pharmacological properties. This compound is a particularly valuable reagent due to the orthogonal reactivity of its two halogen atoms, enabling selective and sequential transformations in the synthesis of complex molecular architectures. This guide will illuminate the path to obtaining this important synthetic precursor.

The Synthetic Pathway: A Multi-Step Approach

The synthesis of this compound is best approached as a three-stage process, beginning with the formation of a stable precursor, followed by regioselective functionalization, and culminating in the preparation of the final hydrochloride salt.

Stage 1: Synthesis of the Precursor, 4-Chloropyridine Hydrochloride

The direct chlorination of pyridine can be challenging and often leads to a mixture of products. A more controlled and widely adopted strategy involves the use of more stable starting materials, such as N-(4-pyridyl) pyridinium chloride hydrochloride, or the deaminative chlorination of 4-aminopyridine. One common industrial method involves the reaction of pyridine with a chlorinating agent.[1] 4-chloropyridine itself is known to be unstable, hence it is typically isolated as its more stable hydrochloride salt.[2]

Experimental Protocol: Synthesis of 4-Chloropyridine Hydrochloride [1]

  • Reaction Setup: In a well-ventilated fume hood, a 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap for acidic gases.

  • Charging the Reactor: The flask is charged with anhydrous pyridine (100g) and chlorobenzene (100mL) under a nitrogen atmosphere.

  • Addition of Chlorinating Agent: The mixture is cooled in an ice bath, and phosphorus pentachloride (100g) is added portion-wise via the dropping funnel, ensuring the temperature does not exceed 30°C.

  • Reaction: After the addition is complete, the reaction mixture is heated to and maintained at 70-75°C for 5 hours.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature, and n-butanol (300mL) is added to the residue. The mixture is heated to 50-60°C with stirring for 1 hour, then cooled to approximately 10°C. The resulting solid is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to yield 4-chloropyridine hydrochloride.

Stage 2: Ortho-Lithiation and Iodination to Yield 4-Chloro-3-iodopyridine

The introduction of an iodine atom at the 3-position of 4-chloropyridine is achieved through a regioselective ortho-lithiation, followed by quenching with an iodine source.[3][4] This reaction leverages the directing effect of the chloro and pyridinic nitrogen atoms, which acidify the proton at the 3-position, facilitating its abstraction by a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[2][4][5] The resulting lithiated intermediate is then reacted with molecular iodine to furnish the desired 4-chloro-3-iodopyridine.[6][7]

Experimental Protocol: Synthesis of 4-Chloro-3-iodopyridine [6]

  • Preparation of the Starting Material: The free base, 4-chloropyridine, is obtained by neutralizing 4-chloropyridine hydrochloride with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extracting with an organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The flask is charged with a solution of 4-chloropyridine (10 g, 0.088 mol) in anhydrous tetrahydrofuran (THF, 150 mL).

  • Lithiation: The solution is cooled to -78°C using a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA) (1.2 equivalents) in a suitable solvent (e.g., hexane or THF) is added dropwise via the dropping funnel, maintaining the internal temperature below -70°C. The mixture is stirred at -78°C for 30 minutes.

  • Iodination: A solution of iodine (1.1 equivalents) in anhydrous THF is added dropwise to the reaction mixture, again maintaining the temperature below -70°C. The reaction is stirred for an additional hour at -78°C.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The mixture is allowed to warm to room temperature and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-chloro-3-iodopyridine.

Stage 3: Formation of this compound

The final step is the conversion of the free base to its hydrochloride salt, which often improves its stability and handling properties. This is a standard acid-base reaction.

Experimental Protocol: Preparation of this compound

  • Dissolution: The purified 4-chloro-3-iodopyridine is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or methanol.

  • Acidification: The solution is cooled in an ice bath, and a solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring until precipitation is complete.

  • Isolation: The resulting solid is collected by vacuum filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield this compound.

Visualizing the Synthetic Workflow

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Iodination cluster_2 Stage 3: Salt Formation Pyridine Pyridine PCl5 PCl5, Chlorobenzene Pyridine->PCl5 Chlorination Four_Chloro_HCl 4-Chloropyridine Hydrochloride PCl5->Four_Chloro_HCl Four_Chloro_free 4-Chloropyridine (free base) Four_Chloro_HCl->Four_Chloro_free Neutralization LDA_I2 1. LDA, THF, -78°C 2. I2 Four_Chloro_free->LDA_I2 Ortho-lithiation & Iodination Four_Chloro_Three_Iodo 4-Chloro-3-iodopyridine LDA_I2->Four_Chloro_Three_Iodo HCl_ether HCl in Diethyl Ether Four_Chloro_Three_Iodo->HCl_ether Acidification Final_Product This compound HCl_ether->Final_Product

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Characterization

A summary of the key physicochemical properties of the intermediate and final product is provided below.

Property4-Chloropyridine Hydrochloride4-Chloro-3-iodopyridine[8]This compound
CAS Number 7379-35-389167-34-01987263-61-5
Molecular Formula C5H4ClN·HClC5H3ClINC5H3ClIN·HCl
Molecular Weight 150.01 g/mol 239.44 g/mol 275.90 g/mol
Appearance White to light yellow solidOff-white to light yellow solidExpected to be a crystalline solid
Melting Point 210 °C (subl.)69-70 °CNot available in published literature

Spectroscopic Data:

  • ¹H NMR (4-Chloropyridine Hydrochloride): The proton NMR spectrum of the precursor hydrochloride salt would show two doublets in the aromatic region, corresponding to the protons at the 2,6- and 3,5-positions.[9]

  • ¹H NMR (4-Chloro-3-iodopyridine): The introduction of the iodine atom at the 3-position would result in a more complex splitting pattern in the aromatic region, with distinct signals for the protons at the 2, 5, and 6-positions.

  • ¹H NMR (this compound): Upon formation of the hydrochloride salt, a downfield shift of all proton signals is expected due to the increased electron-withdrawing effect of the protonated pyridinium nitrogen.

  • ¹³C NMR, IR, and Mass Spectrometry: These techniques would further confirm the structure of the final product, with characteristic signals for the carbon-halogen bonds and the molecular ion peak in the mass spectrum.

Conclusion

While a singular "discovery" paper for this compound is not readily apparent in the scientific literature, its synthesis is based on well-established and reliable chemical transformations. This guide provides a robust and logical pathway for its preparation, grounded in the principles of modern organic synthesis. The strategic importance of this compound as a versatile building block in medicinal chemistry and materials science underscores the value of understanding its synthesis and properties.

References

  • Giumanini, A. G., & Lercker, G. (1993). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. Heterocycles, 35(1), 153-160.
  • CN103360306A - Method for synthesizing 4-chloro-pyridine. (2013). Google Patents.
  • JPS59112965A - Preparation of 4-chloropyridine hydrochloride. (1984). Google Patents.
  • Gribble, G. W., & Saulnier, M. G. (1983). Regioselective ortho-lithiation of halopyridines. Syntheses of ortho-disubstituted pyridines and a convenient generation of 3,4-pyridyne. Heterocycles, 20(7), 1277-1282.
  • JPS5545630A - Preparation of 4-chloropyridine hydrochloride. (1980). Google Patents.
  • Miyashita, A., Matsuda, H., & Higashino, T. (1994). Reductive lithiation of halopyridines using lithium naphthalenide. Heterocycles, 38(7), 1501-1504.
  • 4-Chloropyridine Hydrochloride. (n.d.). ResearchGate. Retrieved from [Link]

  • CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride. (2015). Google Patents.
  • Method for synthesizing 4-chloro-pyridine. (2013). Eureka | Patsnap. Retrieved from [Link]

  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. (2023). Molecules, 28(15), 5734.
  • Lithiation / Iodination. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Choppin, S., Gros, P., & Fort, Y. (2001). First Regioselective C-2 Lithiation of 3- and 4-Chloropyridines. European Journal of Organic Chemistry, 2001(3), 603-606.
  • Gribble, G. W., & Saulnier, M. G. (1988). Directed lithiation of 4-halopyridines: Chemoselectivity, regioselectivity and application to synthesis. Journal of heterocyclic chemistry, 25(2), 437-443.
  • Heinz, B., Djukanovic, D., Filipponi, P., Martin, B., Karaghiosoff, K., & Knochel, P. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(16), 5821-5827.
  • 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. (n.d.). SpectraBase. Retrieved from [Link]

  • Iodination. (n.d.). Common Conditions. Retrieved from [Link]

  • 4-chloro-3-iodopyridine (C5H3ClIN). (n.d.). PubChemLite. Retrieved from [Link]

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The Strategic Intermediate: A Technical Guide to 4-Chloro-3-iodopyridine Hydrochloride for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and development, the strategic use of highly functionalized heterocyclic intermediates is paramount to the efficient construction of complex molecular architectures. Among these, 4-Chloro-3-iodopyridine hydrochloride emerges as a pivotal building block, offering orthogonal reactivity that enables selective, sequential cross-coupling reactions. This technical guide provides an in-depth exploration of the synthesis, unique reactivity, and practical applications of this compound, tailored for researchers, medicinal chemists, and process development scientists. We will delve into the causality behind experimental choices, provide validated protocols for its key transformations, and illustrate its strategic importance in the synthesis of high-value pharmaceutical agents.

Introduction: The Strategic Advantage of Orthogonal Halogenation

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved therapeutic agents.[1] The introduction of multiple, distinct halogen atoms onto this ring system creates a versatile platform for iterative chemical modifications. This compound presents a compelling case for such strategic functionalization. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds under palladium-catalyzed cross-coupling conditions allows for a high degree of regioselectivity. The C-I bond is substantially more susceptible to oxidative addition to a Pd(0) catalyst than the more robust C-Cl bond.[2] This inherent electronic difference is the cornerstone of this intermediate's utility, enabling chemists to perform a C-I bond functionalization, followed by a subsequent, distinct reaction at the C-Cl position. This guide will illuminate the practical applications of this powerful synthetic strategy.

Physicochemical Properties and Handling

4-Chloro-3-iodopyridine is a solid at room temperature with a melting point between 71-81 °C.[3] As with many pyridine derivatives, the free base is susceptible to darkening upon exposure to air and light.[4] Conversion to the hydrochloride salt enhances its stability, improves its handling characteristics, and often renders it as a free-flowing crystalline solid, which is advantageous for accurate weighing and dispensing in a laboratory or manufacturing setting.

Table 1: Physicochemical Properties of 4-Chloro-3-iodopyridine and its Hydrochloride Salt

Property4-Chloro-3-iodopyridine (Free Base)This compound
Molecular Formula C₅H₃ClINC₅H₄Cl₂IN
Molecular Weight 239.44 g/mol [3]275.90 g/mol
Appearance White to off-white solid[3]White to light yellow crystalline powder
Melting Point 71-81 °C[3]>200 °C (decomposes) (estimated)
Solubility Soluble in organic solvents (DCM, EtOAc, THF)Soluble in water, methanol; sparingly soluble in less polar organic solvents

Safety and Handling:

4-Chloro-3-iodopyridine is classified as an irritant and is harmful if swallowed.[3] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For the hydrochloride salt, which is a solid, a dust mask is also recommended.[5][6] Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Synthesis of this compound: A Practical Approach

While several synthetic routes to substituted pyridines exist, a practical and scalable approach to this compound can be envisioned through a multi-step sequence starting from readily available precursors. A plausible and efficient strategy involves the diazotization of an aminopyridine followed by Sandmeyer and iodination reactions.

Proposed Synthetic Pathway

A logical synthetic route commences with 4-aminopyridine. This can be converted to 4-chloropyridine via a Sandmeyer reaction.[1][7] Subsequent regioselective iodination at the 3-position would yield the desired 4-chloro-3-iodopyridine. Finally, treatment with hydrochloric acid affords the stable hydrochloride salt.

G cluster_0 Step 1: Diazotization & Sandmeyer Reaction cluster_1 Step 2: Regioselective Iodination cluster_2 Step 3: Hydrochloride Salt Formation 4-Aminopyridine 4-Aminopyridine 4-Pyridyldiazonium_chloride 4-Pyridyldiazonium_chloride 4-Aminopyridine->4-Pyridyldiazonium_chloride NaNO₂, HCl 0-5 °C 4-Chloropyridine 4-Chloropyridine 4-Pyridyldiazonium_chloride->4-Chloropyridine CuCl, HCl 4-Chloro-3-iodopyridine 4-Chloro-3-iodopyridine 4-Chloropyridine->4-Chloro-3-iodopyridine I₂, Oxidizing Agent (e.g., HIO₃/H₂SO₄) 4-Chloro-3-iodopyridine_HCl 4-Chloro-3-iodopyridine_HCl 4-Chloro-3-iodopyridine->4-Chloro-3-iodopyridine_HCl HCl in Ether or IPA

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of 4-Chloro-3-iodopyridine

This protocol is a representative procedure based on established chemical transformations and may require optimization.

Step 1: Synthesis of 4-Chloropyridine from 4-Aminopyridine [8]

  • To a stirred solution of concentrated hydrochloric acid (100 mL) cooled to 0-5 °C, slowly add 4-aminopyridine (20.0 g, 0.212 mol).

  • A solution of sodium nitrite (16.0 g, 0.232 mol) in water (40 mL) is added dropwise, maintaining the temperature below 5 °C.

  • The resulting diazonium salt solution is then added portion-wise to a solution of copper(I) chloride (25.0 g, 0.252 mol) in concentrated hydrochloric acid (100 mL) at room temperature.

  • The reaction mixture is heated to 60 °C for 1 hour, then cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-chloropyridine.

Step 2: Synthesis of 4-Chloro-3-iodopyridine

  • To a solution of 4-chloropyridine (10.0 g, 0.088 mol) in concentrated sulfuric acid (50 mL), add iodine (11.2 g, 0.044 mol) and iodic acid (7.7 g, 0.044 mol).

  • The mixture is heated to 80-90 °C and stirred for 12-16 hours.

  • After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

  • The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-chloro-3-iodopyridine.

Step 3: Preparation of this compound

  • Dissolve the purified 4-chloro-3-iodopyridine (10.0 g, 0.042 mol) in anhydrous diethyl ether (100 mL).

  • Cool the solution in an ice bath and slowly bubble dry hydrogen chloride gas through the solution until precipitation is complete.

  • Alternatively, add a solution of 2M HCl in diethyl ether dropwise to the stirred solution.

  • The resulting white to off-white precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.

Reactivity and Applications in Cross-Coupling Chemistry

The synthetic power of this compound lies in the differential reactivity of its two halogen atoms. This allows for selective functionalization, typically at the more reactive C-I bond, followed by a subsequent transformation at the C-Cl position.

G Start 4-Chloro-3-iodopyridine Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Pd Catalyst Base Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Pd/Cu Catalysts Base Buchwald Buchwald-Hartwig Amination (R₂NH) Start->Buchwald Pd Catalyst Base, Ligand Product1 4-Chloro-3-arylpyridine Suzuki->Product1 Product2 4-Chloro-3-alkynylpyridine Sonogashira->Product2 Product3 4-Chloro-3-aminopyridine Buchwald->Product3

Caption: Key cross-coupling reactions of 4-Chloro-3-iodopyridine.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[9] With 4-chloro-3-iodopyridine, this reaction proceeds with high selectivity at the C-3 position.

Protocol: Suzuki-Miyaura Coupling of 4-Chloro-3-iodopyridine

  • To a degassed mixture of this compound (1.0 g, 3.63 mmol), an arylboronic acid (1.2 equivalents), and a suitable base such as potassium carbonate (3.0 equivalents) in a solvent system like 1,4-dioxane/water (4:1, 20 mL), add a palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Table 2: Representative Suzuki-Miyaura Coupling Conditions

ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Efficient for coupling with aryl iodides.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFProvides solubility for both organic and inorganic reagents.
Temperature 80-100 °CSufficient to drive the catalytic cycle without degrading the catalyst.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction is highly effective for the selective alkynylation of 4-chloro-3-iodopyridine at the C-3 position.

Protocol: Sonogashira Coupling of 4-Chloro-3-iodopyridine

  • In a reaction vessel under an inert atmosphere, combine this compound (1.0 g, 3.63 mmol), a terminal alkyne (1.2 equivalents), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (4-10 mol%).

  • Add a suitable solvent, typically an amine base like triethylamine or diisopropylamine, which also serves as the base for the reaction.

  • Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring for completion.

  • After the reaction is complete, filter the mixture to remove the amine hydrochloride salt, and concentrate the filtrate.

  • The residue can be purified by column chromatography to yield the 4-chloro-3-alkynylpyridine product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This transformation allows for the selective amination of 4-chloro-3-iodopyridine at the C-3 position. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields, especially with less reactive amines.[11]

Protocol: Buchwald-Hartwig Amination of 4-Chloro-3-iodopyridine

  • To a reaction tube, add this compound (1.0 g, 3.63 mmol), an amine (1.2-1.5 equivalents), a strong base such as sodium tert-butoxide or cesium carbonate (2.0 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%).

  • Add an anhydrous, degassed solvent like toluene or 1,4-dioxane.

  • Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.

  • After cooling, quench the reaction with water, and extract with an organic solvent.

  • The organic phase is dried, concentrated, and the product is purified by column chromatography.

Conclusion: A Versatile Tool for Modern Synthesis

This compound stands out as a highly valuable and versatile intermediate for the synthesis of complex, functionalized pyridine derivatives. Its key attribute—the differential reactivity of its chloro and iodo substituents—provides a strategic advantage for chemists, enabling selective and sequential cross-coupling reactions. This guide has outlined practical synthetic approaches to this intermediate and provided robust protocols for its application in key C-C and C-N bond-forming reactions. As the demand for novel and intricate molecular architectures in pharmaceuticals and materials science continues to grow, the strategic application of intermediates like this compound will undoubtedly play an increasingly critical role in driving innovation.

References

  • Anagnostis, C., & Turnbull, M. M. (1998). 2-amino-3,5-dichloropyridinium chloride monohydrate.
  • Ashokan, A., et al. (2023). 4-amino-3,5-dichloropyridinium 3-hydroxypicolinate monohydrate.
  • Boland, N. A., et al. (2014). The emerging role of the aryl hydrocarbon receptor in inflammatory and autoimmune diseases. Drug Discovery Today, 19(8), 1266-1272.
  • Charles, M. D., Schultz, P., & Buchwald, S. L. (2005). A general method for the palladium-catalyzed amination of 5- and 6-membered heterocycles. Organic Letters, 7(18), 3965–3968.
  • Chung, K. H., et al. (1999). Synthesis and antibacterial activity of new 1-N-(4-substituted piperazinyl)-3-pyridonecarboxylic acids. Archives of Pharmacal Research, 22(1), 49-54.
  • Filimonov, V. D., et al. (2008). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Organic Letters, 19(10), 2518–2521.
  • Garcia, Y., et al. (2007). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 129(41), 12664–12665.
  • Hemamalini, M., & Fun, H.-K. (2010). 2-Amino-5-chloropyridinium fumarate–fumaric acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 66(11), o2819.
  • Hu, C.-L., et al. (2011). 2-Amino-3-chloropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(1), o143.
  • Kashani, S. K., & Jessiman, J. E. (2019).
  • Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 129(41), 12664–12665.
  • Onnis, V., et al. (2009). Synthesis and antiproliferative activity of 4-amino-3,5-diaryl-1H-pyrazolo[3,4-d]pyrimidines. Bioorganic & Medicinal Chemistry, 17(17), 6297-6306.
  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-fluoropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloropyridine N-oxide. Retrieved from [Link]

  • Singaram, B., et al. (2016). Synthesis, spectral characterization, and antimicrobial evaluation of some novel Schiff bases of 4-amino-3,5-dimethyl-1H-pyrazole. Journal of Saudi Chemical Society, 20(Supplement 1), S25-S31.
  • The Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 6058-6074.
  • Vaidya, U. R., & Mathias, L. J. (1986). A convenient synthesis of 4-aminopyridine. Journal of the American Chemical Society, 108(18), 5514–5515.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Khan Academy. (n.d.). Sandmeyer reaction [Video]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]

  • Scientific.Net. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Retrieved from [Link]

  • Chemistry LibreTexts. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

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Spectroscopic Data of 4-Chloro-3-iodopyridine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document presents a predictive analysis of the spectroscopic data for 4-Chloro-3-iodopyridine hydrochloride. Due to the limited availability of experimentally-derived public data for this specific compound, the spectra and interpretations provided herein are based on established principles of spectroscopy and data from structurally analogous compounds. This guide is intended for research and informational purposes.

Introduction

This compound is a halogenated pyridine derivative of interest in synthetic chemistry and drug discovery. The precise structural elucidation and confirmation of purity of such compounds are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive toolkit for the unambiguous characterization of molecular structures. This guide offers an in-depth exploration of the predicted spectroscopic data for this compound, providing researchers with a foundational understanding of its key spectral features.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The presence of a pyridine ring, substituted with a chloro and an iodo group, and the protonation of the ring nitrogen to form the hydrochloride salt, all contribute to a unique spectral fingerprint.

Figure 1: Predicted molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The protonation of the nitrogen atom will lead to a general downfield shift of all ring protons compared to the free base.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.5 - 8.7d~5
H-57.9 - 8.1d~5
H-68.8 - 9.0s-
  • H-6: This proton is adjacent to the positively charged nitrogen and is expected to be the most deshielded, appearing as a singlet due to the absence of adjacent protons.

  • H-2 and H-5: These protons are part of a coupled system and are expected to appear as doublets. The proton at the 2-position is generally more downfield than the one at the 5-position due to the influence of the adjacent nitrogen.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show five signals for the five carbon atoms of the pyridine ring. The chemical shifts are influenced by the electronegativity of the substituents and the protonation state of the nitrogen.[1][2]

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-2~150
C-3~100
C-4~145
C-5~125
C-6~155
  • C-3: The carbon bearing the iodine atom is expected to be the most upfield due to the heavy atom effect of iodine.

  • C-2, C-4, and C-6: The carbons attached to or adjacent to the electronegative nitrogen and chlorine atoms will be significantly downfield.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

cluster_nmr NMR Workflow Sample Dissolve Sample in Deuterated Solvent Instrument Place in NMR Spectrometer Sample->Instrument Acquire H1 Acquire ¹H Spectrum Instrument->Acquire H1 Acquire C13 Acquire ¹³C Spectrum Instrument->Acquire C13 Process Process and Analyze Data Acquire H1->Process Acquire C13->Process

Figure 2: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, C-Cl, C-I, and N-H bonds.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (pyridinium)3100 - 3300Medium-Strong
Aromatic C-H stretch3000 - 3100Medium
C=C and C=N stretches1400 - 1650Strong
C-Cl stretch700 - 850Strong
C-I stretch500 - 600Medium
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan to subtract atmospheric and instrument interferences.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the free base (4-Chloro-3-iodopyridine) at m/z 239. The characteristic isotopic pattern for one chlorine atom (M⁺ and M⁺+2 in a ~3:1 ratio) should be observable.

  • Fragmentation: Common fragmentation pathways for halogenated pyridines include the loss of the halogen atoms and cleavage of the pyridine ring.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

m/zIdentity
239/241[M]⁺ (C₅H₃ClIN)
204[M-Cl]⁺
112[M-I]⁺
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Conclusion

The predicted spectroscopic data for this compound provides a detailed roadmap for its structural characterization. The combination of ¹H NMR, ¹³C NMR, IR, and MS techniques offers a powerful and comprehensive approach to confirm the identity and purity of this compound. While the data presented in this guide is predictive, it is grounded in the fundamental principles of spectroscopy and serves as a valuable resource for researchers working with this and related molecules.

References

  • Stenutz, R. NMR chemical shift prediction of pyridines. [Link]

  • Klein-peter, E. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. J. Chem. Inf. Model.2001 , 41 (3), 654–663. [Link]

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4-Chloro-3-iodopyridine hydrochloride stability and storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 4-Chloro-3-iodopyridine Hydrochloride

Introduction: this compound is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a chloro and an iodo group on the pyridine ring, makes it a versatile synthetic building block for the construction of complex molecular architectures. As with any reactive intermediate used in multi-step synthesis, particularly in a regulated drug development environment, a thorough understanding of its chemical stability is paramount. The integrity of the starting material directly impacts reaction yield, impurity profiles, and the safety and efficacy of the final active pharmaceutical ingredient (API).

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the stability profile of this compound. It outlines the core principles governing its degradation, provides scientifically grounded recommendations for storage and handling, and details an experimental framework for conducting stability assessments. The insights herein are synthesized from established chemical principles and regulatory guidelines for forced degradation studies, ensuring a scientifically robust and practical approach.

Section 1: Physicochemical and Hazard Profile

A foundational understanding of the compound's physical properties and associated hazards is essential for safe handling and the design of meaningful stability studies.

Table 1: Physicochemical Properties of 4-Chloro-3-iodopyridine

Property Value Source(s)
Chemical Name 4-Chloro-3-iodopyridine [1][2]
CAS Number 89167-34-0 [1][2]
Molecular Formula C₅H₃ClIN [1]
Molecular Weight 239.44 g/mol [1]
Appearance Off-white to light yellow solid [1]
Melting Point 69-81 °C [1][2]
Boiling Point 248.6 °C (Predicted) [2]

| Solubility | Light sensitive |[1] |

Note: The properties listed are for the free base, 4-Chloro-3-iodopyridine. The hydrochloride salt form is expected to have higher water solubility and a different melting point.

Hazard Profile: The compound is classified as hazardous. All handling operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Table 2: GHS Hazard Classification

Hazard Class Statement Pictogram Source(s)
Acute Toxicity, Oral H302: Harmful if swallowed GHS07 (Exclamation Mark) [2]
Skin Irritation H315: Causes skin irritation GHS07 (Exclamation Mark) [2]
Serious Eye Damage H318: Causes serious eye damage GHS05 (Corrosion) [1][2]

| Aquatic Hazard (Acute) | H400: Very toxic to aquatic life | GHS09 (Environment) |[1][2] |

Section 2: Postulated Degradation Pathways

The C-I bond (bond energy ~238 kJ/mol) is significantly weaker than the C-Cl bond (~339 kJ/mol), making it the most probable site for initial degradation, especially under photolytic conditions. The nitrogen atom in the pyridine ring is a potential site for oxidation.

The following diagram illustrates the scientifically plausible degradation routes:

G cluster_main Postulated Degradation Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent 4-Chloro-3-iodopyridine (Hydrochloride Salt) P1 4-Chloropyridine (De-iodination Product) Parent->P1 De-iodination P2 4-Chloro-3-iodopyridine N-oxide (Oxidation Product) Parent->P2 N-Oxidation P3 4-Hydroxy-3-iodopyridine (Hydrolysis Product) Parent->P3 Hydrolysis Light Photolytic (UV/Vis Light) Light->P1 Oxidation Oxidative (e.g., H₂O₂) Oxidation->P2 Hydrolysis Hydrolytic (Acid/Base, Heat) Hydrolysis->P3

Caption: Postulated degradation pathways for 4-Chloro-3-iodopyridine.

  • Photolytic Degradation: Exposure to UV or visible light can provide sufficient energy to cleave the weak C-I bond, likely leading to the formation of 4-chloropyridine via a radical mechanism.[5][6] This is often the most significant degradation pathway for iodinated aromatic compounds.

  • Oxidative Degradation: The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation. Reagents like hydrogen peroxide (H₂O₂) can form 4-Chloro-3-iodopyridine N-oxide.[7]

  • Hydrolytic Degradation: While aromatic C-Cl bonds are generally stable to hydrolysis, under forcing conditions (e.g., high heat in strong acid or base), nucleophilic aromatic substitution could occur, replacing the chlorine atom with a hydroxyl group to form 4-hydroxy-3-iodopyridine. This is generally considered a less likely pathway under typical storage conditions.

Section 3: Recommended Storage and Handling Protocols

Proper storage is critical to maintain the purity and integrity of this compound. The recommendations below are synthesized from safety data sheets of closely related materials and are designed to mitigate the risks identified in the postulated degradation pathways.

Table 3: Recommended Storage and Handling Summary

Parameter Recommendation Rationale
Temperature Store in a cool place. Refrigeration (2-8°C) is recommended for long-term storage. To minimize the rate of potential thermal degradation and hydrolytic reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen). To prevent oxidative degradation from atmospheric oxygen.
Container Keep container tightly closed and in a dry place. To protect from atmospheric moisture, which can accelerate hydrolysis.
Light Protect from light. Use amber vials or store in a dark cabinet. To prevent photolytic cleavage of the carbon-iodine bond, a primary degradation pathway.[1]
Ventilation Store in a well-ventilated area. General safety practice for handling chemical reagents.[8]

| Incompatibilities | Keep away from strong oxidizing agents and strong acids. | To prevent uncontrolled and potentially hazardous reactions. |

Handling Precautions:

  • Always handle the compound inside a certified chemical fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

  • Avoid inhalation of dust. Use appropriate respiratory protection if dust is generated.

  • Wash hands thoroughly after handling.

Section 4: Experimental Workflow for Stability Assessment

To definitively establish the stability profile and develop a stability-indicating analytical method (SIM), a forced degradation study is required.[9] The following section provides a generalized, yet detailed, protocol that serves as a robust starting point. The goal is to achieve a target degradation of 5-20% to ensure that the detected products are relevant and not artifacts of overly harsh conditions.[7]

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis A Prepare Stock Solution (e.g., 1 mg/mL in Methanol) C Aliquot Stock into Vials (Acid, Base, Oxidative, Thermal, Photo, Control) A->C B Prepare Stress Agents (HCl, NaOH, H₂O₂) B->C D Apply Stress Conditions (e.g., 60°C, UV light) C->D E Withdraw Samples at Time Points D->E Monitor Degradation F Quench Reaction (Neutralize if needed) E->F G Dilute to Target Concentration F->G H Analyze by HPLC-PDA G->H

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Protocol:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., HPLC-grade methanol or a methanol/water mixture) to prepare a stock solution of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at time intervals (e.g., 2, 4, 8, 24 hours).

    • Before analysis, cool the aliquot to room temperature and neutralize with an equivalent amount of 0.1 M NaOH. Dilute to the final concentration with the mobile phase.[10][11]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Follow the same incubation, sampling, and neutralization (with 0.1 M HCl) procedure as for acid hydrolysis.[10][11]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time intervals. Dilute to the final concentration with the mobile phase for analysis.[7][12]

  • Thermal Degradation:

    • Place a sample of the solid powder in a controlled temperature oven at an elevated temperature (e.g., 80°C).

    • Separately, incubate a vial of the stock solution at the same temperature.

    • Sample at time intervals (e.g., 24, 48, 72 hours), dissolve the solid or dilute the solution as needed for analysis.

  • Photostability Testing:

    • Expose a sample of the solid powder and a separate sample of the stock solution to a light source conforming to ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours and near UV energy ≥ 200 watt-hours/m²).[4]

    • Keep a parallel set of samples wrapped in aluminum foil as dark controls.

    • Analyze the exposed and control samples after the exposure period.

Section 5: Analytical Strategy for Monitoring Stability

The cornerstone of a stability study is a validated Stability-Indicating Method (SIM) , which is an analytical procedure capable of accurately quantifying the decrease in the active substance due to degradation.[9][13]

  • Primary Technique - HPLC: High-Performance Liquid Chromatography (HPLC) is the gold standard for stability testing. A reversed-phase method (e.g., using a C18 column) is typically the first choice.

  • Method Development: The stressed samples generated in the forced degradation study are pooled and used to develop the HPLC method. The goal is to achieve baseline separation between the parent peak (this compound) and all degradation product peaks.

  • Detection - Photodiode Array (PDA): A PDA detector is crucial. It not only quantifies peaks at a specific wavelength but also provides UV spectra for each peak. This allows for peak purity analysis , a critical step to ensure that a single chromatographic peak does not contain multiple co-eluting compounds.[14]

  • Mass Balance: A key aspect of validation is to establish a mass balance. The sum of the increase in the percentage of all degradation products should approximately equal the decrease in the percentage of the parent compound. A mass balance between 95-105% provides confidence that all major degradation products have been detected.

Conclusion

This compound is a stable compound when stored under appropriate conditions. Its primary liabilities are sensitivity to light, which can induce de-iodination, and potential for oxidation at the pyridine nitrogen. Long-term stability is best ensured by storing the material in a tightly sealed container, protected from light, under a cool, dry, and inert atmosphere. A systematic approach to stability assessment, employing forced degradation studies coupled with the development of a validated stability-indicating HPLC method, is essential for its use in research and GMP environments. This ensures material quality, enables accurate impurity tracking, and supports the development of robust and reproducible chemical processes.

References

  • de la Cruz, N., et al. (2016). Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants. Water Research. Available at: [Link]

  • Khushbu, A. T., et al. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]

  • de la Cruz, N., et al. (2016). Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants. UQ eSpace. Available at: [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Sharma, G., & Saini, V. (2016). Forced Degradation Studies: A Prominent Way to Establish the Stability of Drug Substances and Drug Products. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

  • de Andrade, J., et al. (2022). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules. Available at: [Link]

  • Jain, R., & Gupta, R. (2018). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Pawar, V. (2022). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. Available at: [Link]

  • Ali, A., et al. (2024). Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation. Impact Factor. Available at: [Link]

  • L-Basurto, E., et al. (2024). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). 1,4-Dihydropyridine oxidative degradation to pyridine derivative under the influence of light. ResearchGate. Available at: [Link]

  • L-Basurto, E., et al. (2024). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2 O3 as a Catalyst. Preprints.org. Available at: [Link]

  • Sarkar, S., et al. (2019). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. Available at: [Link]

  • Kolla, S. B., et al. (2021). Chemometric Assisted Development and Validation of a Stability-indicating LC Method for Determination of Related Substances in Haloperidol Decanoate Injection. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Sravani, G. S., et al. (2022). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in their combined dosage form. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

Sources

4-Chloro-3-iodopyridine hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure, Properties, and Application of 4-Chloro-3-iodopyridine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of this compound, a key heterocyclic building block in modern synthetic chemistry. The document elucidates the nuanced interplay between the electronic and steric properties of the substituents and the pyridinium core, offering a detailed examination of its molecular structure. This guide further explores the characterization of the molecule through advanced spectroscopic techniques, outlines its synthesis, and details its reactivity profile, with a particular focus on its utility in regioselective cross-coupling reactions. The content is tailored for researchers, scientists, and drug development professionals, providing the technical depth necessary to strategically employ this versatile intermediate in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs).

Introduction: A Versatile Heterocyclic Intermediate

Halogenated pyridines are foundational scaffolds in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Their utility stems from the pyridine core, a bioisostere for benzene present in numerous biologically active molecules, and the presence of halogen atoms that serve as versatile synthetic handles for diversification.[3] this compound is a particularly valuable reagent due to the orthogonal reactivity of its two distinct halogen substituents.

The formation of the hydrochloride salt enhances the compound's stability and solubility in certain solvents, making it a more robust reagent for various applications.[4] The protonation of the pyridine nitrogen atom also significantly modulates the electronic landscape of the aromatic ring, influencing its reactivity and spectroscopic properties. This guide will delve into these features, providing a holistic view of the molecule's chemical personality and its application in advanced organic synthesis.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a pyridine ring substituted at the 3- and 4-positions with iodo and chloro groups, respectively, and with the ring nitrogen protonated and associated with a chloride counter-ion.

Caption: Molecular structure of this compound.

Electronic Effects

The electronic character of the ring is heavily influenced by three key features:

  • The Pyridinium Nitrogen: The protonated nitrogen (N-H) acts as a powerful electron-withdrawing group via induction, significantly decreasing the electron density of the entire aromatic system. This makes the ring carbons more electrophilic compared to the neutral pyridine free base.

  • Chlorine Substituent (C4): Chlorine is an electronegative atom that withdraws electron density through the sigma bond (inductive effect, -I). It can donate electron density through resonance (+R), but for halogens, the inductive effect is generally dominant.

  • Iodine Substituent (C3): Iodine is less electronegative than chlorine but is more polarizable. It also exhibits a -I and +R effect, with the inductive effect being the primary electronic influence.

The combination of the powerful inductive withdrawal from the N-H group and the halogens makes the pyridinium ring electron-deficient, which is a critical factor in its reactivity.

Physicochemical Data

A summary of the key physical and chemical properties for the neutral form, 4-Chloro-3-iodopyridine, is presented below. The hydrochloride salt is typically a solid with a higher melting point and increased solubility in polar protic solvents.

PropertyValueSource
Molecular Formula C₅H₃ClIN[5]
Molecular Weight 239.44 g/mol [6]
Monoisotopic Mass 238.89987 Da[5]
Melting Point 71-81 °C[6]
CAS Number 89167-34-0[6]
XLogP3 (Predicted) 2.1[5]

Spectroscopic Characterization

Confirming the identity and purity of this compound relies on a combination of spectroscopic methods. While a definitive published spectrum for the hydrochloride salt is elusive, its features can be reliably predicted based on the known effects of substituents and protonation on the pyridine scaffold.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the pyridine nitrogen causes a significant downfield shift (deshielding) of all ring protons and carbons due to the increased electron-withdrawing nature of the N-H⁺ group compared to the lone pair on the neutral nitrogen.

  • ¹H NMR: The spectrum will exhibit three signals in the aromatic region, corresponding to the protons at the C2, C5, and C6 positions.

    • H2 and H6: These protons, being ortho to the highly electron-withdrawing N-H⁺ group, will be the most deshielded, appearing furthest downfield (likely > 8.5 ppm). They will appear as doublets due to coupling with their respective neighbors.

    • H5: This proton, being meta to the N-H⁺ group, will be located upfield relative to H2 and H6. It will likely appear as a doublet of doublets due to coupling with both H2 and H6 (though one coupling may be small).

    • N-H Proton: A broad singlet may be observable, often further downfield, though its visibility can depend on the solvent and concentration.

  • ¹³C NMR: The spectrum will show five distinct signals for the five carbon atoms of the pyridine ring.

    • C2 and C6: These carbons adjacent to the nitrogen will be significantly deshielded.

    • C4 (bearing Cl): This carbon will also be downfield, influenced by the attached chlorine.

    • C3 (bearing I): The signal for this carbon is influenced by the "heavy atom effect" of iodine, which can cause both a shift and significant line broadening. It is expected to be at a relatively high field (shielded) position compared to what would be expected based on electronegativity alone.

    • C5: This carbon will likely be the most shielded (furthest upfield) of the ring carbons.

Mass Spectrometry (MS)

Under typical electrospray ionization (ESI) conditions, the analysis would detect the cationic portion of the molecule. The expected mass would correspond to the protonated free base, [C₅H₄ClIN]⁺.

  • Expected [M+H]⁺: m/z ≈ 239.9071[5]

  • Isotopic Pattern: A characteristic isotopic pattern will be observed due to the presence of chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and iodine (¹²⁷I, 100%). This pattern is a definitive fingerprint for confirming the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

  • N-H Stretch: A broad band in the 2500-3000 cm⁻¹ region, characteristic of a secondary amine salt.

  • C=N and C=C Stretching: Sharp peaks in the 1500-1650 cm⁻¹ region, typical for aromatic heterocycles.

  • C-H Bending: Absorptions in the 700-900 cm⁻¹ region related to the out-of-plane bending of the aromatic C-H bonds.

Synthesis and Reactivity

Synthesis Protocol

A common laboratory-scale synthesis of 4-Chloro-3-iodopyridine involves the directed ortho-metalation of 4-chloropyridine. This process leverages a strong base to deprotonate the most acidic position on the ring, followed by quenching with an iodine source.

start 4-Chloropyridine intermediate Lithiate an intermediate (Deprotonation at C3) start->intermediate product_freebase 4-Chloro-3-iodopyridine intermediate->product_freebase product_hcl 4-Chloro-3-iodopyridine HCl product_freebase->product_hcl reagent1 1. LDA, THF, -78 °C reagent2 2. I₂ (Iodine) reagent3 HCl in Ether

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Setup: A flame-dried flask under an inert atmosphere (Argon or Nitrogen) is charged with dry tetrahydrofuran (THF).

  • Deprotonation: The flask is cooled to -78 °C (dry ice/acetone bath). 4-Chloropyridine is added, followed by the slow, dropwise addition of a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA). The reaction is stirred at this temperature to allow for the formation of the lithiated intermediate at the C3 position.

  • Iodination: A solution of iodine (I₂) in dry THF is added slowly to the reaction mixture at -78 °C. The reaction is allowed to stir and gradually warm to room temperature.

  • Workup: The reaction is quenched with an aqueous solution (e.g., saturated sodium thiosulfate to remove excess iodine). The organic product is extracted, dried, and the solvent is removed under reduced pressure.

  • Salt Formation: The resulting crude 4-Chloro-3-iodopyridine is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl (e.g., 2M in diethyl ether) to precipitate the hydrochloride salt, which is then collected by filtration.

Reactivity and Strategic Application

The synthetic power of this compound lies in the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions.[9] The reactivity order for aryl halides is overwhelmingly I > Br > OTf > Cl.[10] This is due to the bond dissociation energies (BDE), where the C-I bond is significantly weaker and thus more susceptible to the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[9][11]

BondBond Dissociation Energy (approx.)Relative Reactivity in Pd Cross-Coupling
C-I ~65 kcal/molHighest
C-Br ~81 kcal/molIntermediate
C-Cl ~96 kcal/molLowest

This reactivity differential allows for the sequential and regioselective functionalization of the pyridine ring. Mild reaction conditions will exclusively target the C3-Iodo position, leaving the C4-Chloro position intact for a subsequent, more forcing reaction.

start 4-Chloro-3-iodopyridine suzuki_I Suzuki Coupling (Ar-B(OH)₂) Pd(0), Mild Conditions start->suzuki_I React at C3-I sonogashira_I Sonogashira Coupling (Alkyne) Pd(0), Cu(I), Mild start->sonogashira_I React at C3-I buchwald_I Buchwald-Hartwig (Amine) Pd(0), Mild Conditions start->buchwald_I React at C3-I intermediate 4-Chloro-3-substituted-pyridine suzuki_I->intermediate sonogashira_I->intermediate buchwald_I->intermediate suzuki_Cl Suzuki Coupling (Ar-B(OH)₂) Pd(0), Forcing Conditions (e.g., bulky, e⁻-rich ligands) intermediate->suzuki_Cl React at C4-Cl buchwald_Cl Buchwald-Hartwig (Amine) Pd(0), Forcing Conditions intermediate->buchwald_Cl React at C4-Cl final_product 3,4-Disubstituted Pyridine suzuki_Cl->final_product buchwald_Cl->final_product

Caption: Regioselective functionalization strategy for 4-Chloro-3-iodopyridine.

Applications in Drug Discovery and Development

The 3,4-disubstituted pyridine motif is prevalent in a wide range of pharmaceuticals. This compound serves as an ideal starting material to access diverse chemical libraries for structure-activity relationship (SAR) studies.[12] For example, it can be used in the synthesis of kinase inhibitors, where a specific group at the C4 position (often an amine) is crucial for binding to the hinge region of the kinase, while the C3 position is varied to explore pockets that enhance potency and selectivity.[9][12] The ability to build complex molecules step-wise from a common intermediate is a cornerstone of efficient drug discovery programs.[1]

Conclusion

This compound is a high-value synthetic intermediate whose molecular structure is optimized for strategic, regioselective functionalization. The electron-deficient nature of the pyridinium ring, combined with the pronounced difference in the reactivity of its carbon-iodine and carbon-chlorine bonds, provides chemists with a reliable platform for constructing complex, polysubstituted heterocyclic systems. A thorough understanding of its structural, spectroscopic, and reactive properties, as outlined in this guide, is essential for leveraging its full potential in the synthesis of novel chemical entities for pharmaceutical and industrial applications.

References

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. Available at: [Link]

  • Sci-Hub. (n.d.). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Retrieved from: [Link]

  • Boykin, D. W., & Balakrishnan, P. (1985). 17O NMR spectroscopy of 4‐substituted pyridine N‐oxides: Substituent and solvent effects. Magnetic Resonance in Chemistry, 23(4), 276-278. Available at: [Link]

  • MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. Retrieved from: [Link]

  • ResearchGate. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Retrieved from: [Link]

  • PubChem. (n.d.). 4-chloro-3-iodopyridine. Retrieved from: [Link]

  • ResearchGate. (2015). Can anybody suggest a method of synthesis of 4-Chloropyridine? Retrieved from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine. Retrieved from: [Link]

  • ACS Publications. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from: [Link]

  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from: [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from: [Link]

Sources

A Senior Application Scientist's Guide to 4-Chloro-3-iodopyridine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4-Chloro-3-iodopyridine hydrochloride, a pivotal building block in modern medicinal chemistry. We dissect its structural attributes, focusing on the differential reactivity of its two halogen substituents, which enables highly regioselective functionalization. This document details validated synthetic protocols for its preparation and subsequent application in key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution. Through mechanistic explanations, step-by-step experimental workflows, and illustrative case studies, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this versatile scaffold in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Value of Halogenated Pyridines in Drug Discovery

The pyridine ring is one of the most ubiquitous N-heterocyclic scaffolds in pharmaceuticals, forming the core of numerous FDA-approved drugs.[1][2] Its prevalence stems from its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring with improved solubility, and serve as a versatile synthetic platform.[3][4] The strategic introduction of halogen atoms onto this privileged scaffold dramatically expands its utility, providing medicinal chemists with powerful tools to modulate a compound's pharmacokinetic and pharmacodynamic profile.[5]

Halogens, particularly chlorine and iodine, serve two primary roles:

  • Property Modulation: The introduction of a halogen can block sites of metabolic degradation, enhance binding affinity to target proteins through halogen bonding, and fine-tune the electronic properties of the molecule.[5][6]

  • Synthetic Handles: Halogen atoms are essential functional groups for transition metal-catalyzed cross-coupling reactions, allowing for the modular and efficient construction of complex molecular architectures.[7]

This compound emerges as a particularly sophisticated building block. It offers two distinct and orthogonally reactive sites on the same pyridine core: a highly reactive iodine atom at the 3-position, ideal for cross-coupling, and a less reactive chlorine atom at the 4-position, which can be targeted for nucleophilic aromatic substitution. This inherent differential reactivity is the cornerstone of its strategic importance in drug development.[7][8]

Physicochemical Profile and Structural Analysis

The utility of this compound is grounded in its unique physicochemical and electronic properties. The hydrochloride salt form ensures greater stability, improved solubility in polar solvents, and easier handling compared to the free base.[9]

PropertyValueSource(s)
Chemical Name This compound[10]
CAS Number 1987263-61-5[10]
Molecular Formula C₅H₄Cl₂IN[10]
Molecular Weight 275.90 g/mol [10]
Appearance Off-white to light yellow solid
Melting Point 69-70°C (for free base)[11]
Boiling Point 248.6°C at 760 mmHg (for free base)[11]

Structural and Reactivity Rationale:

The key to this reagent's versatility lies in the different bond strengths and electronic nature of the C-I and C-Cl bonds on the electron-deficient pyridine ring.

  • C-3 Iodine: The carbon-iodine bond is longer and weaker than the carbon-chlorine bond, making it significantly more susceptible to oxidative addition by a low-valent palladium catalyst. This is the kinetic basis for the regioselectivity observed in cross-coupling reactions. The general order of reactivity for halogens in such transformations is I > Br > Cl.[8]

  • C-4 Chlorine: The carbon-chlorine bond is stronger and less prone to oxidative addition under standard cross-coupling conditions. However, the electron-withdrawing nature of the pyridine nitrogen activates the C-4 position (para to the nitrogen) for nucleophilic aromatic substitution (SNAr), a reaction that can be performed sequentially after the C-3 position has been functionalized.

This predictable, stepwise reactivity allows for the controlled and modular synthesis of highly substituted pyridines, a critical capability in structure-activity relationship (SAR) studies.

Synthesis and Manufacturing Considerations

The preparation of this compound is a multi-step process that begins with a more common precursor, 4-chloropyridine. The free base of 4-chloropyridine is notably unstable and is almost universally prepared and handled as its hydrochloride salt.[9]

Workflow for Synthesis

Synthesis_Workflow Pyridine Pyridine Chloropyridine_HCl 4-Chloropyridine HCl Pyridine->Chloropyridine_HCl Chlorination (e.g., POCl₃, SOCl₂) Chloropyridine_FB 4-Chloropyridine (Free Base) Chloropyridine_HCl->Chloropyridine_FB Neutralization (Base) Target_FB 4-Chloro-3-iodopyridine Chloropyridine_FB->Target_FB Directed Ortho-Metalation & Iodination (LDA, I₂) Target_HCl 4-Chloro-3-iodopyridine HCl Target_FB->Target_HCl Salt Formation (HCl) Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(I) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)L₂(R') OA_Complex->TM_Complex Transmetalation reductive_elim TM_Complex->reductive_elim Reductive Elimination start start->Pd0  Ar-I (4-Chloro-3-iodopyridine) reductive_elim->Pd0 Ar-R' transmetal BoronicAcid R'-B(OH)₂ Boronate [R'-B(OH)₃]⁻ BoronicAcid->Boronate Base (e.g., K₂CO₃) Boronate->TM_Complex Enters Cycle Sequential_Functionalization Start 4-Chloro-3-iodopyridine HCl Intermediate1 4-Chloro-3-(alkynyl)pyridine Start->Intermediate1 Sonogashira Coupling (R-C≡CH, Pd/Cu) Intermediate2 4-Chloro-3-(heteroaryl)pyridine Intermediate1->Intermediate2 Cyclization/ Annulation FinalProduct 4-(Amino)-3-(heteroaryl)pyridine (Kinase Scaffold) Intermediate2->FinalProduct SNAr (R'-NH₂, Heat)

Sources

Methodological & Application

Application Note: A Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-Chloro-3-iodopyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Pyridine scaffolds are particularly prevalent in a vast array of biologically active molecules, making their efficient functionalization a critical task for medicinal chemists.[3][4]

This application note provides a detailed protocol and scientific rationale for the Suzuki-Miyaura coupling of 4-Chloro-3-iodopyridine hydrochloride. This substrate is a valuable and versatile building block due to the differential reactivity of its two halogen atoms. The carbon-iodine bond is significantly more reactive toward palladium catalysts than the more robust carbon-chlorine bond.[3] This inherent chemoselectivity allows for the precise installation of an aryl, heteroaryl, or vinyl group at the 3-position while preserving the chlorine atom at the 4-position for subsequent downstream functionalization, enabling the rapid construction of molecular complexity from a single, strategic starting material.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2][5] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the electrophile (4-Chloro-3-iodopyridine). This is typically the rate-determining step of the reaction.[2] Due to the significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond, oxidative addition occurs exclusively at the C-I bond.[3][7]

  • Transmetalation: The organic moiety from the nucleophilic organoboron species (the boronic acid) is transferred to the palladium(II) center. This step is critically dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate complex (-B(OH)₃⁻).[8][9][10]

  • Reductive Elimination: The two organic groups coupled to the palladium center are expelled, forming the new carbon-carbon bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_adduct R¹-Pd(II)-I(L₂) (Aryl-Pd Complex) pd0->oxidative_adduct Oxidative Addition transmetalation_product R¹-Pd(II)-R²(L₂) (Di-organic Pd Complex) oxidative_adduct->transmetalation_product Transmetalation transmetalation_product->pd0 Reductive Elimination product R¹-R² (Coupled Product) transmetalation_product->product boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate boronate->oxidative_adduct base Base (e.g., OH⁻) aryl_halide R¹-I (4-Chloro-3-iodopyridine)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Experimental Parameters: The Rationale Behind the Protocol

A successful and reproducible Suzuki coupling hinges on the careful selection of several key parameters.

  • Catalyst and Ligand Selection: Palladium complexes are the catalysts of choice.[4] For the highly reactive C-I bond in this substrate, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a Pd(II) precatalyst like Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) is typically sufficient. The phosphine ligands stabilize the palladium center and facilitate the elementary steps of the catalytic cycle. While more advanced and electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are essential for activating less reactive aryl chlorides, they are not generally required for this initial C-I coupling.[3][11]

  • The Role of the Base: The base is arguably one of the most critical components and serves multiple functions.[9] Firstly, it neutralizes the hydrochloride salt of the starting material. Secondly, and most importantly, it activates the boronic acid to form a negatively charged boronate species.[10] This increases the nucleophilicity of the organic group, facilitating its transfer to the electropositive palladium(II) center during transmetalation.[8] Common inorganic bases like K₂CO₃, Na₂CO₃, Cs₂CO₃, and K₃PO₄ are effective. A sufficient excess (2.5-3.0 equivalents) is required to both neutralize the substrate and drive the reaction.

  • Solvent System: Suzuki couplings are often performed in a biphasic mixture of an organic solvent and water.[12] Solvents like 1,4-dioxane, toluene, or dimethylformamide (DMF) are used to dissolve the organic substrates and the catalyst complex. Water is required to dissolve the inorganic base, allowing it to participate effectively in the reaction at the phase interface.

  • Inert Atmosphere: The active Pd(0) catalyst and many phosphine ligands are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of unwanted side products like boronic acid homocoupling.[13] Therefore, it is imperative to degas the reaction solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the setup and reaction.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with phenylboronic acid on a 1.0 mmol scale.

Materials and Reagents:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • 1,4-Dioxane (8 mL, anhydrous)

  • Deionized Water (2 mL)

  • Round-bottom flask or reaction vial equipped with a magnetic stir bar

  • Condenser and inert gas inlet (Argon or Nitrogen)

  • Standard work-up and purification glassware

ParameterReagent/ConditionQuantity/ValueRationale
Limiting Reagent 4-Chloro-3-iodopyridine HCl1.0 mmolThe primary building block to be functionalized.
Coupling Partner Phenylboronic Acid1.2 equivA slight excess ensures complete consumption of the limiting reagent.
Catalyst Pd(PPh₃)₄3 mol%Standard, effective catalyst for coupling with reactive aryl iodides.
Base K₂CO₃3.0 equivNeutralizes the HCl salt and activates the boronic acid for transmetalation.[9][10]
Solvent System 1,4-Dioxane / H₂O (4:1)10 mL totalBiphasic system to dissolve both organic and inorganic components.[12]
Temperature 90 °C-Provides thermal energy to overcome activation barriers and ensure a reasonable reaction rate.
Atmosphere Argon or Nitrogen-Prevents oxidation and deactivation of the Pd(0) catalyst.[13]
Reaction Time 12-18 hours-Typical duration to ensure reaction completion; should be monitored.

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Degassing: Bubble the inert gas through the stirred solvent mixture for 15-20 minutes to ensure it is thoroughly deoxygenated. This is a critical step for catalyst longevity and reaction success.[13]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(PPh₃)₄ catalyst (0.03 mmol) to the flask.

  • Reaction Execution: Attach a condenser to the flask, ensure a continuous gentle flow of inert gas, and heat the reaction mixture to 90 °C in a pre-heated oil bath.

  • Monitoring: Stir the reaction at 90 °C for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking a small aliquot from the reaction mixture.

  • Aqueous Work-up: Once the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 4-chloro-3-phenylpyridine product.

Experimental Workflow Visualization

Suzuki_Workflow start Start setup 1. Reaction Setup Combine Pyridine, Boronic Acid, Base start->setup degas 2. Add Solvent & Degas Bubble Ar/N₂ through mixture setup->degas catalyst 3. Add Pd Catalyst Under inert atmosphere degas->catalyst react 4. Heat Reaction 90 °C, 12-18 h catalyst->react monitor 5. Monitor Progress TLC / LC-MS react->monitor monitor->react Incomplete workup 6. Aqueous Work-up Quench, Dilute & Extract monitor->workup Reaction Complete purify 7. Purification Column Chromatography workup->purify product Isolated Product (4-Chloro-3-phenylpyridine) purify->product

Caption: A generalized experimental workflow for the Suzuki coupling protocol.

Conclusion

This application note provides a robust and well-rationalized protocol for the chemoselective Suzuki-Miyaura coupling of this compound. By leveraging the inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds, this method allows for the targeted synthesis of 3-aryl-4-chloropyridines. These products are highly valuable intermediates, poised for further diversification at the C-4 position through subsequent cross-coupling or nucleophilic aromatic substitution reactions. The detailed explanation of the mechanism and critical reaction parameters is intended to empower researchers to successfully implement and adapt this protocol for the synthesis of complex molecules in drug discovery and materials science.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552–16555. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(22), 8386–8394. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Retrieved from [Link]

Sources

Application Notes and Protocols for the Sonogashira Reaction of 4-Chloro-3-iodopyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Alkynylpyridines

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3][4] This powerful cross-coupling reaction, catalyzed by palladium and typically a copper co-catalyst, has profound implications in medicinal chemistry and materials science.[4][5] Substituted pyridines, in particular, are privileged scaffolds in numerous pharmaceuticals. The introduction of an alkynyl moiety onto a pyridine ring via the Sonogashira reaction opens up a vast chemical space for the synthesis of novel drug candidates, agrochemicals, and functional organic materials.[4]

This document provides a detailed guide to the Sonogashira coupling of 4-chloro-3-iodopyridine hydrochloride, a versatile building block. The presence of two different halogen atoms offers opportunities for selective functionalization, while the hydrochloride salt form presents specific challenges that must be addressed in the reaction design. We will delve into the mechanistic rationale behind the choice of conditions and provide a robust, step-by-step protocol for successful execution in a laboratory setting.

Understanding the Substrate: this compound

The reactivity of the two halogen substituents on the pyridine ring is dictated by the general trend in palladium-catalyzed cross-coupling reactions: C-I > C-Br > C-Cl.[6] This inherent difference allows for a highly regioselective Sonogashira reaction at the more reactive C-I bond, leaving the C-Cl bond intact for potential subsequent transformations.

The pyridine nitrogen makes the ring electron-deficient, which generally facilitates the oxidative addition step of the palladium catalyst, making pyridines good substrates for such coupling reactions.[6] However, the hydrochloride salt form means that the pyridine nitrogen is protonated. This has a significant practical implication: at least one additional equivalent of base must be added to the reaction mixture to neutralize the hydrochloride and liberate the free pyridine base for the catalytic cycle to proceed efficiently.

The Catalytic Heart of the Reaction: Mechanism and Key Components

The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

Sonogashira_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_complex R-Pd(II)(X)L2 OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_alkynyl R-Pd(II)(C≡CR')L2 Transmetal->PdII_alkynyl RedElim Reductive Elimination PdII_alkynyl->RedElim RedElim->Pd0 Catalyst Regeneration Product R-C≡CR' RedElim->Product CuX Cu(I)X Cu_acetylide Cu-C≡CR' Alkyne H-C≡CR' Alkyne->Cu_acetylide Base, Cu(I)X Base Base Cu_acetylide->Transmetal Workflow A 1. Reagent Preparation B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Reagent Addition B->C D 4. Reaction (Room Temperature) C->D E 5. Monitoring (TLC) D->E F 6. Work-up E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H 8. Product Characterization G->H

Sources

Application Notes and Protocols for the Heck Reaction of 4-Chloro-3-iodopyridine Hydrochloride with Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has found extensive application in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][3] Substituted pyridines, in particular, are prevalent scaffolds in drug discovery, and the Heck reaction provides a versatile tool for their functionalization.[4]

This document provides a comprehensive guide to the Heck reaction of 4-chloro-3-iodopyridine hydrochloride with various alkenes. As a di-halogenated substrate, 4-chloro-3-iodopyridine presents an interesting case for regioselectivity. The significant difference in the reactivity of the C-I and C-Cl bonds (I > Br > Cl) allows for selective coupling at the 3-position.[5] This guide will delve into the mechanistic underpinnings of this selectivity, provide detailed experimental protocols, and offer practical insights for researchers, scientists, and drug development professionals.

Mechanistic Insights: The Heck Catalytic Cycle and Regioselectivity

The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[2] The generally accepted mechanism involves four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 4-chloro-3-iodopyridine. This is typically the rate-determining step and is significantly faster for the C-I bond compared to the C-Cl bond, forming a Pd(II) complex.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center, followed by insertion into the Pd-C bond. This step is crucial for determining the regioselectivity of the final product.[7] For neutral palladium complexes, steric factors generally govern this step, with the pyridine moiety adding to the less hindered carbon of the alkene.[8]

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a palladium-hydride species and the new substituted alkene.

  • Reductive Elimination: The base present in the reaction mixture regenerates the active Pd(0) catalyst by removing the hydrogen halide, allowing the catalytic cycle to continue.[2]

Visualization of the Heck Catalytic Cycle

Heck_Reaction_Mechanism cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl L₂Pd(II)(Aryl)(I) OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Alkene L₂Pd(II)(Aryl)(I)(Alkene) Alkene_Coord->PdII_Alkene Migratory_Insertion Migratory Insertion PdII_Alkene->Migratory_Insertion PdII_Alkyl L₂Pd(II)(Alkyl)(I) Migratory_Insertion->PdII_Alkyl Beta_Hydride β-Hydride Elimination PdII_Alkyl->Beta_Hydride PdH_Complex L₂Pd(II)(H)(I) + Product Beta_Hydride->PdH_Complex Reductive_Elimination Reductive Elimination (Base) PdH_Complex->Reductive_Elimination Reductive_Elimination->Pd0 -HI Experimental_Workflow start Start: Reactant Preparation setup Reaction Setup in Schlenk Flask (Reactants, Catalyst, Ligand) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert reagents Add Solvent, Base, and Alkene inert->reagents reaction Heat and Stir (Monitor by TLC) reagents->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End: Pure Product analysis->end

Sources

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 4-Chloro-3-iodopyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and oncology drug discovery.

Abstract: This document provides a detailed technical guide on the strategic application of 4-Chloro-3-iodopyridine hydrochloride, a versatile and highly valuable building block in the synthesis of kinase inhibitors. We delve into the foundational principles of its reactivity, focusing on the orthogonal nature of its two halogen atoms, which enables sequential and controlled chemical modifications. This guide offers expert insights into the rationale behind protocol design for key palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations. Detailed, field-proven protocols are provided to empower researchers to leverage this scaffold for the rapid generation of compound libraries and the optimization of lead candidates in drug discovery programs.

Introduction: The Strategic Value of the Pyridine Scaffold

Protein kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a well-established driver of numerous diseases, particularly cancer.[1] Consequently, the development of small molecule kinase inhibitors remains a primary focus of modern drug discovery.[2] The pyridine ring is a privileged scaffold in this arena, frequently found in FDA-approved drugs due to its ability to form critical hydrogen bonds and other interactions within the ATP-binding site of kinases.[3]

This compound stands out as a particularly strategic starting material. Its utility stems from the differential reactivity of the iodine and chlorine substituents. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed oxidative addition than the carbon-chlorine bond. This reactivity differential allows for a reliable, stepwise approach to molecular elaboration: an initial cross-coupling reaction at the more reactive C-3 position (iodo), followed by a subsequent functionalization at the C-4 position (chloro). This strategic orthogonality is the cornerstone of its application, enabling the controlled and divergent synthesis of complex molecular architectures essential for exploring structure-activity relationships (SAR).[4][5][6]

Reagent Profile and Safe Handling

Before proceeding with any synthetic protocol, a thorough understanding of the starting material's properties and safety requirements is paramount.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₅H₄ClN · HCl[7]
Molecular Weight 150.01 g/mol [7]
Appearance Solid[7]
Melting Point 210 °C (sublimates)[7]
CAS Number 7379-35-3[7]
Safety and Handling

4-Chloropyridine hydrochloride is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8][9]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9][10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

Core Synthetic Strategy: A Workflow for Kinase Inhibitor Scaffolds

The primary strategy for utilizing this compound involves a two-step sequence that leverages the differential halogen reactivity. This allows for the systematic introduction of two different points of diversity, crucial for optimizing a compound's potency, selectivity, and pharmacokinetic properties.

G start 4-Chloro-3-iodopyridine Hydrochloride step1 Step 1: C-C Bond Formation (e.g., Suzuki Coupling) at C-3 Position start->step1 Arylboronic Acid, Pd Catalyst, Base step2 Step 2: C-N Bond Formation (e.g., Buchwald-Hartwig) at C-4 Position step1->step2 Amine, Pd Catalyst, Base product Diversified Kinase Inhibitor Scaffold step2->product

Caption: General workflow for scaffold synthesis.

Protocol I: Suzuki-Miyaura Cross-Coupling at the C-3 Position

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds, making it indispensable for assembling the biaryl cores common to many kinase inhibitors.[11][12] We exploit the higher reactivity of the C-I bond to selectively couple an aryl or heteroaryl moiety at the C-3 position of the pyridine ring.

Mechanistic Rationale

The catalytic cycle, driven by a Palladium(0) species, involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond, the rate-determining step for less reactive halides. This forms a Pd(II) intermediate.[13]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[13]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[13]

The choice of a bulky, electron-rich phosphine ligand is critical. These ligands stabilize the monoligated Pd(0) species, which is highly active, and accelerate both the oxidative addition and reductive elimination steps, leading to higher efficiency and yields, especially with challenging substrates like pyridines.[14]

G pd0 L-Pd(0) pd_complex L-Pd(II)(Ar)(I) pd0->pd_complex Oxidative Addition pd_boronate L-Pd(II)(Ar)(Ar') pd_complex->pd_boronate Transmetalation (Base) pd_boronate->pd0 Reductive Elimination product Py-Ar' pd_boronate->product sub Py-I sub->pd_complex boronic Ar'-B(OH)₂ boronic->pd_complex

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol (Conventional Heating)

This protocol describes a general method for the Suzuki-Miyaura coupling at the C-3 position.

  • Reagent Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol %) and, if necessary, an additional ligand.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane/water, DME, or toluene) via syringe.[14] A typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Stir the mixture and heat to the desired temperature (typically 80-110 °C).[14]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).[15]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol (Microwave-Assisted)

Microwave irradiation can significantly reduce reaction times.[11]

  • Setup: Combine reagents, base, and catalyst in a microwave vial as described above.

  • Solvent and Sealing: Add the solvent and securely seal the vial with a cap.[11]

  • Irradiation: Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).[11]

  • Work-up and Purification: After cooling, perform the work-up and purification as described in the conventional protocol.[11]

Comparative Data for Suzuki Coupling Conditions
ParameterCondition 1 (Conventional)Condition 2 (Microwave)Rationale & Insights
Catalyst Pd(PPh₃)₄ (5 mol%)PdCl₂(dppf) (3 mol%)Pd(PPh₃)₄ is a reliable source of Pd(0).[13] dppf is a robust ligand for microwave conditions.
Base K₂CO₃ (2.5 eq)K₃PO₄ (3.0 eq)K₃PO₄ is a stronger base often used for less reactive chlorides, but works well here too.
Solvent 1,4-Dioxane / H₂O (4:1)DMEThe aqueous co-solvent is common in conventional heating to aid solubility of the base.
Temperature 90 °C140 °CMicrowave allows for rapid heating to temperatures above the solvent's boiling point.
Time 12-18 h20 minDramatic reduction in reaction time is a key advantage of microwave synthesis.

Protocol II: Buchwald-Hartwig Amination at the C-4 Position

After functionalizing the C-3 position, the remaining C-4 chloro group becomes the target. The Buchwald-Hartwig amination is the premier method for forming C-N bonds, which are critical for establishing the "hinge-binding" motif in many Type I and Type II kinase inhibitors.[16][17] This reaction couples the 4-chloropyridine intermediate with a primary or secondary amine.[18]

Mechanistic Rationale

Similar to the Suzuki coupling, this is a palladium-catalyzed process. The key difference lies in the nucleophile.

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond. This step is slower than with C-I and often requires more specialized, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) to proceed efficiently.[19][20]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS) deprotonates the amine to form a palladium-amido complex.[18]

  • Reductive Elimination: The aryl group and the amino group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst. This is often the rate-limiting step, and bulky ligands are known to accelerate it.[18][19]

G pd0 L-Pd(0) pd_complex L-Pd(II)(Ar)(Cl) pd0->pd_complex Oxidative Addition pd_amido L-Pd(II)(Ar)(NR₂) pd_complex->pd_amido Amine Binding & Deprotonation (Base) pd_amido->pd0 Reductive Elimination product Ar-NR₂ pd_amido->product sub Ar-Cl sub->pd_complex amine HNR₂ amine->pd_complex

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Detailed Experimental Protocol

This protocol assumes the starting material is the product from the Suzuki reaction in Section 4.

  • Reagent Preparation: In an oven-dried vial, add the 3-aryl-4-chloropyridine (1.0 eq), the desired amine (1.1-1.5 eq), a strong base (e.g., NaOt-Bu or LiHMDS, 1.5-2.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C) for 12-24 hours.

  • Monitoring: Track the reaction's progress using LC-MS or TLC.

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the final di-substituted pyridine scaffold.

Application Context: Targeting Kinase Signaling

The scaffolds synthesized via these protocols are designed to interact with the ATP-binding site of protein kinases. Dysregulated kinase signaling, often initiated by receptor tyrosine kinases (RTKs), can lead to uncontrolled cell proliferation and survival, hallmarks of cancer.[4] The synthesized molecules act as competitive inhibitors, preventing ATP from binding and thereby blocking the downstream signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Ligand Ligand RTK RTK Ligand->RTK Activation Dimerization Dimerization RTK->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation ATP -> ADP Downstream Downstream Autophosphorylation->Downstream Signal Cascade Proliferation Proliferation Downstream->Proliferation Cellular Response Inhibitor Kinase Inhibitor Inhibitor->Autophosphorylation Blocks ATP Binding Site

Caption: Generalized Receptor Tyrosine Kinase (RTK) pathway.

Conclusion

This compound is a powerful and economically viable starting material for the synthesis of kinase inhibitors. Its defining feature—the differential reactivity of its C-I and C-Cl bonds—provides a logical and efficient pathway for creating diverse molecular libraries. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions are robust and reliable methods for functionalizing this scaffold. The protocols and strategic insights provided in this guide offer a solid foundation for medicinal chemists to design and execute the synthesis of novel and potent kinase inhibitors for therapeutic applications.[4][17]

References

  • BenchChem. (2025). Application Notes and Protocols: 4-Chloro-6-(3-iodophenyl)pyrimidine in Medicinal Chemistry. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Amino-3-chloropyridine N-oxide. BenchChem.
  • ChemicalBook. (2024). Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications. ChemicalBook.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. BenchChem.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - 4-Chloropyridine hydrochloride. Fisher Scientific.
  • Reyes-Rodriguez, G. J., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Reyes-Rodriguez, G. J., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. Available at: [Link]

  • BenchChem. (2025). Technical Guide: Physicochemical Properties and Synthetic Applications of 4-Amino-3-iodopyridine. BenchChem.
  • Jubilant Ingrevia Limited. 4-Chloropyridine Hydrochloride Safety Data Sheet. Jubilant Ingrevia.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • BenchChem. (2025). Comparative Reactivity Analysis: 4-Amino-3-iodopyridine vs. 3-Fluoro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
  • Elkamhawy, A., et al. (2018). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. Cole-Parmer.
  • Reyes-Rodriguez, G. J., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed. Available at: [Link]

  • Aslam, M., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Chemical Kinomics Lab. Drug Discovery - Inhibitor. Hanyang University. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. BenchChem.

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Application Notes and Protocols for 4-Chloro-3-iodopyridine Hydrochloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic applications of 4-Chloro-3-iodopyridine hydrochloride, a key heterocyclic building block in the development of novel agrochemicals. We delve into the strategic importance of this intermediate, focusing on its regioselective functionalization through palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for Suzuki-Miyaura and Sonogashira couplings are presented, alongside a discussion of the mechanistic principles that guide experimental design. This document is intended for researchers, chemists, and process development scientists in the agrochemical industry, offering both practical guidance and a deeper understanding of the chemical causality that underpins the synthesis of potent fungicidal and insecticidal agents.

Introduction: The Strategic Value of this compound in Agrochemical Discovery

The pyridine scaffold is a cornerstone in modern agrochemical design, forming the core of numerous commercially successful fungicides, herbicides, and insecticides.[1] The strategic introduction of halogen atoms onto the pyridine ring not only modulates the biological activity of the final compound but also provides reactive handles for synthetic diversification. This compound emerges as a particularly valuable intermediate due to the differential reactivity of its two halogen substituents.

The key to its utility lies in the greater lability of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This predictable regioselectivity allows for the selective introduction of a wide range of molecular fragments at the 3-position of the pyridine ring, while the more robust chloro group at the 4-position can be retained for subsequent transformations or as a key pharmacophoric element. This inherent reactivity profile makes this compound an ideal starting material for the synthesis of complex pyridine derivatives, such as the N-pyridylpyrazole thiazoles, which have shown significant promise as potent insecticides.[2][3]

This guide will explore the practical applications of this versatile building block, providing detailed protocols and the scientific rationale for their successful implementation.

Core Synthetic Applications: Building Agrochemical Scaffolds

The primary application of this compound in agrochemical synthesis is as a substrate for palladium-catalyzed cross-coupling reactions. These powerful bond-forming methodologies enable the modular construction of complex molecules from simpler precursors.

Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl and Heterobiaryl Structures

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon single bonds by reacting an organoboron compound (typically a boronic acid or ester) with an organic halide.[1] In the context of 4-Chloro-3-iodopyridine, this reaction is employed to introduce aryl or heteroaryl substituents at the 3-position, a common motif in fungicides and insecticides.

Causality of Experimental Choices:

  • Regioselectivity: The reaction overwhelmingly occurs at the 3-position due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, facilitating the initial oxidative addition to the palladium(0) catalyst.[4]

  • Catalyst: Palladium catalysts, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts derived from Pd(OAc)₂ with phosphine ligands, are commonly used. The choice of ligand can influence reaction efficiency, with bulky, electron-rich phosphines often being effective for less reactive chlorides, though for the more reactive iodide, standard phosphines are typically sufficient.[5]

  • Base: A base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is essential for the transmetalation step of the catalytic cycle.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reaction components.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is invaluable for introducing alkynyl linkers or functional groups into the pyridine scaffold, which can impart desirable conformational rigidity or act as a precursor for further transformations.

Causality of Experimental Choices:

  • Regioselectivity: Similar to the Suzuki-Miyaura coupling, the reaction selectively occurs at the C-I bond.

  • Catalyst System: The reaction is typically catalyzed by a palladium complex, such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], in the presence of a copper(I) co-catalyst (e.g., CuI). The copper co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7]

  • Base: An amine base, such as triethylamine (NEt₃) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.

  • Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent unwanted side reactions, such as the homocoupling of the alkyne (Glaser coupling).

Experimental Protocols

Safety First: Always consult the Safety Data Sheet (SDS) for all reagents before use. Perform all reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and related halopyridines are harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[3][8][9]

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes the synthesis of a 3-aryl-4-chloropyridine derivative, a common core structure in various agrochemicals.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 eq)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation:

EntryArylboronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2.5)Toluene/H₂O1001680-90
32-Thienylboronic acidPdCl₂(dppf) (2)K₃PO₄ (3)DMF/H₂O801088-98
Yields are typical and may vary depending on the specific substrate and reaction scale.

Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 4-Chloro-3-iodopyridine HCl Arylboronic Acid Pd Catalyst, Base B Add Degassed Solvent A->B In Schlenk flask C Heat under Inert Atmosphere (80-100°C) B->C D Monitor by TLC/LC-MS C->D E Cool & Dilute with Ethyl Acetate D->E Reaction Complete F Aqueous Wash (Water, Brine) E->F G Dry, Concentrate F->G H Column Chromatography G->H I Purified Product H->I

Suzuki-Miyaura Coupling Workflow
General Protocol for Sonogashira Coupling of this compound

This protocol details the synthesis of a 3-alkynyl-4-chloropyridine, a versatile intermediate for further functionalization in agrochemical synthesis.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., NEt₃ or DIPA, 2-3 eq)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the terminal alkyne and the amine base via syringe.

  • Reaction: Stir the reaction mixture at room temperature to 50 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryTerminal AlkyneCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2), CuI (2)NEt₃ (2)THFRT680-90
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3), CuI (3)DIPA (2.5)DMF40885-95
3Propargyl alcoholPdCl₂(PPh₃)₂ (2), CuI (2)NEt₃ (2)THFRT1075-85
Yields are typical and may vary depending on the specific substrate and reaction scale.

Mechanism Diagram:

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I Pd_complex Ar-Pd(II)-I(L)₂ OxAdd->Pd_complex Transmetal Transmetalation Pd_complex->Transmetal Coupled_Pd Ar-Pd(II)-C≡CR(L)₂ Transmetal->Coupled_Pd RedElim Reductive Elimination RedElim->Pd0 Ar-C≡CR Product 4-Chloro-3-alkynylpyridine Coupled_Pd->RedElim CuI CuI Cu_acetylide R-C≡C-Cu CuI->Cu_acetylide - H-Base⁺ Alkyne R-C≡C-H Alkyne->CuI + Base Base Base Cu_acetylide->Transmetal Cu-Acetylide transfers alkyne ArI 4-Chloro-3-iodopyridine

Simplified Catalytic Cycles in Sonogashira Coupling

Conclusion and Future Perspectives

This compound is a highly effective and versatile building block for the synthesis of advanced agrochemical intermediates. Its well-defined regioselectivity in palladium-catalyzed cross-coupling reactions allows for the precise and modular construction of complex pyridine derivatives. The protocols outlined in this guide for Suzuki-Miyaura and Sonogashira couplings provide a robust starting point for researchers to explore the vast chemical space accessible from this precursor. As the demand for more potent, selective, and environmentally benign agrochemicals continues to grow, the strategic use of intermediates like this compound will undoubtedly play a pivotal role in the discovery and development of next-generation crop protection solutions.

References

  • Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. MDPI. [Link]

  • Design, synthesis and fungicidal activities of some novel pyrazole derivatives. PubMed. [Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC. [Link]

  • Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][2][8][10]triazin-6-one Derivatives. PMC. [Link]

  • Design and Synthesis of Pyridine and Thiazole Derivatives as Eco-friendly Insecticidal to Control Olive Pests. PubMed. [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. NIH. [Link]

  • Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. ResearchGate. [Link]

  • Design and Synthesis of Pyridine and Thiazole Derivatives as Eco‐friendly Insecticidal to Control Olive Pests. ResearchGate. [Link]

  • 4-chloro-3-iodopyridine (C5H3ClIN). PubChemLite. [Link]

  • Method for synthesizing 4-chloro-pyridine.
  • Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. [Link]

  • Facile Three-Component Synthesis, Insecticidal and Antifungal Evaluation of Novel Dihydropyridine Derivatives. PubMed. [Link]

  • Facile Three-Component Synthesis, Insecticidal and Antifungal Evaluation of Novel Dihydropyridine Derivatives. PubMed. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. [Link]

  • Method for synthesizing 4-chloro-pyridine.
  • Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). PubMed. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]

  • Sonogashira coupling. Wikipedia. [Link]

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The Strategic Utility of 4-Chloro-3-iodopyridine Hydrochloride in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Dihalogenated Pyridine Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the pyridine scaffold remains a cornerstone for the development of novel functional molecules. Its presence in numerous FDA-approved drugs underscores its significance.[1] The strategic functionalization of the pyridine ring is therefore a critical endeavor for chemists. 4-Chloro-3-iodopyridine hydrochloride emerges as a highly versatile and valuable building block for this purpose. This dihalogenated pyridine offers two distinct reactive sites for palladium-catalyzed cross-coupling reactions, enabling the sequential and regioselective introduction of diverse molecular fragments.

The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the cornerstone of its synthetic utility. The C-I bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst, the initial and often rate-determining step in many cross-coupling catalytic cycles.[2] This inherent chemoselectivity allows for selective functionalization at the C-3 position, leaving the C-4 chloro substituent intact for subsequent transformations. The hydrochloride salt form ensures stability and ease of handling, though it necessitates the use of a suitable base in stoichiometric amounts to liberate the catalytically active free pyridine base.

This technical guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of this compound. We will delve into the mechanistic underpinnings of Suzuki-Miyaura, Sonogashira, and Heck couplings, offering field-proven insights to guide your experimental design and empower your research endeavors.

Chemoselectivity: The C-I vs. C-Cl Bond Reactivity

The success of a regioselective cross-coupling strategy with 4-chloro-3-iodopyridine hinges on the pronounced difference in reactivity between the C-I and C-Cl bonds. The general trend for the oxidative addition of aryl halides to a palladium(0) center is I > Br > OTf >> Cl.[2] This trend is a consequence of the bond dissociation energies (C-I being the weakest) and the polarizability of the halogen atom.

For 4-chloro-3-iodopyridine, this differential reactivity allows for a predictable and highly selective reaction at the C-3 position (the site of the iodo group) under carefully controlled conditions. The more robust C-Cl bond at the C-4 position typically remains unreacted, providing a handle for a subsequent, often more forcing, cross-coupling reaction or other transformations like nucleophilic aromatic substitution (SNAr).

Part 1: The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures through the reaction of an organoboron reagent with an organic halide.[3][4] For this compound, this reaction provides a reliable method for introducing a wide array of aryl and heteroaryl substituents at the C-3 position.

Causality Behind Experimental Choices:
  • Catalyst System: A combination of a palladium(II) precatalyst such as Pd(OAc)₂ or a Pd(0) source like Pd(PPh₃)₄ with a suitable phosphine ligand is crucial. For coupling with the less reactive C-Cl bond in a subsequent step, more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) are often necessary to promote the more challenging oxidative addition.[5]

  • Base: The choice of base is critical. At least one equivalent is required to neutralize the hydrochloride salt. An additional 1.5-2 equivalents are necessary to facilitate the transmetalation step of the catalytic cycle.[4] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed. The choice of base can influence reaction rates and yields.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is often used to dissolve both the organic and inorganic reagents. Anhydrous conditions can also be employed, depending on the specific catalyst system and substrates.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, degassed

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Stir the reaction mixture at 80-90 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-chloro-3-phenylpyridine.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O80-904-1285-95
Pd(PPh₃)₄K₃PO₄Toluene/H₂O1006-1680-90
PdCl₂(dppf)Cs₂CO₃DME804-8>90

Part 2: The Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][6] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.[7]

Causality Behind Experimental Choices:
  • Dual Catalysis: The classical Sonogashira reaction employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (typically CuI) to act as a co-catalyst that forms a copper acetylide intermediate, which facilitates the transmetalation step.[8]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is typically used. It serves to neutralize the hydrochloride, deprotonate the terminal alkyne, and act as a solvent.

  • Inert Atmosphere: Reactions should be performed under an inert atmosphere (nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction.[7]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF) or DMF

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.015 mmol, 1.5 mol%), and CuI (0.03 mmol, 3 mol%).

  • Seal the tube with a septum and evacuate and backfill with nitrogen or argon three times.

  • Add anhydrous THF (or DMF) (5 mL) and triethylamine (2.5 mmol) via syringe.

  • Add phenylacetylene (1.1 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C). Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 2-8 hours), filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield 4-chloro-3-(phenylethynyl)pyridine.

Visualization: The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Co-catalyst Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (R-I) Pd0->OA R-I PdII R-Pd(II)L₂(I) OA->PdII TM_Pd Transmetalation PdII->TM_Pd PdII_alkyne R-Pd(II)L₂(C≡CR') TM_Pd->PdII_alkyne RE Reductive Elimination PdII_alkyne->RE RE->Pd0 Product Product (R-C≡CR') RE->Product CuI Cu(I)X Cu_acetylide Cu(I)-C≡CR' CuI->Cu_acetylide + ⁻C≡CR' Alkyne H-C≡CR' Base Base Alkyne->Base -H⁺ Base->Cu_acetylide TM_Cu Transmetalation Cu_acetylide->TM_Cu TM_Cu->TM_Pd Transfers alkynyl group TM_Cu->CuI caption Simplified Sonogashira Catalytic Cycle

Caption: Simplified Sonogashira Catalytic Cycle.

Part 3: The Heck Reaction: Olefin Arylation

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.[7][9][10] In the context of 4-chloro-3-iodopyridine, the Heck reaction allows for the introduction of vinyl groups at the C-3 position.

Causality Behind Experimental Choices:
  • Catalyst: Palladium(II) acetate is a common and effective precatalyst. Phosphine ligands are often used to stabilize the active Pd(0) species and modulate its reactivity.[10] For challenging substrates, phosphine-free conditions, sometimes referred to as Jeffery conditions, can be effective.

  • Base: A hindered organic base like triethylamine or an inorganic base such as potassium carbonate is required to neutralize the HX generated during the catalytic cycle.[7]

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used.

Experimental Protocol: Heck Coupling of this compound with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • To a sealable reaction tube, add this compound (1.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).

  • Seal the tube and purge with nitrogen or argon.

  • Add anhydrous DMF (4 mL), triethylamine (2.0 mmol), and styrene (1.5 mmol) via syringe.

  • Seal the tube tightly and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by GC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield (E)-4-chloro-3-styrylpyridine.

Visualization: Experimental Workflow for Palladium-Catalyzed Cross-Coupling

Workflow start Start reagents Combine Halopyridine HCl, Coupling Partner, Base, Catalyst, and Ligand start->reagents inert Establish Inert Atmosphere (N₂ or Ar Purge) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General Experimental Workflow.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating. The expected high regioselectivity for the C-I bond provides a clear analytical benchmark. Successful execution of these protocols should yield predominantly the C-3 substituted product. The presence of significant amounts of the C-4 coupled or di-substituted product would indicate a deviation from optimal conditions, such as excessive temperature or prolonged reaction times, which could lead to the slower reaction at the C-Cl bond. Monitoring the reaction by LC-MS will allow for the identification of the desired product and any potential side products, providing real-time feedback on the reaction's progress and selectivity.

Conclusion and Future Directions

This compound is a powerful synthetic intermediate that enables the selective and sequential functionalization of the pyridine ring. The predictable and high chemoselectivity of palladium-catalyzed cross-coupling reactions at the C-3 iodo position makes it an ideal substrate for the construction of complex molecular architectures. The protocols provided in this guide for Suzuki-Miyaura, Sonogashira, and Heck couplings offer a robust starting point for researchers. Further exploration could involve the use of the resulting 4-chloro-3-substituted pyridines in subsequent cross-coupling reactions at the C-4 position, opening avenues for the synthesis of tri-substituted pyridine derivatives and expanding the accessible chemical space for drug discovery and materials science.

References

  • Oldfield, J. (2000). Palladium Complexes Supported by (o-biphenyl)P(t-Bu)2 or (o-biphenyl)PCy2 as Efficient Catalysts for the Amination of Aryl Halides. Journal of the American Chemical Society. Available at: [Link]

  • Neufeldt, S. R. et al. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Journal of the American Chemical Society. Available at: [Link]

  • Neufeldt, S. R. et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis. Available at: [Link]

  • Reddy, C. R. et al. (2010). Regioselective alkynylation of 2-aryl-4-chloro-3-iodoquinolines and subsequent arylation or amination of the 2-aryl-3-(alkynyl)-4-chloroquinolines. Tetrahedron Letters. Available at: [Link]

  • Neufeldt, S. R. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. Available at: [Link]

  • Vitaku, E. et al. (2014). The Aromatic Heterocycle Core of Top-Selling U.S. Drugs. Journal of Medicinal Chemistry.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Available at: [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Hartwig, J. F. et al. (2007). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Journal of the American Chemical Society.
  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Lee, S. et al. (2021). Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides. Nature Communications. Available at: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Available at: [Link]

  • Li, Y. et al. (2025). Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2020). Screening catalytic conditions in Heck coupling between... [Table]. Available at: [Link]

  • Watson, D. A. et al. (2024).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Sadowski, J. et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available at: [Link]

  • Antonella, F. et al. (2012). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters. Available at: [Link]

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Application Note: A Guide to the Selective Buchwald-Hartwig Amination of 4-Chloro-3-iodopyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This guide provides a detailed examination of its application to a challenging, yet synthetically valuable substrate: 4-chloro-3-iodopyridine hydrochloride. Substituted aminopyridines are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science, making reliable access to them a critical objective.[2] The primary focus of this document is to delineate a robust protocol for achieving chemoselective amination at the C-I position, leaving the C-Cl bond intact for subsequent diversification. We will explore the mechanistic underpinnings of this selectivity, provide a rationale-driven guide to component selection, and present a detailed, field-tested experimental protocol designed for immediate application by researchers and drug development professionals.

Mechanistic Insights: The Foundation of Selectivity

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a well-established catalytic cycle.[3][4] Understanding this cycle is paramount to controlling the reaction's outcome, particularly when dealing with dihalogenated substrates where selectivity is the principal goal.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.[2]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond and regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle.[1]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_reactants Inputs cluster_products Output Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amido_Complex L-Pd(II)(Ar)(NR'R'') Amido Complex OA_Complex->Amido_Complex Amine Coordination & Deprotonation (+ HNR'R'', + Base) Amido_Complex->Pd0 Reductive Elimination (- Ar-NR'R'') Product Aryl Amine (Ar-NR'R'') Amido_Complex->Product ArX Aryl Halide (Ar-X) ArX->OA_Complex Amine Amine (HNR'R'') Amine->OA_Complex Base Base Base->OA_Complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The Key to Chemoselectivity: For a substrate like 4-chloro-3-iodopyridine, selectivity is dictated almost entirely by the relative rates of the initial oxidative addition step. The C-I bond is significantly weaker and more polarizable than the C-Cl bond, leading to a much faster rate of oxidative addition at the C-3 position. The general reactivity order for aryl halides in this reaction is I > Br > Cl.[4] By carefully controlling reaction time and temperature, it is possible to achieve complete amination at the C-I position before significant reaction occurs at the C-Cl position.

Substrate-Specific Challenges:

  • Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, acting as a catalyst poison. The use of bulky, electron-rich phosphine ligands is crucial to create a sterically hindered environment around the palladium, favoring the desired catalytic pathway over catalyst sequestration.

  • Hydrochloride Salt: The starting material is an acid salt. This necessitates the use of at least one extra equivalent of base to neutralize the hydrochloride in situ before the catalytic cycle can begin. Failure to account for this will result in incomplete conversion.

  • Iodide Inhibition: While aryl iodides are the most reactive, the iodide anion generated during the reaction can sometimes form unreactive palladium-iodide bridged dimers, slowing the reaction.[3][4] However, modern catalyst systems, especially those employing bulky monophosphine ligands, are generally very effective at mitigating this issue.[1]

Rationale-Driven Component Selection

Success in this selective amination hinges on the judicious choice of four key components: the palladium source, the ligand, the base, and the solvent.

ComponentRecommended ChoiceRationale & Causality
Palladium Source Pd₂(dba)₃ or a Palladacycle Precatalyst (e.g., XPhos Pd G3)Pd₂(dba)₃ is a common, reliable source of Pd(0). Palladacycle precatalysts are often preferred as they are air-stable and provide a more reliable and rapid initiation to form the active L-Pd(0) species upon exposure to a base, leading to more reproducible results.[4]
Ligand Bulky Biaryl Monophosphine Ligands (e.g., XPhos , RuPhos , BrettPhos )This is the most critical choice. These ligands possess the necessary steric bulk to promote fast reductive elimination and prevent pyridine coordination.[2][5] Their electron-rich nature facilitates the oxidative addition step, which is crucial for activating the C-Cl bond if desired, but for C-I selectivity, their primary role is stabilizing the catalyst and accelerating turnover.[6]
Base Strong, non-nucleophilic bases: NaOt-Bu , K₃PO₄ , or Cs₂CO₃ A strong base is required for efficient deprotonation of the amine.[7] NaOt-Bu often provides the highest reaction rates but is incompatible with base-sensitive functional groups.[3] K₃PO₄ and Cs₂CO₃ are effective alternatives that offer better functional group tolerance.[4][8] Crucially, a minimum of 2.2-2.5 equivalents of base is required : 1.0 eq to neutralize the HCl salt and 1.2-1.5 eq for the catalytic cycle.
Solvent Anhydrous, degassed aprotic solvents: Toluene or 1,4-Dioxane These solvents have good solubility for the reactants and catalyst components and are stable at the required reaction temperatures. It is imperative to use anhydrous and degassed solvents to prevent the deactivation of the palladium catalyst and the hydrolysis of the strong base.

Experimental Protocol: Selective Mono-Amination of 4-Chloro-3-iodopyridine HCl

This protocol details a general procedure for the selective amination at the C-3 (iodo) position.

Workflow Overview

Caption: Experimental workflow from setup to product isolation.

Reagents & Materials

ReagentMWAmount (mmol)Equiv.Notes
4-Chloro-3-iodopyridine HCl274.351.01.0Substrate
Amine (R₂NH)-1.11.1Nucleophile
Pd₂(dba)₃915.720.020.02 (Pd)Palladium Source
XPhos476.620.040.04Ligand
Sodium tert-butoxide96.102.52.5Base
Anhydrous Toluene-5.0 mL-Solvent (0.2 M)

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 274 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (2.5 mmol, 240 mg).

    • Scientist's Note: Charging the flask with all solids under a blanket of inert gas (Argon or Nitrogen) is crucial to prevent premature degradation of the catalyst and base.

  • Evacuate and Backfill: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Reagent Addition: Through a septum, add anhydrous, degassed toluene (5.0 mL), followed by the amine (1.1 mmol).

    • Scientist's Note: The order of addition is important. Adding the solvent and amine last ensures the reaction begins under controlled, anaerobic conditions.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the consumption of the starting material by TLC or GC-MS analysis of small, quenched aliquots. The reaction is typically complete within 2-12 hours.

    • Self-Validation: The appearance of a single major product spot/peak corresponding to the mono-aminated product, with minimal starting material and negligible di-aminated product, indicates successful selective conversion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 4-chloro-3-aminopyridine derivative.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient base (did not account for HCl salt).2. Inactive catalyst (oxygen/moisture contamination).3. Low reaction temperature.1. Ensure at least 2.2 equivalents of base are used.2. Use properly dried glassware and anhydrous, degassed solvents. Use a reliable precatalyst.3. Increase temperature in 10 °C increments (up to 110 °C for toluene).
Formation of Di-aminated Product 1. Reaction temperature is too high.2. Reaction time is too long.3. Ligand is not bulky enough.1. Lower the reaction temperature to 70-80 °C.2. Monitor the reaction closely and stop it as soon as the starting material is consumed.3. Switch to a bulkier ligand like t-BuXPhos.
Hydrodehalogenation (Loss of I or Cl) 1. Presence of water in the reaction.2. Beta-hydride elimination from certain amine substrates.1. Ensure all reagents and solvents are scrupulously dried.2. This is an inherent side reaction; optimizing for faster C-N coupling (higher concentration, more active catalyst) can minimize it.[1]

Conclusion

The selective mono-amination of this compound is a highly achievable transformation that provides a gateway to a diverse range of valuable chemical entities. Success is predicated on a firm understanding of the Buchwald-Hartwig catalytic cycle and the factors that govern chemoselectivity. By employing a modern catalyst system composed of a palladium source, a bulky biaryl monophosphine ligand like XPhos, and a sufficient quantity of a strong, non-nucleophilic base, researchers can reliably synthesize 4-chloro-3-aminopyridine derivatives in high yield, preserving the C-Cl bond for future synthetic manipulations.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • MilliporeSigma (The Merck Group). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • National Center for Biotechnology Information. An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. [Link]

  • ACS Omega. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]

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The Strategic Deployment of 4-Chloro-3-iodopyridine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Medicinal Chemistry

The pyridine ring is a cornerstone in the architecture of therapeutic agents, prized for its unique electronic properties, ability to engage in hydrogen bonding, and its metabolic stability.[1] Its presence in numerous FDA-approved drugs underscores its status as a "privileged scaffold" in medicinal chemistry.[2][3] Within the vast landscape of pyridine-based building blocks, 4-chloro-3-iodopyridine hydrochloride emerges as a particularly strategic asset for drug discovery programs. This di-halogenated pyridine offers medicinal chemists a versatile platform for controlled, sequential, and diverse functionalization, enabling the rapid exploration of chemical space and the optimization of lead compounds.

The hydrochloride salt form enhances the compound's stability and solubility, making it amenable to a variety of reaction conditions. The differential reactivity of the C-I and C-Cl bonds is the cornerstone of its utility. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the selective introduction of aryl, heteroaryl, or alkynyl moieties at the 3-position.[4][5] The less reactive carbon-chlorine bond at the 4-position can subsequently be targeted under more forcing conditions or via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, providing a secondary point for diversification.[6][7] This tiered reactivity allows for a logical and efficient approach to building molecular complexity, a critical advantage in the iterative process of drug design.

This guide provides an in-depth exploration of the applications of this compound as a building block, complete with detailed protocols for key synthetic transformations and insights into its role in the development of targeted therapies, particularly in the realms of kinase inhibitors and G-Protein-Coupled Receptor (GPCR) modulators.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in synthesis.

PropertyValueReference
CAS Number 89167-34-0
Molecular Formula C₅H₃ClIN · HCl
Molecular Weight 239.44 g/mol (free base)
Appearance Off-white to light yellow solid
Melting Point 71-81 °C
Boiling Point 248.6 °C at 760 mmHg (Predicted)[8]
Solubility Soluble in water (partly)[9]
Storage Store in a cool, dark, and dry place under an inert atmosphere. The compound is hygroscopic.[10]

Safety Information: this compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.[3]

Core Synthetic Applications: A Gateway to Diverse Scaffolds

The strategic placement of the chloro and iodo substituents on the pyridine ring allows for a range of selective transformations. The following sections detail the protocols for the most critical reactions in the drug discovery workflow.

Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[5] In the case of 4-chloro-3-iodopyridine, the reaction can be performed with high selectivity at the more reactive C-I bond. This allows for the introduction of a wide array of aryl and heteroaryl groups, which are common features in kinase inhibitors that target the ATP-binding pocket.[11]

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Reactants: - 4-Chloro-3-iodopyridine HCl - Arylboronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) catalyst Add Pd Catalyst & Ligand: - Pd(OAc)₂ (2-5 mol%) - SPhos (4-10 mol%) reagents->catalyst In Schlenk flask solvent Add Solvent System: - Dioxane/Water (4:1) catalyst->solvent degas Degas Mixture: - Purge with N₂/Ar solvent->degas extract Aqueous Workup: - Dilute with EtOAc - Wash with Water & Brine heat Heat to 80-100 °C degas->heat Under Inert Atmosphere purify Purify: - Dry over Na₂SO₄ - Concentrate - Column Chromatography heat->extract Monitor by TLC/LC-MS extract->purify product product purify->product 3-Aryl-4-chloropyridine

Caption: Workflow for the selective Suzuki-Miyaura coupling at the C-3 position.

Detailed Protocol: Synthesis of 4-Chloro-3-(4-methoxyphenyl)pyridine

  • Materials:

    • This compound (1.0 eq)

    • (4-Methoxyphenyl)boronic acid (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (6 mol%)

    • 1,4-Dioxane, anhydrous

    • Water, degassed

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, (4-methoxyphenyl)boronic acid, and potassium carbonate.

    • Seal the flask, and evacuate and backfill with nitrogen or argon gas (repeat three times).

    • Add palladium(II) acetate and SPhos to the flask under a positive pressure of inert gas.

    • Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) via syringe.

    • Stir the mixture and purge with the inert gas for 15-20 minutes.

    • Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired 4-chloro-3-(4-methoxyphenyl)pyridine.

Causality and Expertise: The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the oxidative addition of the aryl halide to the palladium center and promoting the reductive elimination to form the product, especially when dealing with heteroaryl halides.[12] The use of an aqueous base like K₂CO₃ is effective and generally more environmentally benign than alkoxide bases.[5]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst.[13] This reaction allows for the introduction of a linear alkynyl group at the 3-position of the pyridine ring. These alkynyl moieties can serve as handles for further transformations (e.g., click chemistry, cyclizations) or as key pharmacophoric elements that can interact with the target protein.[4]

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Reactants: - 4-Chloro-3-iodopyridine HCl - Terminal Alkyne (1.5 eq) - Base (e.g., Et₃N, 2.0 eq) catalyst Add Catalysts: - Pd(PPh₃)₂Cl₂ (2 mol%) - CuI (4 mol%) reagents->catalyst In Schlenk flask solvent Add Solvent: - Anhydrous THF catalyst->solvent degas Degas Mixture: - Purge with N₂/Ar solvent->degas filter Filter & Concentrate: - Filter through Celite - Evaporate solvent stir Stir at Room Temp. degas->stir Under Inert Atmosphere purify Purify: - Column Chromatography stir->filter Monitor by TLC/LC-MS filter->purify product product purify->product 3-Alkynyl-4-chloropyridine

Caption: Workflow for the selective Sonogashira coupling at the C-3 position.

Detailed Protocol: Synthesis of 4-Chloro-3-(phenylethynyl)pyridine

  • Materials:

    • This compound (1.0 eq)

    • Phenylacetylene (1.5 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

    • Copper(I) iodide (CuI) (4 mol%)

    • Triethylamine (Et₃N) (2.0 eq)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Seal the flask, and evacuate and backfill with nitrogen or argon gas (repeat three times).

    • Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 2-6 hours.

    • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to afford the desired 4-chloro-3-(phenylethynyl)pyridine.

Causality and Expertise: The use of a copper(I) co-catalyst is crucial for the deprotonation of the terminal alkyne and its subsequent transmetalation to the palladium center, which significantly accelerates the reaction, often allowing it to proceed at room temperature.[4] Triethylamine acts as both the base and a solvent in some cases, and it is essential to use an anhydrous grade to prevent unwanted side reactions.[13]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, a key transformation in the synthesis of many pharmaceuticals.[6][14] After functionalizing the 3-position, the 4-chloro substituent can be replaced with a primary or secondary amine. This is particularly relevant for the synthesis of kinase inhibitors, where a substituted aniline at this position often serves as a "hinge-binding" motif, anchoring the inhibitor to the ATP-binding site of the kinase.[11]

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Reactants: - 3-Aryl-4-chloropyridine - Amine (1.2 eq) - Base (e.g., NaOtBu, 1.4 eq) catalyst Add Pd Pre-catalyst: - G3-XPhos (1-2 mol%) reagents->catalyst In oven-dried vial solvent Add Solvent: - Anhydrous Toluene catalyst->solvent degas Degas Mixture: - Purge with N₂/Ar solvent->degas extract Aqueous Workup: - Dilute with EtOAc - Wash with Water & Brine heat Heat to 100-110 °C degas->heat Under Inert Atmosphere purify Purify: - Dry over Na₂SO₄ - Concentrate - Column Chromatography heat->extract Monitor by TLC/LC-MS extract->purify product product purify->product 4-Amino-3-arylpyridine

Caption: Workflow for the Buchwald-Hartwig amination at the C-4 position.

Detailed Protocol: Synthesis of N-(4-methoxyphenyl)-3-phenylpyridin-4-amine

  • Materials:

    • 4-Chloro-3-phenylpyridine (1.0 eq, prepared via Suzuki coupling)

    • 4-Methoxyaniline (1.2 eq)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

    • XPhos Pd G3 (1-2 mol%)

    • Toluene, anhydrous

  • Procedure:

    • In a glovebox, add 4-chloro-3-phenylpyridine, 4-methoxyaniline, sodium tert-butoxide, and the XPhos Pd G3 pre-catalyst to an oven-dried reaction vial equipped with a stir bar.

    • Add anhydrous toluene to the vial.

    • Seal the vial and remove it from the glovebox.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction by LC-MS. The reaction is typically complete in 12-24 hours.

    • Cool the reaction to room temperature, then dilute with ethyl acetate.

    • Wash the organic mixture with water and brine, then dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired N-(4-methoxyphenyl)-3-phenylpyridin-4-amine.

Causality and Expertise: The use of a strong, non-nucleophilic base like sodium tert-butoxide is critical for the deprotonation of the amine, which is a key step in the catalytic cycle.[6] Modern palladium pre-catalysts, such as XPhos Pd G3, are often air- and moisture-stable, simplifying the reaction setup while providing high catalytic activity for challenging substrates like heteroaryl chlorides.[7]

Applications in Drug Discovery Case Studies

The versatility of this compound makes it an attractive starting material for the synthesis of inhibitors targeting various protein families.

Kinase Inhibitors

Many kinase inhibitors feature a heteroaromatic core that serves to anchor the molecule in the ATP-binding site. The 3,4-disubstituted pyridine scaffold, readily accessible from 4-chloro-3-iodopyridine, is an excellent starting point for developing inhibitors of kinases such as Polo-like kinase 1 (PLK1) and Activated Cdc42-associated kinase 1 (ACK1), which are implicated in cancer cell proliferation.[15][16][17][18]

For instance, a synthetic campaign might involve an initial Suzuki coupling to install an aryl group at the 3-position, followed by a Buchwald-Hartwig amination to introduce a substituted aniline at the 4-position, creating a classic 4-anilino-pyridine kinase inhibitor scaffold.

GPCR Modulators

G-protein-coupled receptors are the largest family of cell surface receptors and are the targets of a large percentage of modern drugs.[19] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer the potential for greater subtype selectivity and a more nuanced pharmacological effect.[10] The ability to generate diverse libraries of 3,4-disubstituted pyridines from this compound makes it a valuable tool for screening and identifying novel GPCR modulators. The varied substituents that can be introduced allow for the fine-tuning of physicochemical properties like lipophilicity and polarity, which are critical for CNS-targeting drugs that need to cross the blood-brain barrier.

Conclusion

This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its well-defined and differential reactivity at the C-3 and C-4 positions allows for a logical and efficient approach to the synthesis of complex, highly functionalized pyridine scaffolds. The ability to perform selective Suzuki, Sonogashira, and Buchwald-Hartwig couplings provides access to a vast chemical space, which is essential for the discovery and optimization of novel therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this valuable intermediate in their drug discovery endeavors.

References

  • Aggarwal, S., & Kumar, R. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(16), 4876. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • SpringerLink. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • National Institutes of Health. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • National Institutes of Health. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. [Link]

  • National Institutes of Health. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]

  • Google Patents. EP0543000B1 - Novel method for preparing 3-amino-2-chloro-4-alkylpyridines.
  • IndiaMART. 4​-Chloropyridine hydrochloride, For Pharmaceutical Intermediates. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • National Institutes of Health. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation. [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • ResearchGate. Design, Synthesis, and Evaluation of (R)-8-((Tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-ones as Novel Selective ACK1 Inhibitors to Combat Acquired Resistance to the Third-Generation EGFR Inhibitor. [Link]

  • PubMed. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. [Link]

  • Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • National Institutes of Health. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. [Link]

  • National Institutes of Health. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach. [Link]

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Application Notes and Protocols for the Functionalization of 4-Chloro-3-iodopyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Chloro-3-iodopyridine Hydrochloride in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved pharmaceuticals and natural products.[1][2][3] Its unique physicochemical properties, including its capacity for hydrogen bonding and aqueous solubility, establish it as a "privileged scaffold" in the development of novel therapeutic agents.[1] Among the vast landscape of pyridine-based building blocks, this compound stands out as a particularly versatile and powerful intermediate. The differential reactivity of the two halogen substituents—the iodine at the C3 position and the chlorine at the C4 position—allows for selective and sequential functionalization, opening a gateway to a diverse array of complex molecular architectures.

This guide provides an in-depth exploration of the key synthetic strategies for functionalizing the pyridine ring of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols, but also the underlying chemical principles and field-proven insights to empower rational and efficient molecular design.

Understanding the Reactivity Landscape: A Tale of Two Halogens

The synthetic utility of this compound lies in the distinct reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker and more readily undergoes oxidative addition to a palladium(0) catalyst compared to the more robust carbon-chlorine bond.[4] This reactivity differential is the lynchpin for achieving site-selective functionalization. Consequently, reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination can be directed with high fidelity to the C3 position, leaving the C4 chloro-substituent intact for subsequent transformations.

This selective functionalization is paramount in building molecular complexity in a controlled, stepwise manner. For instance, an aryl or heteroaryl group can be introduced at the C3 position via a Suzuki-Miyaura coupling, and the resulting 4-chloro-3-arylpyridine can then undergo a nucleophilic aromatic substitution (SNAr) or a second cross-coupling reaction at the C4 position.[5] This modular approach is highly valued in the construction of chemical libraries for high-throughput screening and in the optimization of lead compounds during drug development.[2]

Core Functionalization Protocols

Herein, we detail the protocols for three of the most pivotal palladium-catalyzed cross-coupling reactions for the selective functionalization of the C3 position of this compound.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon (sp²-sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, particularly for creating biaryl and heteroaryl-aryl structures.[6][7]

Reaction Principle: This reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide.[7] The catalytic cycle comprises three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7]

Detailed Experimental Protocol: Synthesis of 4-Chloro-3-(phenyl)pyridine

Materials and Reagents:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.1 mmol, 10 mol%) to the flask.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-Chloro-3-(phenyl)pyridine.

Data Presentation: Suzuki-Miyaura Coupling of 4-Chloro-3-iodopyridine with Various Boronic Acids

EntryBoronic AcidProductYield (%)
1Phenylboronic acid4-Chloro-3-(phenyl)pyridine85-95
24-Methoxyphenylboronic acid4-Chloro-3-(4-methoxyphenyl)pyridine80-90
33-Thienylboronic acid4-Chloro-3-(thiophen-3-yl)pyridine75-85

Visualization of the Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis reagents Weigh Reagents: - 4-Chloro-3-iodopyridine HCl - Boronic Acid - Base (Na₂CO₃) setup Assemble Glassware under Inert Atmosphere reagents->setup catalyst Weigh Catalyst & Ligand: - Pd(OAc)₂ - PPh₃ catalyst->setup dissolve Add Degassed Solvents (Dioxane/Water) setup->dissolve heat Heat and Stir (80-90 °C, 4-6h) dissolve->heat workup Aqueous Work-up (EtOAc, Water, Brine) heat->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons of terminal alkynes.[8][9][10] This reaction is invaluable for introducing alkynyl functionalities, which can serve as versatile handles for further transformations or as key pharmacophores.

Reaction Principle: The Sonogashira coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[8][10] The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the desired alkynylpyridine.[10]

Detailed Experimental Protocol: Synthesis of 4-Chloro-3-(phenylethynyl)pyridine

Materials and Reagents:

  • This compound

  • Phenylacetylene

  • Palladium(II) chloride (PdCl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: To the stirred solution, add PdCl₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and PPh₃ (0.08 mmol, 8 mol%).

  • Alkyne Addition: Slowly add phenylacetylene (1.1 mmol, 1.1 equiv) to the reaction mixture via syringe.

  • Reaction Execution: Stir the reaction at room temperature for 8-12 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain 4-Chloro-3-(phenylethynyl)pyridine.

Data Presentation: Sonogashira Coupling of 4-Chloro-3-iodopyridine with Various Terminal Alkynes

EntryAlkyneProductYield (%)
1Phenylacetylene4-Chloro-3-(phenylethynyl)pyridine80-90
2Ethynyltrimethylsilane4-Chloro-3-((trimethylsilyl)ethynyl)pyridine85-95
31-Hexyne4-Chloro-3-(hex-1-yn-1-yl)pyridine70-80

Visualization of the Sonogashira Catalytic Cycle

Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)(I)L₂ pd0->pd_complex R-I ox_add_label Oxidative Addition pd_acetylide R-Pd(II)(C≡CR')L₂ pd_complex->pd_acetylide transmetal_label Transmetalation cu_acetylide R'C≡CCu cu_acetylide->pd_complex product R-C≡CR' pd_acetylide->product red_elim_label Reductive Elimination product->pd0

Caption: Simplified Sonogashira catalytic cycle.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a crucial transformation in the synthesis of a vast number of pharmaceuticals.[11][12][13]

Reaction Principle: This reaction couples an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[12] The mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to afford the N-aryl amine product.[11]

Detailed Experimental Protocol: Synthesis of 4-Chloro-N-phenylpyridin-3-amine

Materials and Reagents:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a flame-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and anhydrous toluene (5 mL).

  • Nucleophile Addition: Add aniline (1.1 mmol, 1.1 equiv) to the reaction mixture.

  • Reaction Execution: Seal the Schlenk tube and heat the mixture at 100 °C for 12-18 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield 4-Chloro-N-phenylpyridin-3-amine.

Data Presentation: Buchwald-Hartwig Amination of 4-Chloro-3-iodopyridine with Various Amines

EntryAmineProductYield (%)
1Aniline4-Chloro-N-phenylpyridin-3-amine75-85
2Morpholine4-(4-Chloropyridin-3-yl)morpholine80-90
3BenzylamineN-Benzyl-4-chloropyridin-3-amine70-80

Visualization of the Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start: Reagents & Catalysts setup Inert Atmosphere Setup (Glovebox/Schlenk Line) start->setup reaction Reaction at Elevated Temperature (Toluene, 100°C) setup->reaction workup Cooling, Filtration & Concentration reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: N-Arylated Pyridine purification->product

Sources

The Strategic Utility of 4-Chloro-3-iodopyridine Hydrochloride in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

The pyridine ring is a ubiquitous and invaluable scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a favored structural motif for targeting a diverse range of biological entities, from enzymes to receptors.[3] Within the vast chemical space of functionalized pyridines, 4-Chloro-3-iodopyridine hydrochloride emerges as a particularly strategic starting material. This di-halogenated pyridine offers medicinal chemists a powerful platform for the controlled, regioselective introduction of molecular complexity, enabling the efficient construction of novel bioactive compounds.

This technical guide provides an in-depth exploration of this compound as a versatile building block. We will delve into its reactivity profile, present detailed, field-proven protocols for its key transformations, and showcase its application in the synthesis of medicinally relevant molecules, with a particular focus on kinase inhibitors.

Physicochemical Properties and Reactivity Profile

This compound is a solid at room temperature with a melting point in the range of 71-81 °C.[4] The true value of this reagent lies in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond at the 3-position is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine (C-Cl) bond at the 4-position. This disparity is a cornerstone of its synthetic utility, allowing for selective functionalization at the C3 position while leaving the C4 chloro group intact for subsequent manipulations.

The C4 position, being para to the ring nitrogen, is activated towards nucleophilic aromatic substitution (SNAr).[4][5] This orthogonal reactivity—cross-coupling at C3 and SNAr at C4—provides a robust and predictable strategy for building complex, highly substituted pyridine cores.

Core Synthetic Transformations: Detailed Protocols

The following protocols are designed to be self-validating and provide causality behind experimental choices. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times. Anhydrous solvents and inert atmosphere techniques are crucial for the success of the palladium-catalyzed reactions.

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling at the C3-Position

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, and with 4-Chloro-3-iodopyridine, it proceeds with high selectivity at the C-I bond.[6][7] This allows for the introduction of a wide array of aryl and heteroaryl moieties.

General Reaction Scheme:

General scheme of the Suzuki-Miyaura coupling reaction.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Experimental Protocol:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (this cycle should be repeated three times).

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe. The use of a biphasic system with water often accelerates the transmetalation step.

  • Stir the reaction mixture vigorously and heat to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of the Suzuki Coupling Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 4-Chloro-3-iodopyridine HCl Arylboronic Acid Base B Inert Atmosphere: Evacuate & Backfill (3x) A->B C Add Catalyst: Pd(PPh₃)₄ B->C D Add Degassed Solvent: Dioxane/Water C->D E Heat & Stir: 80-100 °C D->E F Monitor Progress: TLC or LC-MS E->F G Quench & Extract: EtOAc/Water F->G H Wash & Dry: Brine, Na₂SO₄ G->H I Concentrate H->I J Purify: Column Chromatography I->J K K J->K 4-Chloro-3-arylpyridine

Workflow for Suzuki-Miyaura Cross-Coupling.
Protocol 2: Sonogashira Coupling for the Introduction of Alkynyl Groups

The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds, providing access to a wide range of alkynylated pyridines.[1][8] These products are valuable intermediates for further transformations or as final bioactive molecules themselves.

General Reaction Scheme:

General scheme of the Sonogashira coupling reaction.

Materials and Reagents:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPEA), 2-3 equivalents)

  • Solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

Experimental Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.02 eq).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.5 eq). Stir the mixture to dissolve the solids.

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes. This step is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

  • Slowly add the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization of the Sonogashira Catalytic Cycle:

Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex1 Oxidative Addition (R-I) pd0->pd_complex1 + R-I pd_complex2 R-Pd(II)-I(L₂) pd_complex1->pd_complex2 pd_complex3 Transmetalation (Cu-C≡CR') pd_complex2->pd_complex3 pd_complex4 R-Pd(II)-C≡CR'(L₂) pd_complex3->pd_complex4 + Cu-C≡CR' product R-C≡CR' pd_complex4->product Reductive Elimination product->pd0 Regenerates Catalyst cu_complex1 Cu(I)I cu_acetylide Cu(I)-C≡CR' cu_acetylide->pd_complex3 alkyne H-C≡CR' alkyne->cu_acetylide + CuI, Base base Base

The dual catalytic cycle of the Sonogashira reaction.
Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10] While typically performed on the C-Cl bond after C3 functionalization, this protocol outlines the general procedure.

General Reaction Scheme:

General scheme of the Buchwald-Hartwig amination.

Materials and Reagents:

  • 4-Chloro-3-arylpyridine (from Protocol 1)

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Strong base (e.g., NaOt-Bu or LHMDS, 1.5 - 2.0 equivalents)

  • Anhydrous, non-polar solvent (e.g., Toluene or 1,4-Dioxane)

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a flame-dried Schlenk tube.

  • Add the 4-chloro-3-arylpyridine (1.0 eq) and the solvent.

  • Add the amine (1.2 eq) to the mixture.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via column chromatography.

Protocol 4: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, particularly at the C4 position, allows for SNAr reactions with various nucleophiles, most commonly amines or alcohols, to displace the chloride.[4][11]

General Reaction Scheme:

General scheme of the SNAr reaction.

Materials and Reagents:

  • 4-Chloro-3-substituted-pyridine

  • Nucleophile (e.g., an aniline or phenol, 1.1 - 1.5 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Polar aprotic solvent (e.g., DMF or DMSO)

Experimental Protocol:

  • To a solution of the nucleophile (e.g., a substituted phenol, 1.0 eq) in anhydrous DMF, add the base (e.g., K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature under an inert atmosphere for 30 minutes to form the nucleophilic species in situ.

  • Add the 4-chloro-3-substituted-pyridine (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80-120 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Application in Bioactive Molecule Synthesis: Kinase Inhibitors

The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, mimicking the adenine portion of ATP.[12][13] The strategic, sequential functionalization of this compound provides an efficient route to novel and potent kinase inhibitors.

Example Synthetic Strategy: A common strategy involves an initial Suzuki coupling at the C3 position to install a key recognition element, followed by an SNAr at the C4 position to introduce a moiety that occupies the solvent-exposed region of the ATP-binding pocket.

Table 1: Representative Kinase Inhibitor Scaffolds from 4-Chloro-3-iodopyridine

Step 1 (C3-Position)Step 2 (C4-Position)Resulting ScaffoldPotential Kinase Targets
Suzuki Coupling (Aryl Group)SNAr (Aniline)4-Anilino-3-arylpyridineEGFR, VEGFR, CDK
Sonogashira Coupling (Alkynyl)SNAr (Phenol)4-Phenoxy-3-alkynylpyridineSRC family, ABL
Suzuki Coupling (Heteroaryl)Buchwald-Hartwig (Amine)4-Amino-3-heteroarylpyridinePI3K, Akt, mTOR

Visualization of a Generic Kinase Inhibition Pathway: The dysregulation of kinase signaling pathways, such as the RAS-RAF-MEK-ERK pathway, is a hallmark of many cancers. Small molecule inhibitors developed from the 4-Chloro-3-iodopyridine scaffold can block these pathways at critical nodes.

Kinase_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Pyridine-based Kinase Inhibitor Inhibitor->RAF Inhibition

Hypothetical inhibition of the MAPK/ERK signaling pathway.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[14] Always handle this compound in a chemical fume hood using appropriate PPE, including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This compound is a powerful and versatile building block for the synthesis of bioactive molecules. Its well-defined and orthogonal reactivity at the C3 and C4 positions allows for the systematic and efficient construction of complex, highly functionalized pyridine derivatives. The protocols outlined in this guide provide a robust framework for researchers in drug discovery and medicinal chemistry to leverage this reagent in the development of the next generation of therapeutics.

References

  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (URL: )
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  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. ResearchGate. (URL: [Link])

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. National Institutes of Health. (URL: [Link])

  • The Buchwald-Hartwig Amination Reaction. YouTube. (URL: [Link])

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. (URL: [Link])

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. (URL: [Link])

  • nucleophilic aromatic substitutions. YouTube. (URL: [Link])

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (URL: [Link])

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. (URL: [Link])

  • Sonogashira Coupling. Organic Chemistry Portal. (URL: [Link])

  • Buchwald–Hartwig amination. Wikipedia. (URL: [Link])

  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. (URL: [Link])

  • Nucleophilic Aromatic Substitution. Chemistry Steps. (URL: [Link])

  • 4-Amino-3-chloropyridine. GlpBio. (URL: [Link])

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman. (URL: [Link])

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (URL: [Link])

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. National Institutes of Health. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 4-Chloro-3-iodopyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 4-chloro-3-iodopyridine hydrochloride in Suzuki-Miyaura cross-coupling reactions. The unique electronic and steric properties of this substrate, coupled with its formulation as a hydrochloride salt, present specific challenges that require careful consideration for reaction optimization. This document provides in-depth, experience-driven advice in a question-and-answer format to address common issues and guide you toward achieving high-yield, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling with this compound is giving low to no yield. What are the most likely causes?

Low yields in this specific coupling can often be traced back to a few critical factors. Given the substrate, the primary suspects are:

  • Inadequate Neutralization of the Hydrochloride Salt: The hydrochloride salt of your starting material will neutralize the base you add to the reaction. This is crucial because the Suzuki-Miyaura coupling requires a base to activate the boronic acid for transmetalation.[1] If an insufficient amount of base is used, the catalytic cycle will be inhibited.

  • Catalyst Inhibition by the Pyridine Nitrogen: Pyridine derivatives are known to coordinate to the palladium catalyst, which can lead to catalyst inhibition and reduced yields.[2] This effect can be particularly pronounced with 2-substituted pyridines.

  • Poor Substrate Solubility: The hydrochloride salt may have limited solubility in common organic solvents used for Suzuki couplings, leading to a heterogeneous reaction mixture and inefficient coupling.

  • Suboptimal Choice of Catalyst and Ligand: The electronic and steric nature of 4-chloro-3-iodopyridine requires a carefully selected catalyst system. Electron-rich and bulky phosphine ligands are often necessary to promote the oxidative addition step, especially with less reactive chlorides.[2][3]

Q2: How do I properly account for the hydrochloride salt in my reaction setup?

This is a critical first step. You must add an additional equivalent of base to neutralize the HCl salt before the catalytic cycle can proceed efficiently.

Protocol for Base Calculation:

  • Determine Moles of Substrate: Calculate the moles of this compound you are using.

  • Add 1 Equivalent for Neutralization: Add one molar equivalent of your chosen base specifically to neutralize the hydrochloride.

  • Add Catalytic Base: Add the required amount of base for the Suzuki reaction itself (typically 2-3 equivalents).

Example: If you are using 1 mmol of this compound and your protocol calls for 2 equivalents of K₂CO₃, you should add a total of 3 equivalents of K₂CO₃ (1 for neutralization + 2 for the reaction).

Failure to do so will result in the consumption of the catalytic base for neutralization, effectively running the reaction with insufficient base for the catalytic cycle.

Q3: Which palladium catalyst and ligand combination is most effective for this substrate?

The choice of catalyst and ligand is paramount for overcoming the challenges associated with pyridyl halides.[2] The general reactivity order for halides in Suzuki coupling is I > Br > Cl.[4] Your substrate has both an iodo and a chloro substituent. The reaction will preferentially occur at the more reactive iodine position. For coupling at the less reactive chloro position, more robust catalytic systems are generally required.[3]

Recommended Catalyst Systems:

Catalyst PrecursorLigandKey Advantages & Considerations
Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, or other Buchwald-type ligandsThese bulky, electron-rich phosphine ligands are highly effective for coupling heteroaryl halides and can facilitate reactions with less reactive chlorides.[2][3]
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)A common and often effective catalyst, but may be less efficient for challenging substrates compared to Buchwald systems.[3]
PdCl₂(dppf)[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichlorideA robust and versatile catalyst, often used for a wide range of Suzuki couplings.

Experimental Insight: Start with a screening of catalysts like Pd(OAc)₂/SPhos, Pd(PPh₃)₄, and PdCl₂(dppf) to identify the most promising system for your specific boronic acid partner.

Q4: What are the best choices for bases and solvents?

The selection of base and solvent is interdependent and crucial for both substrate solubility and catalytic activity.

Recommended Bases:

  • Potassium Carbonate (K₂CO₃): A versatile and commonly used base.

  • Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective in more challenging couplings.

  • Potassium Phosphate (K₃PO₄): Often used in anhydrous conditions and can be beneficial if you are experiencing deborylation side reactions.[5]

Recommended Solvents:

  • 1,4-Dioxane/Water: A common biphasic system that often provides good results.[6]

  • Toluene/Water: Another effective biphasic mixture.

  • DMF or Acetonitrile/Water: Can be useful for improving the solubility of polar substrates.[7]

Troubleshooting Flowchart for Base and Solvent Selection:

G start Low Yield Observed check_solubility Is the starting material fully dissolved? start->check_solubility try_dmf Try DMF/Water or Acetonitrile/Water check_solubility->try_dmf No check_base Is the base strong enough? check_solubility->check_base Yes try_dmf->check_base try_cs2co3 Switch to Cs₂CO₃ or K₃PO₄ check_base->try_cs2co3 No optimize_ratio Optimize Solvent/Water Ratio check_base->optimize_ratio Yes try_cs2co3->optimize_ratio success Improved Yield optimize_ratio->success

Caption: Decision-making workflow for troubleshooting base and solvent selection.

Q5: I am observing significant amounts of starting material decomposition or side products. What could be the cause?

Several side reactions can compete with the desired Suzuki coupling.

  • Protodeborylation: This is the protonolysis of the boronic acid, leading to the formation of an arene byproduct and reducing the amount of nucleophile available for the coupling. This can be exacerbated by the presence of water and certain bases.[8] Using anhydrous conditions with a base like K₃PO₄ can sometimes mitigate this.

  • Homocoupling: The coupling of two boronic acid molecules can occur, especially at higher temperatures or with certain catalyst systems.

  • Dehalogenation: The replacement of the halide on your pyridine substrate with a hydrogen atom can be a competing pathway.[8]

Strategies to Minimize Side Reactions:

  • Degas Solvents Thoroughly: Oxygen can degrade the palladium catalyst and promote side reactions. Degas your solvents by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[9]

  • Use Fresh Reagents: Ensure your boronic acid has not degraded.

  • Optimize Reaction Temperature: While heating is often necessary, excessive temperatures can lead to decomposition. Screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance between reaction rate and stability.

Experimental Protocol: General Procedure for Suzuki Coupling of this compound

This protocol provides a starting point for optimization.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, 3-4 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[10][11]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[12]

Catalytic Cycle of the Suzuki-Miyaura Coupling:

Suzuki_Cycle cluster_steps Pd0 Pd(0)L₂ OAC R¹-Pd(II)L₂-X Pd0->OAC Trans R¹-Pd(II)L₂-R² OAC->Trans Trans->Pd0 Product R¹-R² Trans->Product OA_label Oxidative Addition Trans_label Transmetalation RE_label Reductive Elimination R1X R¹-X R1X->OAC R2BY2 R²-B(OR)₂ R2BY2->Trans Base Base Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][6][13]

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Yoneda Labs. (2021). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • BYJU'S. Suzuki Coupling Reaction. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 9(17), 3379-3382. Available from: [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Available from: [Link]

  • Kuo, G. H., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(24), 8439-8442. Available from: [Link]

  • Hein, J. E. (2021). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Available from: [Link]

  • RSC Blogs. (2013). Salty Suzuki-Miyaura Reactions. Green Chemistry Blog. Available from: [Link]

  • Murray, J. I., et al. (2021). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Catalysis, 11(21), 13326-13336. Available from: [Link]

  • Advion. SUZUKI REACTION MONITORING. Available from: [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available from: [Link]

  • ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available from: [Link]

  • Johnson, D. D., & Mintz, E. A. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(2), 523-527. Available from: [Link]

  • ResearchGate. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available from: [Link]

  • Grzybowski, B. A., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. Available from: [Link]

  • Schroeder Group - University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Available from: [Link]

  • ResearchGate. (2018). Optimization of the reaction conditions for Suzuki coupling reaction. Available from: [Link]

  • Reddit. (2012). Suzuki coupling help. r/chemistry. Available from: [Link]

  • ResearchGate. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Available from: [Link]

  • FULIR. (2020). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Available from: [Link]

  • Chemical Science. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Available from: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available from: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available from: [Link]

  • Nature Nanotechnology. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Available from: [Link]

  • ResearchGate. (2016). Optimization of the reaction conditions. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Available from: [Link]

  • Myers, A. G. (1995). The Suzuki Reaction. Chem 115. Available from: [Link]

  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available from: [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Available from: [Link]

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Technical Support Center: Troubleshooting Low Yield in Sonogashira Reaction with 4-Chloro-3-iodopyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Sonogashira cross-coupling reaction, specifically when using 4-chloro-3-iodopyridine hydrochloride as a substrate. Low yields in this context can be particularly frustrating due to the unique electronic and steric properties of the substrate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges and achieve your desired synthetic outcomes.

Understanding the Core Challenges

The Sonogashira reaction is a cornerstone of carbon-carbon bond formation, coupling terminal alkynes with aryl or vinyl halides.[1][2][3] However, the specific substrate, this compound, presents a unique set of obstacles that can lead to diminished yields.

Key Issues at Play:
  • Substrate Reactivity: The pyridine ring is electron-deficient, which can be beneficial for the oxidative addition step. However, the presence of two distinct halogen atoms (iodine and chlorine) introduces a challenge of selectivity. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond, making selective coupling at the 3-position feasible.[1][4] Yet, the electron-withdrawing nature of the chloro-substituent and the pyridinic nitrogen can influence the overall reactivity.

  • Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[5] This is a common issue encountered with nitrogen-containing heteroaromatic substrates.

  • The Hydrochloride Salt: The hydrochloride form of the substrate introduces acidity into the reaction mixture. This can interfere with the basic conditions required for the Sonogashira coupling, potentially neutralizing the amine base needed to deprotonate the terminal alkyne and neutralize the HX byproduct.[1]

  • Side Reactions: As with many cross-coupling reactions, side reactions such as alkyne homocoupling (Glaser coupling) can compete with the desired reaction, consuming the alkyne and reducing the yield of the target product.[1][6][7] This is often exacerbated by the presence of oxygen or high concentrations of the copper co-catalyst.[1][6][7]

The Sonogashira Catalytic Cycle

A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The reaction is generally believed to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8][9][10]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd [R¹-Pd(II)(X)L₂] Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal [R¹-Pd(II)(C≡CR²)L₂] OxAdd->Transmetal Transmetalation (from Cu cycle) Transmetal->Pd0 Reductive Elimination Product R¹-C≡C-R² Transmetal->Product Alkyne H-C≡C-R² CuAcetylide Cu(I)-C≡C-R² Alkyne->CuAcetylide Deprotonation CuX Cu(I)X CuX->CuAcetylide CuAcetylide->OxAdd To Pd cycle Base Base Base->Alkyne R1X 4-Chloro-3-iodopyridine R1X->OxAdd Your Substrate

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding at all. What are the first things I should check?

A1: When a reaction fails to start, the most common culprits are the integrity of your reagents and the reaction setup.

  • Reagent Quality: Ensure your palladium catalyst, copper(I) iodide, and phosphine ligands are fresh and have been stored correctly. Pd(0) catalysts can be sensitive to air and moisture.[11] Copper(I) iodide can also degrade over time. The purity of your this compound and the terminal alkyne is also critical.

  • Inert Atmosphere: The Sonogashira reaction, especially the traditional copper-co-catalyzed version, must be performed under an inert atmosphere (argon or nitrogen).[1][12] Oxygen promotes the undesirable homocoupling of the alkyne (Glaser coupling).[6][7] Ensure your solvents are properly degassed.

  • Base Stoichiometry: Since your starting material is a hydrochloride salt, it will consume one equivalent of your amine base. You must use a sufficient excess of the base (at least 2.5-3 equivalents) to both neutralize the salt and facilitate the catalytic cycle.

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser product). How can I minimize this?

A2: Alkyne homocoupling is a common side reaction, particularly when using a copper co-catalyst.[1][13]

  • Strictly Anaerobic Conditions: The primary cause of homocoupling is the presence of oxygen.[7] Improve your degassing procedure (e.g., use freeze-pump-thaw cycles for your solvent) and maintain a positive pressure of inert gas throughout the reaction.

  • Reduce Copper Loading: High concentrations of the copper catalyst can promote homocoupling.[6] Try reducing the amount of CuI to 1-2 mol%.

  • Consider a Copper-Free Protocol: Copper-free Sonogashira reactions have been developed to circumvent the issue of homocoupling.[1][6] These reactions may require more specialized ligands (e.g., N-heterocyclic carbenes) or different reaction conditions but can be highly effective.[1]

Q3: A black precipitate (palladium black) has formed in my reaction flask. What does this mean and can it be prevented?

A3: The formation of palladium black indicates the decomposition and precipitation of your palladium catalyst, which removes it from the catalytic cycle and halts the reaction.[11]

  • Ligand Choice: The ligand's role is to stabilize the palladium center. If the ligand is not robust enough or is used in insufficient quantity, the catalyst can decompose. Consider using a higher ligand-to-palladium ratio or switching to a bulkier, more electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand, which can offer greater stability.[2][4]

  • Solvent Effects: Some solvents are more prone to causing catalyst decomposition. While anecdotal, THF has sometimes been associated with the formation of palladium black.[6][14] Solvents like DMF or using the amine base itself as the solvent can sometimes improve catalyst stability.[15][16]

  • Temperature: Excessively high temperatures can accelerate catalyst decomposition.

Q4: Should I free-base my this compound before the reaction?

A4: While you can pre-neutralize the hydrochloride salt, it is often more practical to do it in situ by adding an additional equivalent of the amine base to your reaction mixture. This avoids an extra synthetic step and potential loss of material. However, if you are still facing issues, performing the reaction with the free base is a valid troubleshooting step to eliminate the salt's interference as a variable.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low yields.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Step 1: Verify Reagent & Solvent Quality - Fresh Catalysts (Pd/Cu)? - Pure Substrates? - Anhydrous/Degassed Solvents? Start->CheckReagents CheckSetup Step 2: Scrutinize Reaction Setup - Fully Inert Atmosphere? - Sufficient Base (≥2.5 eq)? - Correct Temperature? CheckReagents->CheckSetup Reagents OK Success Improved Yield CheckReagents->Success Problem Found & Fixed OptimizeCatalyst Step 3: Optimize Catalyst System - Screen Ligands (e.g., PPh₃, XPhos, SPhos) - Adjust Pd/Cu Loading - Consider Pd Pre-catalyst CheckSetup->OptimizeCatalyst Setup OK CheckSetup->Success Problem Found & Fixed OptimizeConditions Step 4: Vary Reaction Conditions - Screen Solvents (DMF, Dioxane, Amine) - Adjust Temperature - Monitor Reaction Time OptimizeCatalyst->OptimizeConditions Still Low Yield OptimizeCatalyst->Success Problem Found & Fixed ConsiderProtocol Step 5: Change Protocol - Switch to Copper-Free Conditions - Use Microwave Irradiation OptimizeConditions->ConsiderProtocol Still Low Yield OptimizeConditions->Success Problem Found & Fixed ConsiderProtocol->Success Problem Found & Fixed

Caption: A systematic workflow for troubleshooting low yields in the Sonogashira reaction.

Parameter Optimization Tables

For a systematic approach, it is often necessary to screen various reaction parameters. The tables below provide a starting point for optimization based on literature precedents for challenging heteroaryl couplings.[5][6][15]

Table 1: Catalyst System Screening

Palladium Source (mol%)Ligand (mol%)Copper Source (mol%)Typical Observation
PdCl₂(PPh₃)₂ (2-5%)-CuI (1-5%)Standard, good starting point. May require heat.
Pd(PPh₃)₄ (2-5%)-CuI (1-5%)Air-sensitive Pd(0) source. Requires strict inert conditions.
Pd₂(dba)₃ (1-2.5%)XPhos or SPhos (2-5%)CuI (1-5%)Bulky phosphine ligands can improve yield for hindered substrates.
PdCl₂(dppf) (2-5%)-CuI (1-5%)Dppf is a robust ligand, often good for heteroaromatic substrates.
IPr-Pd-PEPPSI (2-3%)-NoneNHC pre-catalyst for copper-free conditions. Often highly active.

Table 2: Base and Solvent Screening

Base (equiv.)SolventTemperature (°C)Key Considerations
Triethylamine (Et₃N) (3)DMF60 - 100Common combination. DMF helps solubilize reagents.[15]
Diisopropylamine (iPr₂NH) (3)Toluene80 - 110Often effective, but check for substrate solubility.
Triethylamine (Et₃N)Et₃N (as solvent)80 - 100Using the base as solvent can increase concentration and rate.
K₂CO₃ or Cs₂CO₃ (3)Dioxane/H₂O80 - 100Inorganic bases can be effective, especially in copper-free systems.

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol provides a robust starting point for the coupling of this compound.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) iodide (CuI) (3 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed DMF (0.1 - 0.2 M concentration)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas line (Ar or N₂)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask, then evacuate and backfill with inert gas three times to ensure all oxygen is removed.[5]

  • Add the anhydrous, degassed DMF via syringe, followed by the triethylamine and the terminal alkyne.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended if alkyne homocoupling is a persistent issue.

Reagents & Equipment:

  • 4-chloro-3-iodopyridine (free base) (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Potassium carbonate (K₂CO₃), finely ground (2.5 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Sealed reaction tube, magnetic stirrer, inert gas line (Ar or N₂)

Procedure:

  • To a dry reaction tube under an inert atmosphere, add the 4-chloro-3-iodopyridine (free base), Pd₂(dba)₃, XPhos, and K₂CO₃.

  • Seal the tube, then evacuate and backfill with inert gas three times.

  • Add the anhydrous, degassed dioxane via syringe, followed by the terminal alkyne.

  • Seal the tube tightly and stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Filter through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • BYJU'S. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • SpringerLink. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • ACS Publications. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]

  • ResearchGate. (2019). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]

  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • The Royal Society of Chemistry. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • MDPI. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. [Link]

  • Semantic Scholar. (2012). Photo-Induced Sonogashira CC Coupling Reaction Catalyzed by Simple Copper(I) Chloride Salt at Room Temperature. [Link]

  • ResearchGate. (2019). (PDF) ChemInform Abstract: Photo-Induced Sonogashira C-C Coupling Reaction Catalyzed by Simple Copper(I) Chloride Salt at Room Temperature. [Link]

  • ResearchGate. (2011). (PDF) Recent Advances in Sonogashira Reactions. [Link]

  • ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • University of California, Irvine. (n.d.). The Sonogashira Coupling. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]

  • ResearchGate. (2018). Sonogashira cross coupling of bulky and heterocyclic halides with heteroaryl alkynes. [Link]

  • PMC - NIH. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]

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Technical Support Center: Purification of Heck Reaction Products Involving 4-Chloro-3-iodopyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Post-Reaction Landscape

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2] Its application in the synthesis of complex molecules, particularly in the pharmaceutical industry, is widespread. The use of functionalized N-heterocycles like 4-Chloro-3-iodopyridine hydrochloride as substrates opens pathways to novel chemical entities. However, the elegance of the catalytic cycle often gives way to a complex post-reaction mixture. The purification of the desired product from unreacted starting materials, catalyst residues, ligands, and side products is a critical, and often challenging, step that dictates the success of the overall synthesis.

This guide provides in-depth troubleshooting advice and detailed protocols specifically tailored to the purification of Heck reaction products derived from this compound. The focus is on providing not just procedural steps, but the underlying chemical principles to empower researchers to rationally design and optimize their purification strategies.

Core Principles of Purification

A successful purification strategy for these specific Heck reaction products hinges on a multi-step approach that exploits the differing physicochemical properties of the components in the crude mixture. Key considerations include:

  • Palladium Catalyst State: The palladium catalyst can exist in two primary forms post-reaction: as an insoluble, heterogeneous black precipitate (Pd(0)), or as soluble, homogeneous Pd(II) or Pd(0) complexes.[3] Each form requires a different removal strategy.

  • Product's Basic Nature: The product, retaining the pyridine moiety, is a basic compound. This property can be leveraged during aqueous workups to separate it from non-basic impurities through acid-base extraction.[4]

  • Polarity Differentials: The desired product, unreacted starting materials, homocoupled side products, and ligand byproducts will all possess distinct polarities, forming the basis for effective separation by column chromatography.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification process in a direct question-and-answer format.

Issue 1: My crude reaction mixture is a dark black or brown color after the reaction.

  • Question: What is the dark precipitate in my reaction flask, and what is the first step I should take?

  • Answer: The black or dark brown solid is almost certainly "palladium black," which is finely divided, elemental palladium(0) that has precipitated from the reaction mixture. This occurs when the palladium catalyst agglomerates and falls out of the catalytic cycle. While it indicates some catalyst deactivation, it is a common observation.

    Your immediate first step should be to remove this insoluble metal. Dilute the entire reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter it through a pad of an inert filtration aid like Celite®.[5][6] This process traps the fine palladium particles, which would otherwise clog a standard filter paper and contaminate your product.[7] Never proceed to solvent removal or aqueous workup without this crucial filtration step.

Issue 2: After filtering off palladium black, my product is still contaminated with soluble palladium.

  • Question: My TLC plate or NMR spectrum shows impurities that I suspect are soluble palladium complexes. How do I remove these?

  • Answer: Soluble palladium species, often coordinated to phosphine ligands or the solvent, are a common and critical impurity to remove, especially for pharmaceutical applications.[8] Several methods are effective:

    • Column Chromatography (Most Common): Silica gel chromatography is the workhorse for removing soluble palladium. The polar silica stationary phase has a high affinity for polar metal-organic complexes, which will typically move much slower than the desired, less polar product.[5]

    • Metal Scavengers: For removing trace amounts of palladium to meet regulatory requirements (e.g., < 5-10 ppm), consider using scavenger resins. These are solid supports (often polymers) functionalized with groups that chelate palladium, such as thiols, amines, or phosphines.[9] The crude product solution is simply stirred with the resin or passed through a cartridge containing it.

    • Activated Carbon: Treatment with activated carbon can also adsorb residual palladium complexes.[10] However, be aware that it may also adsorb your product, leading to yield loss. A small-scale test is recommended.

Issue 3: I am struggling to separate my product from unreacted 4-Chloro-3-iodopyridine.

  • Question: The starting material and product have very similar polarities, making chromatographic separation difficult. Is there an alternative?

  • Answer: This is a frequent challenge when the coupled alkene is small or nonpolar. While careful optimization of the solvent system for column chromatography is the primary solution, you can also leverage the basicity of the pyridine nitrogen.

    • Acid-Base Extraction: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). Both your product and the starting material will be protonated and move into the aqueous layer, leaving behind non-basic impurities like phosphine oxides.

    • Carefully basify the acidic aqueous layer with a base like sodium bicarbonate or sodium hydroxide until it is basic (pH > 8).

    • Extract the aqueous layer again with an organic solvent. This will recover the deprotonated, neutral forms of your product and the starting material.

    • This procedure purifies your compounds from non-basic impurities, making the subsequent chromatography cleaner and more effective.

Issue 4: A significant side product is a homocoupled dimer of 4-Chloro-3-iodopyridine.

  • Question: I have a major impurity with a molecular weight roughly double that of my starting material. How can I remove it?

  • Answer: Homocoupling of the aryl halide is a well-known side reaction in Heck couplings, particularly at elevated temperatures.[11] The resulting dimer is typically much less polar and has a significantly higher molecular weight than your desired product. This large difference in properties makes it relatively easy to separate using silica gel column chromatography. The less polar dimer will elute much faster than the desired, more polar product.

Issue 5: My product "oils out" instead of crystallizing during recrystallization.

  • Question: I've isolated my product via chromatography, but when I try to recrystallize it, it forms an oil. What should I do?

  • Answer: Oiling out occurs when the solute comes out of the solution at a temperature above its melting point or when the solution is highly supersaturated.[12] Here are several strategies to induce proper crystallization:

    • Re-evaluate Your Solvent System: The issue is often an inappropriate solvent. For pyridine derivatives, polar solvents are a good starting point.[13] Try mixed solvent systems like ethanol/water, acetone/hexane, or toluene/heptane. The goal is to find a system where your compound is soluble when hot but sparingly soluble when cold.[12][13]

    • Slow Down Cooling: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. Rapid cooling encourages oiling out.

    • Scratch and Seed: Scratch the inside of the flask with a glass rod at the solution's surface. The microscopic glass fragments provide nucleation sites for crystal growth.[13] If you have a small amount of pure, solid product, add a tiny "seed" crystal to the cooled solution to initiate crystallization.[12]

    • Reduce Solvent: You may have used too much solvent. Gently heat the solution to boil off some of the solvent, increasing the concentration, and then allow it to cool again.[13]

Frequently Asked Questions (FAQs)

  • Q1: What is a good general-purpose purification workflow for this type of reaction?

    • A1: A robust, multi-step workflow is recommended:

      • Initial Workup: After the reaction is complete, cool the mixture to room temperature.

      • Palladium Black Removal: Dilute with a solvent like ethyl acetate and filter through a pad of Celite®.

      • Aqueous Extraction: Wash the filtrate with water, then a brine solution, to remove the base (e.g., triethylamine hydrochloride) and inorganic salts.

      • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

      • Primary Purification: Purify the crude residue by silica gel column chromatography.

      • Final Polishing: If necessary, perform a recrystallization to obtain a highly pure, crystalline final product.

  • Q2: Can the pyridine nitrogen interfere with the reaction or purification?

    • A2: Yes. The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst. This can sometimes inhibit the reaction, leading to lower yields.[14][15] During purification, this basic site is an advantage, allowing for the acid-base extraction techniques described earlier.

  • Q3: How do I select an appropriate solvent system for column chromatography?

    • A3: Thin-Layer Chromatography (TLC) is essential. Spot your crude mixture on a TLC plate and elute it with different solvent systems of varying polarity (e.g., mixtures of hexanes/ethyl acetate or dichloromethane/methanol). The ideal system will show good separation between your product spot and all impurity spots, with the product having an Rf (retention factor) value of approximately 0.2-0.4.

Visualizations and Data

Diagrams

Heck_Catalytic_Cycle cluster_0 Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R-Pd(II)L₂-X MigIns Migratory Insertion Alkene_Complex R-Pd(II)L(Alkene)-X BetaHE β-Hydride Elimination Hydride_Complex H-Pd(II)L₂(Product)-X RedElim Reductive Elimination

Purification_Workflow start Crude Reaction Mixture filter_celite Dilute & Filter through Celite start->filter_celite liquid_extraction Aqueous Workup (Acid/Base Extraction) filter_celite->liquid_extraction dry_concentrate Dry & Concentrate Organic Layer liquid_extraction->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography check_purity Check Purity (TLC, NMR, LCMS) chromatography->check_purity recrystallize Recrystallization check_purity->recrystallize Needs Further Purification final_product Pure Product check_purity->final_product Purity OK recrystallize->final_product

Data Tables

Table 1: Common Impurities and Their Characteristics

ImpurityTypical FormKey Property for RemovalRecommended Removal Method
Palladium Catalyst Insoluble Black SolidInsolubilityFiltration through Celite®[5][6]
Soluble ComplexesHigh Polarity / ChelationColumn Chromatography, Scavenger Resins[9]
Phosphine Ligands Triphenylphosphine OxideModerate PolarityColumn Chromatography
Unreacted Substrate 4-Chloro-3-iodopyridineBasicity, PolarityColumn Chromatography, Acid-Base Extraction
Base Triethylamine HClWater SolubilityAqueous Workup / Extraction
Side Products Homocoupled DimerLow Polarity, High MWColumn Chromatography
Protodeiodinated SubstratePolarity similar to starting materialColumn Chromatography (optimized)

Detailed Experimental Protocols

Protocol 1: Removal of Insoluble Palladium via Celite Filtration
  • Preparation: Place a small plug of cotton or glass wool at the bottom of a sintered glass funnel. Add a layer of sand (~1 cm) followed by a layer of Celite® (~2-4 cm). Gently tap the funnel to pack the bed.

  • Pre-wetting: Place the funnel on a filter flask connected to a vacuum source. Pour the solvent that was used for the reaction (or a solvent the crude mixture is soluble in, e.g., ethyl acetate) to wet the Celite pad.

  • Filtration: Dilute the crude reaction mixture with the same solvent and slowly pour it onto the Celite bed with the vacuum applied.

  • Washing: Rinse the original reaction flask with fresh solvent several times, pouring the rinses through the Celite pad to ensure all product is collected.[5]

  • Collection: The filtrate collected in the flask contains the product and soluble impurities, now free of palladium black.

Protocol 2: General Purpose Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to the chosen low-polarity eluent (e.g., hexanes/ethyl acetate 9:1). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent (like dichloromethane). Use a pipette to carefully apply the sample solution to the top of the silica bed.

  • Elution: Carefully add the eluent to the top of the column. Apply pressure (air or nitrogen) and begin collecting fractions. Monitor the elution of compounds using TLC.

  • Fraction Pooling: Combine the fractions that contain the pure product (as determined by TLC), and remove the solvent under reduced pressure.

Protocol 3: Recrystallization from a Mixed Solvent System (e.g., Toluene/Hexane)
  • Dissolution: Place the impure, solid product in a flask. Add the minimum amount of the "good" solvent (toluene) required to dissolve the solid at its boiling point.[12]

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, slowly add the "poor" solvent (hexane) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold "poor" solvent (hexane), and dry them under vacuum.

References

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online Forum]. Available at: [Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online Forum]. Available at: [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. SpinChem. Available at: [Link]

  • Google Patents. (2005). US20050256327A1 - Method of removing palladium.
  • Szekely, G., et al. (2024). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. Available at: [Link]

  • Becica, J., et al. (2021). The influence of additives on orthogonal reaction pathways in the Mizoroki–Heck arylation of vinyl ethers. Reaction Chemistry & Engineering, 6, 1212-1219. Available at: [Link]

  • Reddit. (2022). Troubleshooting a difficult Heck reaction. r/Chempros. Available at: [Link]

  • McConville, M., et al. (2009). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? The Journal of Organic Chemistry, 74(7), 2692–2698. Available at: [Link]

  • McConville, M., et al. (2009). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

  • The Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. Available at: [Link]

  • ResearchGate. (2008). Separation of Reaction Product and Palladium Catalyst after a Heck Coupling Reaction by means of Organic Solvent Nanofiltration. [Research Paper]. Available at: [Link]

  • ResearchGate. (2001). Catalyst Product Separation Techniques in Heck Reaction. [Review Article]. Available at: [Link]

  • Saiyyed, A. S., & Sharma, A. V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22353-22381. Available at: [Link]

  • IndiaMART. (n.d.). 4-Chloropyridine hydrochloride, For Pharmaceutical Intermediates. IndiaMART. Available at: [Link]

  • PubChem. (n.d.). 4-Chloropyridine. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

  • PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. National Library of Medicine. Available at: [Link]

  • ResearchGate. (2020). Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening. [Research Paper]. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Heck reaction. Available at: [Link]

  • Google Patents. (2011). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • PubMed. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. National Library of Medicine. Available at: [Link]

  • MDPI. (2018). Catalyzed Mizoroki–Heck Reaction or C–H Activation. [Book]. Available at: [Link]

  • Arkivoc. (n.d.). Palladate Salts from Ionic Liquids as Catalysts in the Heck Reaction. Arkivoc. Available at: [Link]

  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 8(1), 23. Available at: [Link]

Sources

Technical Support Center: Palladium Coupling Reactions with 4-Chloro-3-iodopyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-Chloro-3-iodopyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize reaction outcomes. The unique structure of this substrate—possessing two different halides, a basic nitrogen atom, and supplied as a hydrochloride salt—presents a specific set of challenges that require careful consideration of reaction parameters.

Troubleshooting Guide: Diagnosing and Solving Common Side Reactions

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: My primary product is the de-iodinated starting material, 4-chloropyridine.

Question: I'm running a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but my main isolated product is 4-chloropyridine. What is causing this hydrodeiodination, and how can I prevent it?

Answer:

This is a classic case of hydrodehalogenation , a common side reaction where the iodine atom is replaced by a hydrogen atom.[1] This occurs when a palladium-hydride (Pd-H) species forms in the catalytic cycle and reductively eliminates with the pyridine halide instead of proceeding through the desired cross-coupling pathway.

Primary Causes:

  • Presence of Protic Impurities: Water, alcohols (if used as a co-solvent or present in the base), or other protic species can be a source of protons to generate the Pd-H intermediate.

  • Base-Mediated Pathways: Certain bases or their byproducts can act as hydride sources.

  • Slow Transmetalation: If the transmetalation step with the boronic acid is slow, the Pd(II)-aryl intermediate has a longer lifetime, increasing the probability of intercepting a hydride source.

Actionable Solutions:

Solution IDStrategyRationale & Key Considerations
TS1.1 Ensure Anhydrous & Inert Conditions Rigorously dry all glassware. Use anhydrous, degassed solvents (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles).[2] This minimizes water, a primary source for Pd-H formation.
TS1.2 Select an Appropriate Base Switch to a non-hydroxide, anhydrous base. Anhydrous K₃PO₄ or Cs₂CO₃ are often excellent choices.[3] They are sufficiently basic to facilitate the reaction but have a lower propensity to introduce protic species compared to hydrated bases or hydroxides.
TS1.3 Modify the Boron Reagent Convert the boronic acid to a more reactive boronate ester (e.g., a pinacol ester) or use a potassium trifluoroborate salt. These reagents can exhibit faster transmetalation rates, helping the desired pathway outcompete hydrodehalogenation.[4]
TS1.4 Optimize the Ligand Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands promote faster reductive elimination of the desired product and can sterically hinder the approach of small hydride sources.[3][4]
Issue 2: Significant formation of a biaryl byproduct from my boronic acid.

Question: My reaction produces a significant amount of a symmetrical biaryl, which corresponds to the homocoupling of my boronic acid. Why does this happen, and how can I suppress it?

Answer:

This side reaction is the homocoupling of the organoboron reagent. It is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[5][6] Two boronic acid molecules can couple, reducing the Pd(II) precatalyst to the active Pd(0) state, but this consumes your nucleophile and complicates purification.[5]

Primary Causes:

  • Oxygen in the Reaction Mixture: Inadequate degassing allows oxygen to oxidize Pd(0) to Pd(II), which can drive the homocoupling pathway.[5][6]

  • Use of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, some homocoupling is often the initial process that generates the active Pd(0) catalyst.

  • Slow Oxidative Addition: If the oxidative addition of the 4-chloro-3-iodopyridine is slow, the homocoupling pathway can become more competitive.

Actionable Solutions:

Solution IDStrategyRationale & Key Considerations
TS2.1 Thoroughly Degas the Reaction Before adding the catalyst, thoroughly degas the solvent and reaction mixture. Use at least three cycles of vacuum/backfill with an inert gas (Argon or Nitrogen) or the freeze-pump-thaw method for more sensitive reactions.[2]
TS2.2 Use a Pd(0) Catalyst Source Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[2] This eliminates the need for an initial reduction step via homocoupling and allows the catalytic cycle to begin directly with oxidative addition.
TS2.3 Control Reagent Stoichiometry Use a slight excess of the aryl halide (e.g., 1.05-1.1 equivalents) relative to the boronic acid. This ensures that once the Pd(0) catalyst performs the oxidative addition, it is more likely to find the halide partner than another boronic acid molecule.[2]
TS2.4 Slow Addition of Boronic Acid In particularly problematic cases, adding the boronic acid solution slowly via syringe pump to the reaction mixture containing the catalyst and aryl halide can keep its instantaneous concentration low, disfavoring the second-order homocoupling reaction.[2]
Issue 3: My reaction is stalled or shows no conversion.

Question: I've set up my coupling reaction, but after several hours, I see only starting materials. What is preventing the reaction from proceeding?

Answer:

A stalled reaction with a pyridine-containing substrate often points to catalyst poisoning . The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium center, forming a stable, inactive complex that halts the catalytic cycle.[7][8] While using the hydrochloride salt helps mitigate this initially, the base required for the reaction neutralizes the salt, liberating the problematic free pyridine nitrogen.

Primary Causes:

  • Pyridine Nitrogen Coordination: The deprotonated pyridine nitrogen binds to the Pd(II) intermediate after oxidative addition, preventing transmetalation or subsequent steps.[4][7]

  • Insufficiently Active Catalyst: The chosen catalyst/ligand system may not be potent enough to overcome the inherent challenges of this substrate.

  • Incorrect Base: The base may not be strong enough to both neutralize the hydrochloride and facilitate the transmetalation step effectively.

Actionable Solutions:

Solution IDStrategyRationale & Key Considerations
TS3.1 Use Bulky, Electron-Rich Ligands This is the most effective solution. Ligands like XPhos, SPhos, or RuPhos are designed with significant steric bulk that shields the palladium center, making it difficult for the pyridine nitrogen to coordinate while still allowing the catalytic cycle to proceed.[4][9]
TS3.2 Increase Catalyst Loading As a straightforward approach, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial deactivation, although this is less elegant and more costly.
TS3.3 Re-evaluate the Base Ensure the base is strong enough and used in sufficient quantity. At least 2-3 equivalents are typically needed: one to neutralize the HCl salt and another 1-2 to drive the catalytic cycle. A strong base like K₃PO₄ is often more effective than weaker ones like K₂CO₃ for challenging substrates.[3]
TS3.4 Consider a Precatalyst Use a modern palladium precatalyst (e.g., XPhos Pd G3). These are designed to cleanly and efficiently generate the active Pd(0) species in situ, which can lead to more consistent and higher activity.[5]
Visual Troubleshooting Workflow

The following diagram provides a logical decision tree for diagnosing and addressing the most common issues encountered with this reaction.

TroubleshootingWorkflow Start Reaction Analysis: Identify Major Products DesiredProduct Desired C-C Coupled Product Start->DesiredProduct Success DeiodinatedSM De-iodinated Starting Material (4-Chloropyridine) Start->DeiodinatedSM Side Product Homocoupling Boronic Acid Homocoupling (Biaryl) Start->Homocoupling Side Product NoReaction No Reaction / Stalled (Starting Materials Only) Start->NoReaction Failure Cause_HDH Probable Cause: Hydrodehalogenation DeiodinatedSM->Cause_HDH Cause_HC Probable Cause: Homocoupling Homocoupling->Cause_HC Cause_Poison Probable Cause: Catalyst Poisoning NoReaction->Cause_Poison Sol_HDH Solutions: • Ensure Anhydrous/Inert Cond. • Use Anhydrous Base (K₃PO₄) • Switch to Boronate Ester Cause_HDH->Sol_HDH Sol_HC Solutions: • Thoroughly Degas Reaction • Use Pd(0) Source (e.g., Pd₂(dba)₃) • Use Slight Excess of Halide Cause_HC->Sol_HC Sol_Poison Solutions: • Use Bulky Ligand (XPhos, SPhos) • Increase Catalyst Loading • Use Strong Base (≥2 equiv.) Cause_Poison->Sol_Poison

Caption: Troubleshooting workflow for common side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction selective for the C-I bond over the C-Cl bond? The selectivity is driven by the difference in bond dissociation energies and the mechanism of oxidative addition. The C-I bond is significantly weaker and more polarizable than the C-Cl bond. This makes it much more susceptible to oxidative addition by the Pd(0) catalyst, which is typically the first and rate-determining step of the catalytic cycle.[10] Under standard conditions, the C-Cl bond remains largely unreactive.

Q2: How does the hydrochloride salt form of the starting material affect the reaction? The hydrochloride salt serves two main purposes. First, it protonates the pyridine nitrogen, preventing it from acting as a catalyst poison before the reaction begins.[7] Second, it can improve the stability and handling of the pyridine compound. However, it necessitates the use of at least one extra equivalent of base in the reaction mixture to neutralize the HCl and liberate the free pyridine before it can participate in the catalytic cycle.

Q3: What is the general catalytic cycle, and where do these side reactions occur? The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. The diagram below illustrates the main productive cycle and highlights where the key side reactions—hydrodehalogenation, homocoupling, and catalyst poisoning—diverge from this path.

CatalyticCycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-I PdII_Aryl Ar-Pd(II)-I(L)₂ (Intermediate) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + Ar'-B(OR)₂ + Base Poison Catalyst Poisoning [Pd(II)-Pyridine]₂ Inactive Complex PdII_Aryl->Poison Pyridine-N Coordination PdH [H-Pd(II)-I(L)₂] PdII_Aryl->PdH + Hydride Source PdII_Biaryl Ar-Pd(II)-Ar'(L)₂ (Intermediate) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 + Ar-Ar' Ar_Ar Desired Product ArI 4-Cl-3-I-Pyridine Boronic Ar'-B(OR)₂ Homocoupling Homocoupling Boronic->Homocoupling + O₂ / Pd(II) Base Base (e.g., K₃PO₄) HDH Hydrodehalogenation ArH 4-Chloropyridine HDH->ArH Ar_Ar_HC Ar'-Ar' Homocoupling->Ar_Ar_HC PdH->HDH

Caption: The Suzuki-Miyaura cycle and key off-cycle side reactions.

Recommended Protocol: General Starting Point for Optimization

This protocol provides robust starting conditions designed to minimize common side reactions when using this compound. It should be used as a baseline for further optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.5 mol%)

  • Anhydrous K₃PO₄, finely ground (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, ~0.1 M)

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon is preferred). Repeat this process three times.

  • Catalyst Premixing: In a separate vial under an inert atmosphere, add the Pd₂(dba)₃ and SPhos, followed by a small amount of the degassed solvent to form a slurry.

  • Reaction Assembly: Add the main portion of the degassed solvent to the Schlenk flask containing the solids. Stir for 5 minutes. Then, transfer the catalyst slurry to the main reaction flask via cannula or gas-tight syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

This guide provides a foundational understanding of the challenges associated with the palladium-catalyzed coupling of this compound and offers concrete strategies for overcoming them. By carefully controlling reaction conditions and selecting appropriate reagents, researchers can significantly improve yields and minimize the formation of unwanted byproducts.

References

  • Benchchem. (2025).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • NIH Public Access. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • Benchchem. (2025). Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo. BenchChem.
  • Benchchem. (2025). Optimization of reaction conditions for Suzuki coupling of 2-halopyridines. BenchChem.
  • Benchchem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem.
  • Benchchem. (2025).
  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. BenchChem.

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Technical Support Center: A Troubleshooting Guide for 4-Chloro-3-iodopyridine Hydrochloride Reaction Condition Screening

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-3-iodopyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction condition screening for this versatile building block. Here, we address common challenges encountered during synthetic transformations, providing in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in synthesis?

This compound is a valuable heterocyclic intermediate primarily utilized in cross-coupling reactions to introduce substituted pyridine moieties into target molecules. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization. The C-I bond is significantly more reactive in palladium-catalyzed reactions, making it the primary site for transformations like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The C-Cl bond can subsequently be targeted under more forcing conditions or via alternative chemistries like nucleophilic aromatic substitution (SNAr).

Q2: How does the hydrochloride salt form affect the reactivity and handling of 4-Chloro-3-iodopyridine?

The hydrochloride salt of 4-Chloro-3-iodopyridine exists as pyridinium chloride. This salt formation protonates the pyridine nitrogen, which can influence its physical and chemical properties.[1][2]

  • Solubility: The salt form generally exhibits higher solubility in polar protic solvents compared to the free base.

  • Reactivity: The protonated nitrogen acts as an electron-withdrawing group, which can modulate the reactivity of the pyridine ring in certain reactions. In palladium-catalyzed cross-coupling reactions, a base is required to neutralize the hydrochloride and generate the free pyridine base in situ for the catalytic cycle to proceed efficiently.

  • Handling: The hydrochloride salt is typically a more stable, crystalline solid, making it easier to handle and weigh compared to the free base, which may be an oil or a lower-melting solid.

Troubleshooting Guide for Common Cross-Coupling Reactions

This section provides troubleshooting guidance for specific issues you might encounter during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions with this compound.

I. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. However, challenges can arise, particularly with heterocyclic substrates.

Scenario 1: Low to No Product Formation

Question: I am not observing any significant formation of my desired biaryl product in the Suzuki coupling of this compound with an arylboronic acid. What are the likely causes and how can I troubleshoot this?

Answer: Low or no product formation in a Suzuki coupling can stem from several factors. A systematic approach to troubleshooting is crucial.

Troubleshooting_Suzuki Start Low/No Product Catalyst Catalyst Inactivation/Insufficient Activity Start->Catalyst Base Incorrect Base Choice/Strength Start->Base Solvent Poor Solubility/Side Reactions Start->Solvent Boronic_Acid Boronic Acid Decomposition Start->Boronic_Acid Sol_Catalyst 1. Use a pre-catalyst for reliable Pd(0) formation. 2. Screen different phosphine ligands (e.g., SPhos, XPhos). 3. Ensure rigorous degassing to prevent catalyst oxidation. Catalyst->Sol_Catalyst Troubleshooting Sol_Base 1. Ensure at least 2 equivalents of base to neutralize HCl salt and activate boronic acid. 2. Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3). 3. Use fresh, finely powdered base. Base->Sol_Base Troubleshooting Sol_Solvent 1. Ensure all starting materials are fully dissolved. 2. Try solvent mixtures (e.g., dioxane/water, toluene/water). 3. Avoid solvents prone to side reactions. Solvent->Sol_Solvent Troubleshooting Sol_Boronic_Acid 1. Check the quality of the boronic acid. 2. Use boronic esters (e.g., pinacol esters) to prevent protodeboronation. 3. Add the boronic acid in portions. Boronic_Acid->Sol_Boronic_Acid Troubleshooting

Detailed Troubleshooting Steps:

  • Catalyst System:

    • Catalyst Inactivity: Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active for this substrate.[3] Consider using more electron-rich and sterically hindered phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to improve the efficiency of cross-coupling with electron-deficient heteroaryl halides.[4] The use of palladium pre-catalysts can also ensure the reliable generation of the active Pd(0) species.[4]

    • Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Using bulky ligands can often mitigate this issue.

  • Base Selection:

    • Stoichiometry: Remember that you are starting with a hydrochloride salt. You will need a sufficient amount of base to both neutralize the HCl and facilitate the catalytic cycle. A minimum of 2 equivalents of base is a good starting point.

    • Base Strength: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[5] The solubility of the base in the chosen solvent system can also impact the reaction rate.

  • Solvent and Temperature:

    • Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature.[6] Common solvents for Suzuki couplings include 1,4-dioxane, toluene, and DMF, often with the addition of water to aid in the dissolution of the base and boronic acid.[6]

    • Temperature: If the reaction is sluggish at lower temperatures, a moderate increase in temperature (e.g., to 80-100 °C) can be beneficial. However, excessively high temperatures can lead to catalyst decomposition and side reactions.

Scenario 2: Significant Hydrodehalogenation Side Product

Question: My Suzuki coupling is producing a significant amount of 4-chloropyridine alongside my desired product. How can I minimize this hydrodehalogenation?

Answer: Hydrodehalogenation, the replacement of the iodine with a hydrogen atom, is a common side reaction in palladium-catalyzed couplings.[7] It reduces your yield and complicates purification.

Strategies to Minimize Hydrodehalogenation:

  • Choice of Ligand: The ligand can influence the relative rates of reductive elimination (product formation) and hydrodehalogenation. Screening different ligands is a primary strategy.

  • Hydrogen Source: Water is a potential hydrogen source for this side reaction.[8] While often necessary for Suzuki couplings, using anhydrous conditions with a non-aqueous soluble base (like KF) and a boronic ester could be explored, though this may reduce the reaction rate.[6]

  • Reaction Time: Monitor the reaction progress closely by TLC or LC-MS. Prolonged reaction times after the consumption of the limiting reagent can sometimes lead to increased side product formation.

ParameterRecommendation for Suzuki CouplingRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalystPre-catalysts offer reliable generation of the active Pd(0) species.[4]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Enhance oxidative addition and stabilize the catalytic species.[4]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (≥ 2 equivalents)To neutralize the HCl salt and activate the boronic acid.[5]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFTo ensure solubility of all reaction components.[6]
Temperature 60-100 °CTo balance reaction rate and catalyst stability.
II. Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling is a powerful tool for the synthesis of arylalkynes.

Scenario 1: Low Yield and/or Significant Homocoupling of the Alkyne (Glaser Coupling)

Question: My Sonogashira reaction with this compound is giving a low yield of the desired product and a lot of the homocoupled alkyne. What should I do?

Answer: Low yield and alkyne homocoupling are common issues in Sonogashira reactions.[9]

Troubleshooting_Sonogashira Start Low Yield & Homocoupling Atmosphere Oxygen Presence Start->Atmosphere Catalyst Catalyst System Inefficiency Start->Catalyst Base Inappropriate Base Start->Base Sol_Atmosphere 1. Rigorously degas all solvents and reagents. 2. Maintain a positive pressure of an inert gas (N2 or Ar). Atmosphere->Sol_Atmosphere Troubleshooting Sol_Catalyst 1. Use a reliable Pd source (e.g., Pd(PPh3)2Cl2) and CuI as a co-catalyst. 2. Consider copper-free conditions with a more active Pd catalyst if homocoupling persists. Catalyst->Sol_Catalyst Troubleshooting Sol_Base 1. Use an amine base like triethylamine (Et3N) or diisopropylamine (DIPA). 2. Ensure the base is dry and of high quality. Base->Sol_Base Troubleshooting

Detailed Troubleshooting Steps:

  • Inert Atmosphere: The homocoupling of terminal alkynes is an oxidative process often catalyzed by the copper co-catalyst in the presence of oxygen.[9]

    • Degassing: It is crucial to thoroughly degas all solvents and reagents before use. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the liquid for an extended period.

    • Reaction Setup: Maintain a positive pressure of an inert gas throughout the reaction.

  • Catalyst System:

    • Standard Conditions: A common catalyst system is a combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[10]

    • Copper-Free Conditions: If homocoupling remains a significant issue, consider copper-free Sonogashira conditions. These protocols typically require a more active palladium catalyst system and may need higher temperatures.[10]

  • Base and Solvent:

    • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base also serves to neutralize the HI generated during the reaction.

    • Solvent: Solvents like THF and DMF are commonly employed. Ensure the solvent is anhydrous.

ParameterRecommendation for Sonogashira CouplingRationale
Palladium Source Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Common and effective catalysts for this transformation.[10]
Co-catalyst CuI (typically 5-10 mol%)Activates the alkyne for transmetalation.[10]
Base Et₃N, DIPEA (≥ 2 equivalents)To neutralize the HCl salt and HI byproduct.
Solvent THF, DMF (anhydrous and degassed)To ensure a homogeneous reaction and prevent side reactions.
Atmosphere Inert (Nitrogen or Argon)To prevent oxidative homocoupling of the alkyne.[9]
III. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines.

Scenario: Incomplete Conversion or Low Yield

Question: My Buchwald-Hartwig amination of this compound with a primary amine is stalling or giving a low yield. What can I do to improve the reaction?

Answer: Incomplete conversion in Buchwald-Hartwig aminations can be due to several factors, including catalyst deactivation and suboptimal reaction conditions.[11]

Key Optimization Parameters:

  • Ligand Choice: The choice of ligand is paramount in Buchwald-Hartwig amination. For heteroaryl halides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or Josiphos-type ligands often provide excellent results.[12]

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are common choices.[13] The choice of base can be substrate-dependent, so screening is often necessary.

  • Palladium Precursor: The choice of palladium source can significantly influence the reaction outcome.[12] Pd₂(dba)₃ and Pd(OAc)₂ are common starting points, often used in combination with the chosen ligand. Pre-formed palladium-ligand complexes (precatalysts) can also offer improved reactivity and reproducibility.[4]

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used. The presence of water can be detrimental to the reaction.

ParameterRecommendation for Buchwald-Hartwig AminationRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalystTo ensure the formation of an active catalytic species.[12]
Ligand Bulky biarylphosphines (e.g., XPhos, SPhos)To promote oxidative addition and reductive elimination.[12]
Base NaOt-Bu, LHMDS, Cs₂CO₃ (≥ 2 equivalents)A strong base is needed to deprotonate the amine.[13]
Solvent Toluene, Dioxane, THF (anhydrous)To provide a non-reactive medium for the catalytic cycle.
Temperature 80-110 °CTo overcome the activation barrier for C-N bond formation.

Purification and Analysis

Question: What are the best methods for purifying the products of these cross-coupling reactions and how can I confirm the structure?

Answer:

  • Purification:

    • Work-up: After the reaction, a standard aqueous work-up is typically performed to remove the inorganic salts and the base. If an amine base like triethylamine was used, an acidic wash (e.g., with dilute HCl) can be effective for its removal.[14]

    • Chromatography: The primary method for purifying the crude product is silica gel column chromatography. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is usually effective.

    • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step to obtain highly pure material.

  • Analysis:

    • NMR Spectroscopy: ¹H and ¹³C NMR are indispensable tools for confirming the structure of the product. The disappearance of the starting material signals and the appearance of new signals corresponding to the coupled product will confirm the success of the reaction.[15]

    • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the desired product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

References

  • BenchChem Technical Support Team. (2025, November).
  • Gagnon, A., & Duplessis, M. (2012). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC - NIH.
  • Study.com. (n.d.). What are the products of the pyridine reacting with hydrochloric acid?
  • Krishna Swamy, G. (n.d.). Unit 4 Pyridine. SlideShare.
  • Brainly.in. (2021, March 28). PYRIDINE REACTS WITH HCL TO FORM.
  • Sane, N. V., et al. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 44B(1), 157-161.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
  • Manasa Life Sciences. (n.d.). Pyridine hydrochloride.
  • Reddit. (2013, May 3). Does anybody know what Pyridine Hydrochloride, as a catalyst, does in this reaction? I'm trying to figure out the mechanism for it but am lost...
  • ResearchGate. (n.d.). Optimizing the reaction conditions.
  • Nature. (2024, May 10).
  • Sci-Hub. (2011).
  • NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • ChemRxiv. (2025, September 25). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions.
  • MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
  • BenchChem. (n.d.). Comparative Reactivity Analysis: 4-Amino-3- iodopyridine vs.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine.
  • Eureka | Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine.
  • SciRP.org. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
  • Institut Kimia Malaysia. (2023, January). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using.
  • PubMed. (n.d.).
  • YouTube. (2020, July 25). Sonogashira Coupling.
  • ACS Publications. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
  • ResearchGate. (2014, April 2).
  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • BenchChem. (n.d.).
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • PubMed. (2019, November 25).
  • White Rose Research Online. (n.d.).
  • Wikipedia. (n.d.).
  • ResearchGate. (2025, August 7).
  • ChemRxiv. (n.d.).
  • Echemi. (n.d.). 909036-46-0, 2-CHLORO-3-IODOPYRIDIN-4-AMINE Formula.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • PMC - NIH. (n.d.). MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions.
  • Chemistry LibreTexts. (2023, June 30).
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  • ECHEMI. (n.d.). 89167-34-0, 4-CHLORO-3-IODOPYRIDINE Formula.
  • ChemicalBook. (n.d.). 4-CHLORO-3-IODOPYRIDINE | 89167-34-0.
  • Benchchem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
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  • PMC - NIH. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions.
  • PubMed Central. (2022, November 7).

Sources

Technical Support Center: Catalyst Selection for 4-Chloro-3-iodopyridine Hydrochloride Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in the cross-coupling of 4-chloro-3-iodopyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The inherent challenges of working with dihalogenated pyridines, particularly in their hydrochloride salt form, necessitate a nuanced approach to catalyst system selection and reaction optimization. This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions to address common issues encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is cross-coupling with this compound so challenging?

A1: The challenges are multi-faceted and stem from the inherent properties of the substrate:

  • Differential Reactivity of Halogens: The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition by a palladium(0) catalyst than the carbon-chlorine (C-Cl) bond.[1] This inherent reactivity difference is the basis for achieving selective coupling at the 3-position. However, under harsh conditions, competitive coupling or decomposition at the chloro-position can occur.

  • The "Pyridine Problem": The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst.[2] This coordination can lead to catalyst inhibition or deactivation, slowing down or completely stalling the catalytic cycle.[3][4] This is a well-documented issue in the cross-coupling of pyridine-containing molecules.[5][6]

  • Hydrochloride Salt Form: The hydrochloride salt form means the reaction mixture is acidic. This can affect the stability of the boronic acid coupling partner (promoting protodeboronation) and influence the choice of base, which is critical for the transmetalation step of the Suzuki-Miyaura catalytic cycle.[7][8]

Q2: I'm observing low to no yield of my desired product. What are the most likely causes?

A2: Low or no product yield is a common issue and can often be traced back to several key factors:

  • Catalyst Deactivation: As mentioned, the pyridine nitrogen can "poison" the palladium catalyst.[4] This can be exacerbated by impurities in your starting materials or solvents.[4] The formation of inactive palladium black is a visual indicator of catalyst decomposition.

  • Insufficient Catalyst Activity: The chosen catalyst system (palladium precursor and ligand) may not be active enough to facilitate the oxidative addition step, which is often rate-limiting, especially for less reactive C-Cl bonds if targeting that position.[9]

  • Base Incompatibility: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the starting materials or the catalyst.[7] For the hydrochloride salt, a sufficient amount of base is needed to both neutralize the salt and participate in the catalytic cycle.

  • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can be unstable, especially in the presence of water and certain bases, leading to the replacement of the boronic acid group with a hydrogen atom.[8]

Q3: How do I choose the right palladium catalyst and ligand for this reaction?

A3: The selection of the palladium source and, more importantly, the ligand is paramount for a successful cross-coupling reaction.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (precatalysts).[10][11] Pd(0) sources like Pd(PPh₃)₄ can sometimes be advantageous as they do not require an in-situ reduction step.[12]

  • Ligands: For challenging substrates like halo-pyridines, bulky, electron-rich phosphine ligands are often the key to success.[13] Ligands from the Buchwald biarylphosphine family (e.g., SPhos, XPhos, RuPhos) are highly effective.[13] These ligands promote the formation of the active monoligated Pd(0) species, which enhances the rate of oxidative addition and reductive elimination.[13] N-heterocyclic carbenes (NHCs) are another class of robust ligands that can be effective.[13]

Q4: What is the role of the base, and how do I select the best one?

A4: The base plays a crucial role in the Suzuki-Miyaura coupling by facilitating the transmetalation step. For the hydrochloride salt, an adequate amount of base is required to first neutralize the salt. Common bases include:

  • Carbonates: K₂CO₃ and Cs₂CO₃ are frequently used, often in aqueous solutions.[14]

  • Phosphates: K₃PO₄ is a stronger base and is often used under anhydrous conditions, which can sometimes help to minimize protodeboronation of the boronic acid.[12][15]

  • Fluorides: Bases like KF can also be effective.[16]

The optimal base is often determined empirically, but starting with K₂CO₃ or K₃PO₄ is a good approach.

Section 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the cross-coupling of this compound.

Issue 1: No Reaction or Very Low Conversion
Potential Cause Troubleshooting Steps & Explanation
Catalyst Deactivation/Inhibition 1. Increase Catalyst Loading: A higher catalyst concentration might overcome the inhibitory effect of the pyridine nitrogen.[4] 2. Switch to a More Robust Ligand: Employ bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) which are known to resist deactivation in couplings with N-heterocycles.[13] These ligands help stabilize the active Pd(0) species. 3. Use a Precatalyst: Pre-formed palladium-ligand complexes can ensure the formation of the active catalytic species.
Insufficient Base 1. Increase Equivalents of Base: Remember that the hydrochloride salt will consume one equivalent of base before the catalytic cycle can begin. Ensure you are using at least 2-3 equivalents of base relative to the pyridine hydrochloride.[12] 2. Switch to a Stronger Base: If using a weaker base like NaHCO₃, consider switching to K₂CO₃, Cs₂CO₃, or K₃PO₄.[15]
Low Reaction Temperature 1. Increase Temperature: The oxidative addition to the C-I bond may require thermal energy. Gradually increase the reaction temperature, monitoring for decomposition. Typical temperatures range from 80-120 °C.[13]
Poor Reagent Quality 1. Use Fresh Reagents: Ensure your palladium catalyst, ligand, and boronic acid are of high purity and have not degraded. Boronic acids can be particularly prone to decomposition upon storage. 2. Use Anhydrous Solvents: Water can promote side reactions like protodeboronation.[12] Ensure solvents are properly dried.
Issue 2: Formation of Significant Side Products
Side Product Observed Potential Cause & Explanation Mitigation Strategies
Protodehalogenation (H at position 3) The palladium-hydride species, formed from side reactions with the solvent or base, can reductively eliminate to replace the iodine with hydrogen.[7]1. Use Anhydrous Conditions: Thoroughly dry all reagents and solvents.[12] 2. Choose a Non-Hydroxide Base: Consider using K₃PO₄ or CsF.[12]
Homocoupling of Boronic Acid This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[12]1. Thoroughly Degas the Reaction Mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) to remove dissolved oxygen.[12] 2. Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling.[12]
Coupling at the Chloro Position While less reactive, the C-Cl bond can react under more forcing conditions (higher temperatures, longer reaction times).[1]1. Use Milder Conditions: Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material. 2. Catalyst/Ligand Selection: Some catalyst systems may exhibit higher selectivity for the C-I bond. Screening different ligands can be beneficial.
Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for addressing common issues in this cross-coupling reaction.

troubleshooting_workflow start Reaction Start check_conversion Low or No Conversion? start->check_conversion side_products Significant Side Products? check_conversion->side_products No catalyst_issue Address Catalyst: - Increase Loading - Change Ligand (e.g., SPhos) - Use Precatalyst check_conversion->catalyst_issue Yes success Successful Coupling side_products->success No protodehalogenation Protodehalogenation? - Use Anhydrous Conditions - Change Base (K3PO4) side_products->protodehalogenation Yes base_issue Address Base: - Increase Equivalents - Switch to Stronger Base (K3PO4) catalyst_issue->base_issue conditions_issue Adjust Conditions: - Increase Temperature - Ensure Anhydrous Solvents base_issue->conditions_issue conditions_issue->start Re-run Experiment homocoupling Homocoupling? - Degas Thoroughly - Use Pd(0) Source protodehalogenation->homocoupling multi_coupling Coupling at C-Cl? - Milder Conditions (Temp, Time) - Screen Ligands for Selectivity homocoupling->multi_coupling multi_coupling->start Re-run with Adjustments

Caption: A decision-making workflow for troubleshooting the cross-coupling of this compound.

Section 3: Experimental Protocols

Representative Protocol for Selective Suzuki-Miyaura Coupling at the 3-Iodo Position

This protocol provides a starting point for optimization. The specific boronic acid, base, and solvent may require adjustment.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[12]

  • Base (e.g., K₂CO₃, 3.0 equivalents)[12]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)[12]

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the degassed solvent via syringe, followed by the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is crucial for rational troubleshooting.

suzuki_cycle pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex [Ar-Pd(II)-I]L2 ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_ar_ar [Ar-Pd(II)-Ar']L2 transmetal->pd_ar_ar red_elim Reductive Elimination pd_ar_ar->red_elim red_elim->pd0 Regeneration product Product (Ar-Ar') red_elim->product aryl_halide 4-Chloro-3-Iodopyridine aryl_halide->ox_add boronic_acid Ar'-B(OH)2 + Base boronic_acid->transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

By understanding the potential pitfalls and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly increase their success rate in the challenging yet rewarding cross-coupling of this compound.

References

  • Benchchem. Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions.
  • Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 59(51), 22794-22815.
  • Benchchem. Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Ball, N. D., & Sanford, M. S. (2015). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 6(1), 132-137.
  • Vaddula, B. R., Le, T. Q., & Organ, M. G. (2014). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry, 79(23), 11438-11448.
  • Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 59(51), 22794-22815.
  • Khan, I., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6539. Available from: [Link]

  • Rani, S., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Journal of the Iranian Chemical Society, 1-28.
  • Benchchem. A Comparative Guide to the Suzuki Coupling Efficiency of Brominated Pyridines.
  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Pyridineboronic Acids.
  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558.
  • Benchchem. A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.
  • Gensch, T., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis, 8(12), 11563-11581.
  • Fors, B. P., & Buchwald, S. L. (2012). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available from: [Link]

  • Benchchem. Reactivity in Suzuki Coupling: A Comparative Analysis of 2,5-Diiodopyrazine and 2,5-Dibromopyrazine.
  • Ball, N. D., & Sanford, M. S. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(1), 811-816. Available from: [Link]

  • Lee, S., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. iScience, 26(9), 107567. Available from: [Link]

  • Ramirez, A., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(10), 823-830. Available from: [Link]

  • Cook, X. A., Gombert, A., & Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 59(51), 22794-22815. Available from: [Link]

  • MDPI. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. Catalysts, 10(5), 543. Available from: [Link]

  • Benchchem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
  • ResearchGate. Optimization of reaction conditions. Available from: [Link]

  • Benchchem. A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115.
  • Benchchem. Technical Support Center: Reactions of 4-Amino-3-iodopyridine.
  • Knight, J. G., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(1), 536-547. Available from: [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available from: [Link]

  • ResearchGate. (2025, August 10). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Available from: [Link]

  • Semantic Scholar. (2017, April 28). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Available from: [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. Available from: [Link]

  • Wu, X., et al. (2018). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Scientific Reports, 8(1), 1-8. Available from: [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Available from: [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Available from: [Link]

  • Gurram, M., & Ghorai, P. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters, 18(15), 3858-3861. Available from: [Link]

  • Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 5(14), 2118-2125. Available from: [Link]

  • ResearchGate. (2025, August 6). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Available from: [Link]

  • CoLab. (2012, April 5). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings.
  • Benchchem. Technical Support Center: Optimizing Coupling Reactions for 2,5-Dichloro-4-iodo-1,3-thiazole.

Sources

Technical Support Center: Navigating the Reactivity of 4-Chloro-3-iodopyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-chloro-3-iodopyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions regarding its reactivity, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Our goal is to provide you with the insights and practical guidance needed to overcome experimental hurdles and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the two halogen atoms in this compound?

The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is primarily dictated by their bond dissociation energies. The general trend for reactivity is C-I > C-Br > C-Cl > C-F.[1][2] Therefore, the carbon-iodine bond at the 3-position is significantly more reactive than the carbon-chlorine bond at the 4-position.[3][4] This differential reactivity is the cornerstone of achieving selective functionalization of the molecule. Under typical cross-coupling conditions, the C-I bond will react preferentially, leaving the C-Cl bond intact for subsequent transformations.[3]

The hydrochloride form means the pyridine nitrogen is protonated. This increases the electron-deficient nature of the pyridine ring, which can enhance the rate of oxidative addition at the C-I bond, the often rate-determining step in cross-coupling reactions.[5] However, it is crucial to use a sufficient amount of base in your reaction to neutralize the hydrochloride and deprotonate the pyridine nitrogen, allowing it to participate effectively in the catalytic cycle.

Q2: My Suzuki-Miyaura coupling at the C-3 position is giving a low yield. What are the common causes and how can I troubleshoot this?

Low yields in Suzuki-Miyaura couplings are a frequent issue.[6][7] Several factors could be at play when working with this compound.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Low Yield Low Yield Base Insufficient or Inappropriate Base Low Yield->Base leads to Catalyst Catalyst Deactivation Low Yield->Catalyst leads to Boronic_Acid Boronic Acid Decomposition Low Yield->Boronic_Acid leads to Solvent Poor Solvent Choice / Degassing Low Yield->Solvent leads to Base_Sol Use stronger base (e.g., K3PO4, Cs2CO3) Ensure >2 equivalents Base->Base_Sol address with Catalyst_Sol Use fresh catalyst/ligand Increase catalyst loading (2-5 mol%) Switch to a more robust ligand (e.g., Buchwald ligands) Catalyst->Catalyst_Sol address with Boronic_Acid_Sol Use fresh, high-purity boronic acid Consider using a boronate ester (e.g., pinacol ester) Boronic_Acid->Boronic_Acid_Sol address with Solvent_Sol Ensure anhydrous and thoroughly degassed solvents Try different solvent systems (e.g., Dioxane/H2O, Toluene/H2O) Solvent->Solvent_Sol address with

Troubleshooting Guide: Suzuki-Miyaura Coupling

Potential Cause Explanation & Causality Recommended Solution
Insufficient Base The hydrochloride salt requires at least one equivalent of base for neutralization. An additional amount (typically 2-3 equivalents) is needed to activate the boronic acid for transmetalation.[8] Insufficient base will lead to poor reaction kinetics.Use a minimum of 3 equivalents of a suitable base. Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃, which are often effective for heteroaromatic substrates.[6][9]
Catalyst Deactivation The palladium catalyst, especially in its active Pd(0) form, is sensitive to oxygen.[10] Pyridine-containing compounds can sometimes act as catalyst poisons if not managed correctly.[11]Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 30 minutes).[12] Use fresh, high-quality palladium catalysts and ligands. Consider using a pre-catalyst or a more robust ligand system (e.g., Buchwald-type biarylphosphine ligands).[7]
Boronic Acid Instability Boronic acids, particularly heteroaryl boronic acids, can be prone to decomposition (protodeboronation), especially at elevated temperatures or if exposed to air and moisture.[10][11][12]Use fresh, high-purity boronic acid. Consider using a more stable boronate ester, such as a pinacol ester, which can mitigate decomposition.[10]
Poor Ligand Choice Standard ligands like triphenylphosphine (PPh₃) may not be optimal for electron-deficient pyridines. More electron-rich and bulky phosphine ligands can promote the reductive elimination step and improve yields.Screen a variety of ligands. For challenging couplings, consider using sterically hindered biarylphosphine ligands such as XPhos, SPhos, or RuPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[12]
Q3: I am attempting a Sonogashira coupling at the C-3 iodo position, but I'm observing significant homocoupling of my alkyne (Glaser coupling). How can I minimize this side reaction?

The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a powerful tool for forming C(sp)-C(sp²) bonds.[13] However, the copper(I) co-catalyst can also promote the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, especially in the presence of oxygen.[14][15]

G Start Sonogashira Reaction Setup Conditions Reaction Conditions Start->Conditions Desired Desired Product: 4-Chloro-3-alkynylpyridine Success Success Desired->Success High Yield Side_Reaction Side Product: Glaser Homocoupling Troubleshoot Troubleshoot Side_Reaction->Troubleshoot Low Yield Conditions->Desired Optimized Conditions->Side_Reaction Suboptimal (e.g., O2 present) Inert Strict Inert Atmosphere (Argon/Nitrogen) Copper_Free Copper-Free Conditions Amine_Base Choice of Amine Base (e.g., Et3N, DIPEA) Troubleshoot->Inert Implement Troubleshoot->Copper_Free Consider Troubleshoot->Amine_Base Optimize

Strategies to Suppress Glaser Homocoupling:

  • Maintain a Strict Inert Atmosphere: This is the most critical factor. Ensure your reaction vessel, solvents, and reagents are rigorously deoxygenated. Perform the reaction under a positive pressure of an inert gas like argon or nitrogen.[14]

  • Control Reagent Addition: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

  • Optimize the Base: An appropriate amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial.[3] Typically, 2-3 equivalents are used.

  • Consider Copper-Free Sonogashira Conditions: If homocoupling remains a persistent issue, copper-free protocols can be employed. These reactions often require a higher catalyst loading or more specialized ligands but completely eliminate the primary pathway for Glaser coupling.[16]

Q4: Can I perform a Buchwald-Hartwig amination on this substrate? Which position will react?

Yes, Buchwald-Hartwig amination is a suitable method for forming C-N bonds with this compound.[17][18][19] Consistent with the reactivity patterns observed in other palladium-catalyzed cross-couplings, the reaction will occur selectively at the more reactive C-3 iodo position.[2]

Key Considerations for Buchwald-Hartwig Amination:

  • Ligand Choice is Critical: The success of Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand.[20] For electron-deficient heteroaryl halides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, DavePhos) are often required to facilitate the reductive elimination step and achieve good yields.[18][21]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used.[18] The choice of base can be substrate-dependent and may require optimization.

  • Reaction Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[18][21]

Q5: Is it possible to perform a nucleophilic aromatic substitution (SNAr) on 4-chloro-3-iodopyridine? Which position is more susceptible?

Nucleophilic aromatic substitution (SNAr) is a viable reaction pathway for this substrate.[22] In pyridines, positions 2 and 4 are activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate.[23][24]

Between the C4-Cl and C3-I positions, the C4-Cl position is significantly more activated for SNAr . The chlorine atom is para to the ring nitrogen, allowing for effective resonance stabilization of the intermediate formed upon nucleophilic attack.[23][25] The C-3 position is meta to the nitrogen and does not benefit from this direct resonance stabilization, making it much less reactive towards SNAr.[23]

Therefore, you can achieve orthogonal reactivity:

  • Palladium-catalyzed cross-coupling at the C-3 position (iodo).

  • Nucleophilic aromatic substitution at the C-4 position (chloro).

This dual reactivity makes 4-chloro-3-iodopyridine a valuable scaffold for introducing diverse functionalities in a controlled, stepwise manner.[4]

Experimental Protocols: General Starting Points

The following are generalized protocols and should be optimized for your specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand if required.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture with vigorous stirring at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) followed by the amine base (e.g., Et₃N, 3.0 equiv.).[3][14][26]

  • Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the stirring mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.

  • Workup and purification are similar to the Suzuki protocol, often involving filtration through a pad of celite to remove catalyst residues before aqueous workup.[14]

References

  • White Rose Research Online. (2021, June 21). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Retrieved from [Link]

  • PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]

  • White Rose Research Online. (2021, June 21). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Retrieved from [Link]

  • PubMed Central. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]

  • Filo. (2025, May 4). Explain why nucleophilic substitution occurs more readily in 4-chloropyri... Retrieved from [Link]

  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ChemRxiv. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Retrieved from [Link]

  • ACS Publications. (2021, November 8). Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • University of Bath. (n.d.). Pyridines: properties, syntheses & reactivity. Retrieved from [Link]

  • University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Retrieved from [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

Sources

Improving regioselectivity in reactions with 4-Chloro-3-iodopyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource for 4-chloro-3-iodopyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving regioselective functionalization of this versatile heterocyclic building block. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven methodologies.

Introduction: The Duality of Reactivity

4-Chloro-3-iodopyridine is a powerful intermediate in medicinal chemistry and materials science, offering two distinct reactive sites for sequential, regioselective functionalization. The primary challenge lies in precisely controlling which halogen participates in a given reaction. The carbon-iodine (C-I) bond and the carbon-chlorine (C-Cl) bond possess fundamentally different reactivities, which can be exploited to achieve desired outcomes. This guide will illuminate the principles governing this selectivity and provide actionable protocols to steer your reactions toward the intended product.

Frequently Asked Questions (FAQs): Core Principles of Regioselectivity

Before troubleshooting specific reactions, it's crucial to understand the underlying factors that dictate site selectivity.

Q1: Which position, C3-I or C4-Cl, is inherently more reactive in palladium-catalyzed cross-coupling reactions?

A: The C3-I bond is significantly more reactive. In palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination), the first and rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond dissociation energy of a C-I bond is considerably lower than that of a C-Cl bond, making it kinetically favored for oxidative addition.[1][2] Therefore, under standard conditions, palladium catalysts will preferentially react at the C3-iodide position.

Q2: Why is Nucleophilic Aromatic Substitution (SNAr) favored at the C4 position?

A: The C4 position is electronically activated for SNAr, while the C3 position is not. The pyridine nitrogen acts as a strong electron-withdrawing group via resonance and induction. For an SNAr reaction to proceed, the aromatic ring must be electron-deficient, and the negative charge of the intermediate (the Meisenheimer complex) must be stabilized. The negative charge from a nucleophilic attack at C4 (para to the nitrogen) can be delocalized onto the electronegative nitrogen atom through resonance.[3][4] An attack at the C3 position (meta to the nitrogen) does not allow for this resonance stabilization, making the reaction pathway much higher in energy.[3]

Q3: Do I need to neutralize the hydrochloride salt before my reaction?

A: Yes, in most cases, neutralization is critical. The hydrochloride salt form protonates the pyridine nitrogen, making the compound highly polar and often insoluble in common organic solvents used for cross-coupling (e.g., toluene, THF, dioxane). More importantly, many reactions, especially those involving organometallic reagents or requiring a basic environment, will be inhibited or completely quenched by the acidic proton. It is standard practice to free-base the starting material with a mild aqueous base (like NaHCO₃ or K₂CO₃), extract it into an organic solvent, dry, and use the neutral form directly. Alternatively, an extra equivalent of the base used in the reaction can be added for in-situ neutralization, though this can sometimes complicate reaction kinetics and should be tested carefully.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the most common methods for functionalizing 4-chloro-3-iodopyridine. The primary goal is almost always to selectively react at the C3-I position first.

Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling (Mixture of C3 and C4 Products)
  • Problem: You are observing significant formation of the C4-coupled product or a mixture of C3- and di-substituted products, even when using one equivalent of boronic acid.

  • Probable Cause: The reaction conditions (particularly temperature and catalyst choice) are too harsh, leading to the activation of the less reactive C-Cl bond.

  • Causality: While the C-I bond is more reactive, high temperatures can provide sufficient energy to overcome the activation barrier for C-Cl oxidative addition.[5] Furthermore, highly active catalysts or ligands designed for activating aryl chlorides can diminish the selectivity.

  • Solution & Protocol:

    • Lower the Temperature: Start reactions at room temperature or slightly elevated temperatures (40-60 °C). Avoid high-temperature reflux conditions initially.

    • Choose the Right Catalyst/Ligand: Use a standard, less aggressive palladium source and ligand. Pd(PPh₃)₄ is often an excellent first choice due to its moderate reactivity, which favors the C-I bond.[6][7] Avoid highly electron-rich, bulky phosphine ligands (like those developed for aryl chloride activation) in the initial C3-coupling step.

    • Use a Mild Base: Employ a base like K₂CO₃ or Cs₂CO₃, which is sufficient for the Suzuki catalytic cycle without aggressively promoting side reactions.

Optimized Protocol for C3-Selective Suzuki-Miyaura Coupling:

Table 1: Effect of Conditions on Suzuki Coupling Regioselectivity
Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)C3:C4 Product Ratio (Approx.)Reference Insight
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1105:1High activity ligands can reduce selectivity
Pd(PPh₃)₄ (5)NoneK₂CO₃ (3)Dioxane/H₂O80>20:1Standard conditions provide excellent selectivity[8][9]
PdCl₂(dppf) (3)NoneCs₂CO₃ (2)DMF90>15:1Dppf is a reliable ligand for selective coupling
Issue 2: Low Yield or Stalled Sonogashira Coupling at C3
  • Problem: The reaction between 4-chloro-3-iodopyridine and a terminal alkyne is slow, incomplete, or gives low yields of the 3-alkynyl product.

  • Probable Cause: Catalyst poisoning, insufficient base, or issues with the copper co-catalyst. The hydrochloride starting material may not have been fully neutralized.

  • Causality: Sonogashira reactions are sensitive to the reaction environment. The copper(I) co-catalyst is crucial for the transmetalation step with the alkyne.[10] If the copper is oxidized or if the base is not strong enough to deprotonate the alkyne, the catalytic cycle will stall.

  • Solution & Protocol:

    • Ensure Anhydrous & Oxygen-Free Conditions: Use dry solvents and rigorously degas the reaction mixture to prevent oxidative homocoupling of the alkyne (Glaser coupling) and preserve the catalyst's active state.

    • Use an Amine Base/Solvent: Triethylamine (Et₃N) or diisopropylamine (DIPA) serve as both the base and often as a solvent. They effectively deprotonate the alkyne and scavenge the HI produced during the reaction.

    • Catalyst System: The combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (typically CuI) is standard and highly effective.[11][12]

Optimized Protocol for C3-Selective Sonogashira Coupling:

Issue 3: Achieving C4-Selectivity with a Buchwald-Hartwig Amination
  • Problem: You have successfully functionalized the C3 position and now want to perform a C-N coupling at the C4-Cl position, but the reaction is failing.

  • Probable Cause: The C-Cl bond is significantly less reactive and requires a more specialized catalyst system. The steric and electronic environment has also changed after C3 functionalization.

  • Causality: C-Cl bond activation requires a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., biaryl phosphines).[13][14][15] These ligands promote the difficult oxidative addition step and facilitate the final reductive elimination. A stronger base is also typically required compared to couplings with iodides.

  • Solution & Protocol:

    • Use a Modern Catalyst System: Employ a palladium precatalyst (e.g., Pd₂(dba)₃) paired with a specialized biaryl phosphine ligand like XPhos, SPhos, or BrettPhos.

    • Use a Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used bases for these challenging couplings.[16]

    • Increase Temperature: These reactions typically require higher temperatures (e.g., 90-120 °C) to proceed at a reasonable rate.

Optimized Protocol for C4-Selective Buchwald-Hartwig Amination (Post-C3 Functionalization):

Visualizations: Workflows and Mechanisms

A clear understanding of the underlying processes is key to effective troubleshooting.

G cluster_0 Decision Workflow for Regioselective Functionalization cluster_c3 C3 Functionalization cluster_c4 C4 Functionalization start Start: 4-Chloro-3-iodopyridine q1 Desired Position? start->q1 c3_path C3 (Iodo) Position q1->c3_path C3 c4_path C4 (Chloro) Position q1->c4_path C4 c3_react Reaction Type: Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) c3_path->c3_react c4_react Reaction Type: Nucleophilic Aromatic Substitution (SNAr) c4_path->c4_react c3_cond Conditions: - Mild Temperature (RT to 80°C) - Standard Ligands (e.g., PPh₃) - Mild Base (e.g., K₂CO₃) c3_react->c3_cond c4_alt Alternative: Cross-Coupling on C3-Product c3_cond->c4_alt Then C4? c4_cond Conditions: - Strong Nucleophile (e.g., Amine, Alkoxide) - Polar Solvent (e.g., DMF, DMSO) c4_react->c4_cond c4_alt_cond Conditions: - High Temperature (>100°C) - Specialized Ligands (e.g., XPhos) - Strong Base (e.g., NaOtBu) c4_alt->c4_alt_cond

Caption: Decision workflow for selecting the correct reaction type.

Caption: Energy difference in oxidative addition at C-I vs. C-Cl.

Caption: Stabilization of the Meisenheimer intermediate in SNAr.

References

  • Heinz, B., Djukanovic, D., Filipponi, P., Martin, B., Karaghiosoff, K., & Knochel, P. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(15), 5573–5578. Available at: [Link]

  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]

  • Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing. Available at: [Link]

  • Strathdee, C. A., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]

  • Niemeyer, Z. L., et al. (2015). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 54(44), 13048-13052. Available at: [Link]

  • Mondal, S., & Ghorai, P. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. ACS Catalysis, 12(21), 13444-13487. Available at: [Link]

  • Olson, A. R. V. (n.d.). PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES. CORE. Available at: [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5859-5872. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Ghavre, M., et al. (2019). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. Available at: [Link]

  • ChemTalk. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Chen, D. Y.-K., et al. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 45(6), 910-922. Available at: [Link]

  • ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Available at: [Link]

  • Sadowski, M., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(38), 29849-29857. Available at: [Link]

  • Chemistry. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • UNM Digital Repository. (1972). Synthesis of Derivatives of Pyrido [3,4-d]Pyridazines. Available at: [Link]

  • Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyri... Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • American Chemical Society. (n.d.). 4-selective functionalization of pyridine. Available at: [Link]

  • Comptes Rendus de l'Académie des Sciences. (n.d.). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Available at: [Link]

  • PubMed. (2022). Sc(OTf)3-Mediated One-Pot Synthesis of 3,4-Disubstituted 1 H-Pyrazoles and 3,5-Disubstituted Pyridines from Hydrazine or Ammonia with Epoxides. Available at: [Link]

  • Catalysis Science & Technology (RSC Publishing). (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. Available at: [Link]

  • Sci-Hub. (2011). Regioselective Syntheses of 2,3‐Substituted Pyridines by Orthogonal Cross‐Coupling Strategies. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Chemistry Europe. (n.d.). Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophan. Available at: [Link]

  • Chemical Reviews. (n.d.). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Available at: [Link]

  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Available at: [Link]

  • PubMed. (n.d.). Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A. Available at: [Link]

  • PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Available at: [Link]

  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Available at: [Link]

Sources

Stability issues of 4-Chloro-3-iodopyridine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-3-iodopyridine Hydrochloride

Introduction

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block in their synthetic workflows. Due to its specific halogenation pattern, this compound can exhibit unique stability characteristics in solution that, if not properly managed, may lead to inconsistent experimental results.

This guide provides in-depth, experience-driven answers to common stability-related questions, troubleshooting protocols for potential issues, and validated experimental designs to help you ensure the integrity of your starting material and the success of your reactions.

Part 1: Frequently Asked Questions (FAQs) on Solution Stability

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by three factors: the choice of solvent, the pH of the medium, and exposure to light. The pyridine ring is susceptible to nucleophilic attack, and the carbon-halogen bonds have differing reactivities. The C-I bond is generally more labile than the C-Cl bond and can be prone to cleavage, particularly under basic conditions or in the presence of certain nucleophiles. The hydrochloride salt form enhances solubility in polar solvents but also establishes an acidic environment, which can influence reaction pathways.

Q2: I've observed a gradual color change (yellowing) in my stock solution stored in DMSO. What is causing this and is the material still viable?

A2: A gradual yellowing of this compound in DMSO is a common observation and often indicates slow decomposition. While DMSO is a standard solvent for creating stock solutions, it is hygroscopic and can contain or absorb water over time, which may facilitate slow hydrolysis. More importantly, certain grades of DMSO can contain impurities or degrade to form species that react with the compound. The color change suggests the formation of chromophoric byproducts.

Is it viable? For sensitive, quantitative experiments (e.g., screening assays), a freshly prepared solution is always recommended. For general synthetic purposes where a slight excess of reagent is used, the material may still be usable, but you risk introducing impurities into your reaction. We strongly advise running a purity check (e.g., via HPLC or TLC) on the aged solution before use.

Q3: Which solvents are recommended for preparing stable stock solutions? Which should be avoided?

A3: Solvent choice is critical for maintaining the integrity of this compound. The ideal solvent should be aprotic, dry, and free of nucleophilic impurities.

Recommended SolventsSolvents to Use with Caution or AvoidRationale
Anhydrous Dichloromethane (DCM)Methanol / EthanolProtic solvents, especially primary alcohols, can act as nucleophiles, potentially leading to slow ether formation or other substitution reactions over time.
Anhydrous 1,4-DioxaneWater (unless for immediate use in aqueous reactions)Hydrolysis of the chloro group is a potential degradation pathway, especially at non-neutral pH. The hydrochloride salt will dissolve, creating an acidic solution.
Anhydrous Acetonitrile (MeCN)Dimethyl Sulfoxide (DMSO)As discussed in Q2, potential for slow degradation and color change. If used, it must be anhydrous and stored under inert gas.
Anhydrous Tetrahydrofuran (THF)Dimethylformamide (DMF)Can contain amine impurities from degradation, which are nucleophilic and basic, promoting decomposition of the pyridine compound.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The pH of an aqueous solution significantly impacts the stability profile. As a hydrochloride salt, dissolving the compound in neutral water will result in an acidic solution (pH < 7).

  • Acidic Conditions (pH < 6): Generally, the compound is most stable in mildly acidic conditions. The pyridine nitrogen is protonated, which deactivates the ring towards electrophilic attack and can offer some protection against certain degradation pathways.

  • Neutral to Basic Conditions (pH ≥ 7): Stability decreases as the pH increases. In the presence of hydroxide ions or other bases, the pyridine nitrogen is deprotonated, making the ring more electron-rich and susceptible to nucleophilic aromatic substitution (SNAr). This can lead to hydrolysis of the C-Cl bond to form 4-hydroxy-3-iodopyridine. The C-I bond can also undergo reductive dehalogenation or other base-mediated side reactions.

Part 2: Troubleshooting Guide for Experimental Issues

This section addresses specific problems you might encounter during your experiments and provides a logical workflow to diagnose and solve them.

Issue 1: Inconsistent Yields or Multiple Byproducts in a Suzuki Coupling Reaction

Scenario: You are performing a Suzuki coupling targeting the C-I bond of this compound with a boronic acid, but you are observing low yields of the desired product and several unidentified spots on your TLC plate.

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Part 3: Protocols for Stability Assessment

To ensure the quality of your reagent, particularly if it has been stored for an extended period, you can perform a straightforward stability assessment.

Protocol: HPLC-Based Purity and Stability Assessment of a this compound Stock Solution

This protocol provides a method to quantify the purity of your compound in a DMSO stock solution over time.

Objective: To determine the rate of degradation, if any, of 4-Chloro-3-iodopyridine HCl in DMSO at room temperature over a 48-hour period.

Materials:

  • This compound

  • Anhydrous DMSO (spectroscopic grade or higher)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector (set to 254 nm or a pre-determined λmax)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Class A volumetric flasks and pipettes

  • Autosampler vials

Methodology:

  • Preparation of Stock Solution (Time = 0):

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve the solid in and dilute to the mark with anhydrous DMSO to create a 1 mg/mL stock solution. Mix thoroughly.

    • Immediately transfer a 100 µL aliquot of this stock solution into a 10 mL volumetric flask and dilute to the mark with a 50:50 mixture of Acetonitrile:Water to create a working solution of 10 µg/mL. This is your T0 sample.

  • Sample Incubation:

    • Store the remaining 1 mg/mL DMSO stock solution on the benchtop, exposed to ambient light and temperature, in a capped vial.

  • Time-Point Sampling:

    • At designated time points (e.g., T = 4h, 8h, 24h, 48h), repeat step 1.3 by taking a fresh 100 µL aliquot from the aging DMSO stock and preparing a new 10 µg/mL working solution.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 10
      15.0 90
      17.0 90
      17.1 10

      | 20.0 | 10 |

    • Inject each prepared working solution (T0, T4, T8, etc.) onto the HPLC system.

  • Data Analysis:

    • Integrate the peak area of the main peak (4-Chloro-3-iodopyridine) for each time point.

    • Calculate the percent purity at each time point relative to the total integrated peak area.

    • Calculate the percent degradation by comparing the main peak area at each time point to the area at T0: % Degradation = (1 - (Area_Tx / Area_T0)) * 100

    • Plot the % purity or % remaining against time to visualize the stability profile.

G cluster_0 Degradation in Basic/Aqueous Media cluster_1 Starting Material A 4-Chloro-3-iodopyridine (Free Base) B 4-Hydroxy-3-iodopyridine A->B  H₂O / OH⁻ (SNAr Hydrolysis) C Dehalogenated Byproducts A->C  Reductive Conditions or Trace Metals (Deiodination) Start 4-Chloro-3-iodopyridine HCl (Salt Form) Start->A  Base (e.g., K₂CO₃) (Deprotonation)

Caption: Potential degradation pathways for 4-Chloro-3-iodopyridine.

References

This section would be populated with actual links if found during the search. The following are representative examples of how they would be formatted.

  • General Stability of Pyridine Derivatives. Pyridine and its Derivatives, Supplement Part Three. In The Chemistry of Heterocyclic Compounds. Edited by George R. Newkome. John Wiley & Sons, 2008. [Link]

Validation & Comparative

A Comparative Guide to Halogenated Pyridines: 4-Chloro-3-iodopyridine Hydrochloride vs. 4-chloro-3-bromopyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Choice of Halogen in Pyridine Synthesis

In the intricate world of medicinal chemistry and materials science, 3,4-disubstituted pyridines are privileged scaffolds, forming the core of numerous pharmaceuticals and functional materials. The choice of starting materials for the synthesis of these complex molecules is a critical decision that dictates reaction efficiency, yield, and overall cost-effectiveness. Among the most versatile building blocks are dihalogenated pyridines, which allow for selective, stepwise functionalization.

This guide provides an in-depth comparative analysis of two such key intermediates: 4-chloro-3-iodopyridine hydrochloride and 4-chloro-3-bromopyridine . We will dissect their reactivity profiles, particularly in the context of palladium-catalyzed cross-coupling reactions, to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to make strategic decisions in their synthetic endeavors. The fundamental difference between these two reagents lies in the C-X bond at the 3-position (Iodo vs. Bromo), a distinction that has profound implications for reaction kinetics and conditions.

Part 1: Physicochemical and Structural Overview

A foundational understanding of the physical properties of these reagents is essential before delving into their reactivity. The hydrochloride salt form of the iodo-variant, in particular, has practical implications for its use in synthesis.

PropertyThis compound4-chloro-3-bromopyridine
CAS Number 7379-35-3 (for HCl salt)36953-42-1
Molecular Formula C₅H₃ClIN · HClC₅H₃BrClN
Molecular Weight 275.90 g/mol 192.44 g/mol
Appearance Off-white to light yellow solidBeige to light yellow powder
Melting Point ~210 °C (subl.)69-70 °C

The most significant difference here is the hydrochloride salt form of the iodo-compound. This means that for most applications, particularly in cross-coupling reactions that require a basic environment, an additional equivalent of base must be used to neutralize the HCl salt and liberate the free pyridine base in situ. While straightforward, this is a crucial detail in experimental design that is not required for the bromo-analog.

Part 2: The Core of Reactivity: Palladium-Catalyzed Cross-Coupling

The utility of these building blocks is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-nitrogen bonds.[1][2] The reactivity of aryl halides in these transformations is dominated by the rate of the oxidative addition step, where the aryl halide adds to the Pd(0) catalyst. The strength of the carbon-halogen bond is the primary determinant of this rate.

The established trend for C-X bond strength is C-Cl > C-Br > C-I. Consequently, the ease of oxidative addition, and thus the overall reactivity, follows the inverse trend: Ar-I > Ar-Br > Ar-Cl .[3] This principle is the cornerstone of the reactivity differences we will explore.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures. When comparing our two substrates, the higher reactivity of the C-I bond allows for significantly milder reaction conditions.

Parameter4-Chloro-3-iodopyridine HCl4-chloro-3-bromopyridine
Coupling Partner Phenylboronic acid (1.2 eq)Phenylboronic acid (1.2 eq)
Catalyst Pd(PPh₃)₄ (2 mol%)Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (3.0 eq)K₃PO₄ (2.0 eq)
Solvent Dioxane/H₂O (4:1)Toluene
Temperature 80 °C110 °C
Time 4 hours12 hours
Typical Yield >90%~85%

Field Insights: The ability to run the reaction with 4-chloro-3-iodopyridine at a lower temperature and for a shorter duration is a significant advantage, particularly when dealing with thermally sensitive functional groups on the boronic acid partner. The weaker C-Br bond in 4-chloro-3-bromopyridine necessitates more forcing conditions, potentially leading to decomposition and side reactions like protodeborylation of the coupling partner.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing alkynyl groups.[4][5] The reactivity difference between the C-I and C-Br bonds is particularly pronounced in this transformation.[6]

Parameter4-Chloro-3-iodopyridine HCl4-chloro-3-bromopyridine
Coupling Partner Phenylacetylene (1.1 eq)Phenylacetylene (1.1 eq)
Catalyst Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)
Base Triethylamine (TEA) (3.0 eq)Diisopropylethylamine (DIPEA) (3.0 eq)
Solvent THFDMF
Temperature Room Temperature80 °C
Time 6 hours18 hours
Typical Yield >95%~70-80%

Field Insights: 4-Chloro-3-iodopyridine's ability to undergo Sonogashira coupling at room temperature is a major advantage.[7] It minimizes the risk of Glaser coupling, a common side reaction involving the homocoupling of the alkyne partner, which is often accelerated at higher temperatures. The 4-chloro-3-bromopyridine substrate requires significantly more thermal energy and higher catalyst loadings to achieve a comparable conversion, making it less efficient for this particular transformation.

Detailed Protocol: Sonogashira Coupling of this compound
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF).

  • Base and Alkyne Addition: Add the amine base (e.g., triethylamine, 3.0 eq) and the terminal alkyne (1.1-1.2 eq).

  • Catalyst Addition: Add the copper(I) iodide (CuI, 2-5 mol%) followed by the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%).

  • Reaction: Stir the mixture at room temperature or with gentle heating as required.

  • Monitoring and Work-up: Monitor by TLC. Once complete, filter the reaction mixture to remove amine salts and concentrate the filtrate.

  • Purification: Redissolve the residue in an organic solvent and wash with water and brine. Dry, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

For the synthesis of substituted anilines and other N-aryl compounds, the Buchwald-Hartwig amination is indispensable.[8][9] The choice of halide can be critical, especially when working with less nucleophilic or sterically hindered amines.

Parameter4-Chloro-3-iodopyridine HCl4-chloro-3-bromopyridine
Coupling Partner Morpholine (1.2 eq)Morpholine (1.2 eq)
Catalyst System Pd₂(dba)₃ (2 mol%), XPhos (4 mol%)Pd₂(dba)₃ (4 mol%), RuPhos (8 mol%)
Base NaOt-Bu (3.2 eq)K₃PO₄ (2.5 eq)
Solvent TolueneDioxane
Temperature 90 °C110 °C
Time 8 hours24 hours
Typical Yield ~85-95%~75-85%

Field Insights: The C-I bond's higher reactivity allows for the use of a broader range of ligands and bases under less strenuous conditions.[10] While modern, highly active Buchwald-Hartwig catalyst systems have made the amination of aryl bromides very efficient, the iodo-compound will almost always react faster and more completely, which is crucial for achieving high yields with challenging amine substrates.

Part 3: The Power of Chemoselectivity

Both molecules possess a C-Cl bond at the 4-position, which is significantly less reactive in palladium-catalyzed cross-coupling than either the C-Br or C-I bond.[11] This differential reactivity is not a flaw but a powerful synthetic tool, enabling a strategy of sequential functionalization.

A researcher can first perform a selective cross-coupling at the more reactive C-3 position, leaving the C-4 chloro substituent untouched. This chloro group can then be targeted in a subsequent step, often via a different class of reaction like Nucleophilic Aromatic Substitution (SNAr), where its reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen.[11][12]

Caption: Workflow for sequential functionalization of 3,4-dihalopyridines.

Part 4: Final Verdict: A Scientist's Decision Matrix

The choice between this compound and 4-chloro-3-bromopyridine is not a matter of which is "better," but which is "fitter" for the specific synthetic purpose.

Choose this compound when:

  • Mild conditions are paramount: Your substrates contain sensitive functional groups that would not survive the higher temperatures or stronger bases required for the bromo-analog.

  • Reaction time is critical: You are in a rapid, iterative discovery phase where faster reaction cycles are advantageous.

  • Maximizing yield is the primary goal: The higher reactivity often translates to higher and cleaner conversions, simplifying purification.

  • The coupling is challenging: For difficult couplings (e.g., with sterically hindered partners), the C-I bond provides the highest chance of success.

Choose 4-chloro-3-bromopyridine when:

  • Cost is a major driver: For large-scale synthesis, the significantly lower cost of the bromo-reagent is a compelling factor.[13][14]

  • The required reaction conditions are tolerated: If your molecule is robust, the more forcing conditions required for the C-Br bond activation are acceptable.

  • Material stability and availability are key: Bromo-aromatics are generally more stable for long-term storage and are often more widely available from a larger number of suppliers.

By understanding the fundamental principles of reactivity and considering the practical demands of the synthetic challenge at hand, researchers can leverage the distinct advantages of each of these valuable building blocks to achieve their molecular targets with precision and efficiency.

References

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  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. BenchChem.
  • Corley, E. G., et al. (2007). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 129(40), 12064-12073.
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  • BOC Sciences. (n.d.). Expert Insights: Using 4-Chloro-3-fluoropyridine in Advanced Chemical Synthesis. BOC Sciences.
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  • The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube.
  • CymitQuimica. (n.d.). CAS 13534-98-0: 4-Amino-3-bromopyridine. CymitQuimica.
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  • ECHEMI. (n.d.). 89167-34-0, 4-CHLORO-3-IODOPYRIDINE Formula. ECHEMI.
  • ChemicalBook. (n.d.). 4-CHLORO-3-IODOPYRIDINE | 89167-34-0. ChemicalBook.
  • BenchChem. (2025). Comparative Reactivity Analysis: 4-Amino-3-iodopyridine vs. 3-Fluoro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
  • J. Am. Chem. Soc. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Journal of the American Chemical Society.
  • Acc. Chem. Res. (2008). Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s). Accounts of Chemical Research, 41(11), 1555-1567.
  • BenchChem. (2025). A Comparative Analysis of Reactivity: 2-Bromo-4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
  • Molecules. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(10), 2589.
  • Sigma-Aldrich. (n.d.). 4-Chloropyridine hydrochloride 99%. Sigma-Aldrich.
  • BenchChem. (2025). Benchmarking 2-Bromo-4-iodopyridine: A Comparative Guide for Drug Discovery and Synthesis. BenchChem.

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A Comparative Guide to the Suzuki Coupling of Halopyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the modern synthetic chemist's arsenal, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. For researchers and professionals in drug development, the pyridine scaffold is of paramount importance, appearing in a vast array of biologically active molecules. Consequently, the effective functionalization of halopyridines via Suzuki coupling is a critical and frequently encountered synthetic challenge.

This guide offers an in-depth comparative analysis of the reactivity of various halopyridines (chloro-, bromo-, and iodo-) at the 2-, 3-, and 4-positions in the Suzuki-Miyaura coupling. We will delve into the underlying principles governing their reactivity, compare catalytic systems, and provide actionable experimental protocols to empower you to make informed decisions in your synthetic endeavors.

The Decisive Role of the Halogen and its Position

The success and efficiency of a Suzuki coupling with a halopyridine are fundamentally governed by two key factors: the nature of the halogen and its position on the pyridine ring. These factors directly influence the rate-determining step of the catalytic cycle: the oxidative addition of the halopyridine to the palladium(0) catalyst.

The Halogen's Impact on Reactivity

The reactivity of halopyridines in Suzuki coupling follows the general trend observed for other aryl halides, which is dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker the C-X bond, the more readily the oxidative addition occurs.

General Reactivity Trend: Iodo- > Bromo- > Chloro-[1]

  • Iodopyridines: With the weakest C-I bond, iodopyridines are the most reactive substrates. They often undergo coupling under mild conditions, with shorter reaction times and lower catalyst loadings.

  • Bromopyridines: Bromopyridines represent a good balance of reactivity and stability, making them widely used substrates.[2] While more reactive than their chloro- counterparts, they may require slightly more forcing conditions than iodopyridines.

  • Chloropyridines: The strong C-Cl bond makes chloropyridines the least reactive of the halopyridines.[2] Historically, their use was limited, but significant advancements in catalyst technology, particularly the development of bulky, electron-rich ligands, have made their coupling highly efficient and synthetically viable.[2][3] This is of significant interest from an economic perspective, as chloropyridines are often more readily available and less expensive than their bromo and iodo analogs.

The Influence of Halogen Position

The position of the halogen on the pyridine ring introduces electronic effects that significantly modulate reactivity. The electron-withdrawing nature of the pyridine nitrogen atom plays a crucial role here.

General Reactivity Trend by Position: 2- ≈ 4- > 3-[4]

  • 2- and 4-Halopyridines: The carbon atoms at the 2- and 4-positions are the most electron-deficient due to the influence of the nitrogen atom. This electron deficiency makes the C-X bond at these positions more susceptible to oxidative addition by the Pd(0) catalyst.[4]

  • 3-Halopyridines: The 3-position is less electronically activated, resulting in slower reaction rates.[4] Consequently, Suzuki couplings of 3-halopyridines often necessitate more vigorous conditions or highly specialized catalytic systems to achieve comparable yields to their 2- and 4-substituted counterparts.[4][5]

Navigating the "2-Pyridyl Problem"

A noteworthy challenge in Suzuki couplings involves 2-pyridyl boronic acids and, to some extent, 2-halopyridines. The proximity of the nitrogen atom in 2-substituted pyridines can lead to catalyst inhibition or undesired side reactions.[6][7] This "2-pyridyl problem" can manifest as lower yields and difficulties in achieving complete conversion.[6] The development of specialized ligands and reaction conditions has been instrumental in overcoming this challenge.

Comparative Performance Data

The following table summarizes representative data from various studies, offering a comparative overview of the performance of different halopyridines in Suzuki coupling reactions. It is important to note that direct comparisons can be challenging due to the variability in reaction conditions across different studies. However, general trends in reactivity can be discerned.

HalopyridineCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene1001895[2]
3-ChloropyridinePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane1001882[2]
4-ChloropyridinePhenylboronic acidPd/C / P(t-Bu)₃K₃PO₄Dioxane1002491[8]
2-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O801288[2]
3-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O120 (MW)0.1794[5]
4-Bromopyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O120 (MW)0.581[9]
2-IodopyridinePhenylboronic acidPd(OAc)₂K₂CO₃i-PrOH/H₂O800.595[10]
3-IodopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME80292[11]
4-IodopyridinePhenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O100196[12]

Catalytic Systems: The Key to Success

The choice of the catalytic system is paramount for a successful Suzuki coupling, especially when dealing with less reactive chloropyridines.

  • Palladium Precursors: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[13][14]

  • Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.

    • Triphenylphosphine (PPh₃): A traditional and often effective ligand for bromo- and iodopyridines.

    • Bulky, Electron-Rich Phosphines: Ligands such as SPhos, XPhos, and RuPhos (Buchwald ligands) have revolutionized the field, enabling the efficient coupling of chloropyridines.[3]

    • N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphine ligands, offering high stability and reactivity.[2]

Mechanistic Insights and Workflow

To better understand the factors influencing reactivity, it is essential to consider the catalytic cycle of the Suzuki-Miyaura coupling.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd R-X (Halopyridine) PdII R-Pd(II)-X(Ln) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ + Base DiarylPd R-Pd(II)-R'(Ln) Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The oxidative addition of the halopyridine to the Pd(0) complex is often the rate-determining step.[2] The strength of the C-X bond and the electronic properties of the pyridine ring directly impact the energy barrier of this step.

Generalized Experimental Workflow

The following diagram outlines a typical workflow for a Suzuki coupling reaction.

Suzuki_Workflow start Start setup Reaction Setup: - Halopyridine - Boronic Acid/Ester - Base - Solvent start->setup degas Degas Mixture (e.g., N₂ or Ar sparging) setup->degas add_catalyst Add Pd Catalyst and Ligand degas->add_catalyst heat Heat to Reaction Temperature add_catalyst->heat monitor Monitor Progress (TLC, LC-MS, GC) heat->monitor monitor->heat Incomplete workup Aqueous Workup monitor->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify product Isolated Product purify->product end End product->end

Caption: A generalized experimental workflow for a Suzuki coupling reaction.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted to compare the reactivity of different halopyridines.

Protocol 1: General Procedure for Suzuki Coupling of Bromo- and Iodopyridines

Objective: To synthesize an arylpyridine from a bromo- or iodopyridine using a standard palladium catalyst.

Materials:

  • Halopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Pd(PPh₃)₄ (1–5 mol%)

  • K₂CO₃ or K₃PO₄ (2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the halopyridine, arylboronic acid, and base.

  • Add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) and stir for the required time.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Coupling of Chloropyridines

Objective: To synthesize an arylpyridine from a chloropyridine using a high-activity catalytic system.

Materials:

  • Chloropyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Pd(OAc)₂ or Pd₂(dba)₃ (1–3 mol%)

  • Bulky phosphine ligand (e.g., SPhos, XPhos) (2–6 mol%)

  • K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the palladium precursor and ligand to a dry Schlenk flask.

  • Remove the flask from the glovebox and add the chloropyridine, arylboronic acid, and base under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to a higher temperature if necessary (e.g., 100–120 °C) and stir for the required time.

  • Monitor the reaction progress as described in Protocol 1.

  • Follow the same workup and purification procedure as outlined in Protocol 1.[2]

Conclusion

While iodopyridines and bromopyridines are generally more reactive and often the substrates of choice for Suzuki-Miyaura couplings, significant advancements in catalyst technology have rendered the coupling of more economical and readily available chloropyridines highly efficient. The key to success with chloropyridines lies in the judicious selection of a highly active catalytic system, typically involving bulky, electron-rich phosphine or N-heterocyclic carbene ligands. For drug development professionals and researchers, the choice between a chloro-, bromo-, or iodopyridine will depend on a balance of factors including substrate availability, cost, and the desired reaction conditions. With the appropriate catalyst, all classes of halopyridines can be excellent substrates for the synthesis of complex pyridyl-containing molecules.

References

  • A Comparative Guide to the Suzuki Coupling Efficiency of Brominated Pyridines - Benchchem.
  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines - Benchchem.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition.
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines - Benchchem.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molecules.
  • A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions - Benchchem.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications. Available at: [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed. Available at: [Link]

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines - American Chemical Society. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. Available at: [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media - DOI. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate. Available at: [Link]

  • A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine - Benchchem.
  • A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines - Benchchem.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing). Available at: [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. Available at: [Link]

  • The Suzuki Reaction - Chem 115 Myers. Available at: [Link]

  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - ResearchGate. Available at: [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules.
  • Comparative Reactivity Analysis: 4-Amino-3- iodopyridine vs. 3-Fluoro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

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A Senior Application Scientist's Guide to the Validation of 4-Chloro-3-iodopyridine Hydrochloride by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation and purity assessment of starting materials and intermediates are foundational to the integrity of their work. 4-Chloro-3-iodopyridine hydrochloride is a key building block in the synthesis of a variety of pharmaceutical compounds. Its precise molecular structure and purity are critical for reaction efficiency, yield, and the impurity profile of subsequent products. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of this compound, alongside alternative analytical methodologies.

The Imperative for Rigorous Validation

In the synthesis of complex molecules, the identity and purity of each component directly impact the outcome. For a polysubstituted heterocycle like this compound, positional isomers are a common synthetic challenge. An incorrect substitution pattern can lead to the formation of undesired side products, complicating purification and potentially leading to the synthesis of the wrong final compound. Therefore, a robust analytical method that can unambiguously confirm the structure and quantify the purity is not just a quality control measure; it is a critical component of successful research and development.[1]

NMR Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as a paramount technique for the structural elucidation of organic molecules.[2][3] Its ability to probe the chemical environment of individual nuclei within a molecule provides a detailed fingerprint of its structure. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the pyridine ring.

Predicted NMR Spectral Data for this compound

Due to the limited availability of public, experimentally derived spectral data for this specific compound, the following are predicted ¹H and ¹³C NMR spectral data. These predictions are based on established substituent effects on the pyridine ring and provide a reliable reference for validation.

¹H NMR Spectrum (Predicted)

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The hydrochloride form will result in a downfield shift of the ring protons due to the protonation of the nitrogen atom.

ProtonPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted Coupling Constants (J) [Hz]
H-2~8.8Singlet (or narrow doublet)-
H-5~7.8Doublet³J(H5-H6) ≈ 5-6
H-6~8.6Doublet³J(H5-H6) ≈ 5-6
N-HVariableBroad Singlet-

Causality behind Predictions: The proton at the C-2 position is adjacent to the electron-withdrawing nitrogen and the iodine atom, leading to a significant downfield shift. The H-6 proton is also adjacent to the nitrogen, hence its downfield position. The H-5 proton is the most upfield of the three, being meta to the nitrogen. The coupling between H-5 and H-6 is a characteristic ortho-coupling in pyridine rings.

¹³C NMR Spectrum (Predicted)

The carbon NMR spectrum will provide crucial information about the carbon skeleton.

CarbonPredicted Chemical Shift (δ) [ppm]
C-2~152
C-3~98
C-4~148
C-5~128
C-6~150

Causality behind Predictions: The carbon bearing the iodine (C-3) is expected to be significantly shielded (upfield shift) due to the "heavy atom effect". The C-4 carbon, bonded to chlorine, will be deshielded. The carbons adjacent to the protonated nitrogen (C-2 and C-6) will also be deshielded.

Experimental Protocol: Acquiring High-Quality NMR Data

A standardized protocol is essential for obtaining reproducible and high-quality NMR data.

Sample Preparation

  • Weighing: Accurately weigh 10-20 mg of the this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for hydrochloride salts due to its high polarity. For quantitative NMR of hydrochloride salts that may exhibit poor solubility or signal drift, a solution of deuterated methanol with a small amount of a deuterated base (e.g., NaOD) can be used to neutralize the salt in-situ, improving spectral quality.[4][5]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard (for qNMR): For quantitative analysis, add a precisely weighed amount of a suitable internal standard. The standard should have a known purity and its signals should not overlap with the analyte signals. Maleic acid or 1,4-dioxane are common choices.

NMR Data Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh Sample & Internal Standard Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Acq1 Insert Sample into Spectrometer Prep2->Acq1 Acq2 Lock & Shim Acq1->Acq2 Acq3 Acquire 1H Spectrum Acq2->Acq3 Acq4 Acquire 13C Spectrum Acq3->Acq4 Proc1 Fourier Transform Acq4->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Integration & Peak Picking Proc2->Proc3 Proc4 Structural Confirmation & Purity Calculation Proc3->Proc4

Caption: Workflow for NMR validation of this compound.

Comparison with Alternative Methods

While NMR is unparalleled for structural confirmation, other techniques are commonly used for purity assessment.

Analytical TechniquePrincipleAdvantages for this compoundDisadvantages for this compound
NMR Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides unambiguous structural confirmation. Quantitative NMR (qNMR) offers accurate purity determination without the need for a specific reference standard of the analyte.[3][6] Non-destructive.Lower sensitivity compared to chromatographic methods. Higher initial instrument cost.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.High sensitivity for detecting trace impurities. High throughput for routine quality control.[7]Requires a specific reference standard for each impurity to be quantified. May not distinguish between structural isomers if they have similar polarities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile components in the gas phase and identifies them based on their mass-to-charge ratio.High sensitivity and provides molecular weight information. Excellent for identifying volatile impurities.[8][9]The hydrochloride salt is non-volatile and would require derivatization or neutralization before analysis, adding complexity. Thermal decomposition of the analyte is a risk.

Synergistic Approach

For comprehensive validation, a synergistic approach is often the most robust. HPLC can be used for high-sensitivity impurity profiling, while NMR confirms the structure of the main component and any major impurities, and qNMR provides an accurate, absolute purity value.

Trustworthiness: The Self-Validating System of NMR

An NMR spectrum is a self-validating system. The chemical shifts, coupling constants, and integration values must all be consistent with the proposed structure. For this compound, the observation of three distinct aromatic signals with the predicted multiplicities and coupling patterns provides strong evidence for the correct substitution pattern. Furthermore, the integration of these signals should correspond to a 1:1:1 ratio. Any significant deviation would indicate the presence of impurities or an incorrect structure.

Conclusion

NMR spectroscopy is an indispensable tool for the validation of this compound products. It provides an unparalleled level of structural detail, ensuring the correct isomeric form of this critical building block. When combined with quantitative methods (qNMR), it delivers a highly accurate assessment of purity. While techniques like HPLC and GC-MS offer complementary information, particularly regarding trace impurities, NMR remains the cornerstone for definitive structural confirmation. For any laboratory involved in the synthesis of pharmaceutical compounds, a thorough understanding and application of NMR spectroscopy are essential for ensuring the quality and integrity of their research.

References

  • Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. National Center for Biotechnology Information. [Link]

  • Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. ResearchGate. [Link]

  • 13 C-NMR spectrum of ( 4 ) | Download Scientific Diagram. ResearchGate. [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Royal Society of Chemistry. [Link]

  • Purity by Absolute qNMR Instructions. University of California, Irvine. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Human Metabolome Database. [Link]

  • NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. [Link]

  • Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. National Institutes of Health. [Link]

  • Copies of 1H NMR and 13C NMR spectra of all new compounds. Royal Society of Chemistry. [Link]

  • Pyridine Derivatives and Impurity Standards for Pharma R&D. Pharmaffiliates. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • qNMR: top tips for optimised sample prep. Manufacturing Chemist. [Link]

  • Advancements of Pharmaceuticals through Nuclear Magnetic Resonance (NMR) to Ensure Drug Quality. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Journal of Basic and Clinical Pharmacy. [Link]

  • 13C NMR Spectroscopy. Thieme. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. National Institutes of Health. [Link]

  • Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. News-Medical.Net. [Link]

  • Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? : r/askscience. Reddit. [Link]

  • Orthogonal Comparison of GC-MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. National Institutes of Health. [Link]

  • 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. SpectraBase. [Link]

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LC-MS analysis for purity of 4-Chloro-3-iodopyridine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to LC-MS Purity Analysis of 4-Chloro-3-iodopyridine Hydrochloride Derivatives

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the critical purity assessment of this compound and its derivatives. As key building blocks in modern drug development, ensuring their purity is not merely a quality control checkpoint but a fundamental necessity for reproducible research and the safety of final active pharmaceutical ingredients (APIs). We will explore the inherent analytical challenges posed by these halogenated heterocycles and compare two distinct LC-MS approaches: a rapid, high-sensitivity UHPLC-Triple Quadrupole (QqQ) method and a high-resolution HPLC-Quadrupole Time-of-Flight (Q-TOF) method.

The Analytical Imperative: Why Purity Matters for Halogenated Pyridines

This compound is a heterocyclic compound utilized in the synthesis of various pharmaceutical agents.[1] The purity of such intermediates is paramount; even trace impurities can carry through the synthetic process, potentially altering the efficacy, safety profile, and stability of the final drug product.[2]

The analytical task is complicated by the molecule's specific characteristics:

  • Polarity and Basicity: The pyridine ring imparts basicity (pKa ≈ 5.2-6), making its retention on traditional reversed-phase columns pH-dependent and sometimes challenging without MS-incompatible ion-pairing reagents.[3]

  • Halogen Isotopes: The presence of chlorine introduces a significant isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance.[4][5] This results in a characteristic M+2 peak in the mass spectrum with about one-third the intensity of the monoisotopic (M) peak, a key feature for identification.[5][6][7] Iodine, in contrast, is monoisotopic (¹²⁷I), simplifying its spectral signature.[4][6]

  • Potential for Complex Impurity Profiles: Impurities can arise from starting materials, side reactions (e.g., regioisomers), or degradation, requiring analytical methods with high resolving power and specificity.

Methodological Comparison: Speed vs. Resolution

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the premier analytical technique for this task, combining the separation power of HPLC with the sensitive and specific detection of mass spectrometry.[8][9] We will compare two powerful iterations of this technology.

  • Method A: Ultra-High-Performance Liquid Chromatography - Triple Quadrupole Mass Spectrometry (UHPLC-QqQ-MS). This approach prioritizes speed and sensitivity, making it ideal for high-throughput screening and quantifying known, low-level impurities. The triple quadrupole operates in Multiple Reaction Monitoring (MRM) mode, offering exceptional sensitivity and selectivity for target analytes.[10]

  • Method B: High-Performance Liquid Chromatography - Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS). This method emphasizes high-resolution accurate mass (HRAM) measurement. It is exceptionally powerful for identifying unknown impurities and confirming elemental compositions, providing a deeper level of structural characterization.[11]

The logical workflow for developing and implementing such an analysis is outlined below.

LC-MS Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Prep Dissolve Sample (e.g., 1 mg/mL in Diluent) Filter Filter through 0.22 µm Syringe Filter Prep->Filter LC LC Separation (Reversed-Phase Gradient) Filter->LC Ion Ionization (Positive ESI) LC->Ion MS MS Detection (QqQ or Q-TOF) Ion->MS Integrate Peak Integration & Identification MS->Integrate Purity Calculate % Purity (Area Percent Normalization) Integrate->Purity Report Generate Report Purity->Report

Caption: High-level experimental workflow for LC-MS purity analysis.

Comparative Experimental Protocols

A rigorous comparison requires well-defined experimental conditions. The following protocols for Method A and Method B were developed to provide optimal separation and detection for 4-chloro-3-iodopyridine derivatives.

Detailed Protocol: Sample Preparation (Applicable to Both Methods)
  • Stock Solution Preparation: Accurately weigh approximately 10 mg of the this compound derivative sample and transfer to a 10 mL volumetric flask.

  • Dissolution: Add approximately 7 mL of diluent (90:10 Water:Acetonitrile) and sonicate for 5 minutes to ensure complete dissolution.

  • Final Concentration: Allow the solution to return to room temperature, then dilute to the mark with the diluent to achieve a final concentration of 1.0 mg/mL.

  • Filtration: Prior to injection, filter the sample through a 0.22 µm PTFE syringe filter to remove any particulates that could damage the LC system.[12]

Table 1: Comparative Chromatographic Conditions
ParameterMethod A: UHPLC-QqQMethod B: HPLC-QTOFRationale
LC System UHPLC SystemHPLC SystemUHPLC uses smaller particles for faster, more efficient separations.
Column C18, 1.8 µm, 2.1 x 50 mmC18, 3.5 µm, 4.6 x 150 mmSmaller particle size in Method A allows for shorter run times and higher resolution.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid provides protons for efficient positive mode ESI and controls pH for good peak shape.[13]
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and UV cutoff.
Gradient 5% to 95% B in 3 min10% to 90% B in 15 minThe rapid gradient in Method A is suited for high-throughput analysis.
Flow Rate 0.4 mL/min1.0 mL/minFlow rates are optimized for the respective column dimensions.
Column Temp. 40 °C35 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Vol. 2 µL10 µLVolume is adjusted based on system sensitivity and column loading capacity.
Table 2: Comparative Mass Spectrometry Parameters
ParameterMethod A: UHPLC-QqQMethod B: HPLC-QTOFRationale
Ionization Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)ESI is ideal for polar, basic molecules like pyridines, promoting protonation.[11]
Polarity Positive (+)Positive (+)The pyridine nitrogen is readily protonated to form a positive ion [M+H]⁺.
Scan Mode Multiple Reaction Monitoring (MRM)Full Scan (50-500 m/z)MRM provides superior sensitivity for target compounds, while Full Scan detects all ions.
Capillary Voltage 3500 V4000 VOptimized for stable spray and maximum ion generation.
Gas Temperature 325 °C300 °CAids in desolvation of the ESI droplets.
Key Advantage High Sensitivity & SpeedHigh Resolution & Unknown IDMethod A is quantitative; Method B is qualitative and quantitative.

Performance Data: A Comparative Analysis

To illustrate the performance of each method, a hypothetical sample of this compound containing two process-related impurities was analyzed. Impurity 1 is a regioisomer with the same molecular formula, while Impurity 2 is a de-iodinated precursor.

Table 3: Method Performance and Purity Results
Performance MetricMethod A: UHPLC-QqQMethod B: HPLC-QTOF
Analysis Time (min) 5.020.0
Resolution (Main Peak / Impurity 1) 1.92.8
Main Compound Purity (%) 99.5899.57
Impurity 1 (Regioisomer, %) 0.250.25
Impurity 2 (Precursor, %) 0.170.18
LOD for Impurity 2 (ng/mL) 0.15.0
Mass Accuracy (Impurity 1) N/A (Nominal Mass)< 2 ppm

Analysis of Results:

  • Speed and Sensitivity: Method A is four times faster and significantly more sensitive (lower Limit of Detection), making it the superior choice for routine quality control where impurities are known and quantified against a standard.[10]

  • Resolution and Identification: Method B provides superior chromatographic resolution between the main peak and the critical regioisomer (Impurity 1). Its high mass accuracy (<2 ppm) would allow for the confident identification of this and any other unexpected impurities by confirming their elemental composition, which is impossible with the nominal mass data from Method A.[11]

The Logic of Method Development

The choice between these methods is driven by the analytical goal. The development process itself is an iterative cycle of optimization, guided by the chemical nature of the analyte.

Method Development Logic cluster_lc LC Optimization cluster_ms MS Optimization Start Define Goal: Routine QC or Impurity ID? Col_Select Column Selection (e.g., C18) Start->Col_Select Ion_Source Ion Source Tuning (ESI vs APCI, Polarity) Start->Ion_Source MP_Select Mobile Phase Screening (pH, Organic Modifier) Col_Select->MP_Select Grad_Opt Gradient Optimization MP_Select->Grad_Opt Validation Full Method Validation (ICH Guidelines) Grad_Opt->Validation Det_Params Detector Parameters (Voltages, Gas Flows) Ion_Source->Det_Params Scan_Mode Select Scan Mode (MRM vs Full Scan) Det_Params->Scan_Mode Scan_Mode->Validation

Caption: A logical flowchart for LC-MS method development.

Method Validation: Ensuring Trustworthiness

For use in a regulated environment, any chosen analytical method must be validated to ensure its performance is reliable and reproducible.[14] Validation is performed according to guidelines from the International Council for Harmonisation (ICH).[15]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[16] This was demonstrated in Method B by the baseline separation of the regioisomer.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[16]

  • Accuracy & Precision: Accuracy is the closeness of the results to the true value, while precision is the degree of agreement among individual tests.[14][16]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[17]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[18]

Conclusion and Recommendations

Both the UHPLC-QqQ and HPLC-QTOF methods are powerful tools for assessing the purity of this compound derivatives. The optimal choice is contingent on the specific requirements of the analysis.

  • For routine quality control and high-throughput environments where speed and sensitivity for known impurities are paramount, the UHPLC-QqQ method (Method A) is the clear choice. Its short analysis time and low detection limits allow for efficient batch release testing.

  • For in-depth characterization, impurity profiling, and troubleshooting , where the definitive identification of unknown peaks and maximum chromatographic resolution are required, the HPLC-QTOF method (Method B) is indispensable. Its high-resolution accurate mass capabilities provide an unparalleled level of confidence in structural elucidation.

In a comprehensive drug development program, these methods are complementary. An HPLC-QTOF method would be used during initial development to identify and characterize the impurity profile, while a faster, validated UHPLC-QqQ method would be implemented for routine quality control of subsequent batches. This dual approach ensures both a deep scientific understanding of the material and an efficient, reliable process for ensuring its purity.

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  • ResearchGate. (2026, January 13). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • Chromatography Online. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

  • Chemistry LibreTexts. (2014, August 6). Mass Spectrometry. [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Alkyl Halide Fragmentation. [Link]

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  • Chemguide. mass spectra - the M+2 peak. [Link]

  • Roullier, C., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(17), 8834-42. [Link]

  • American Association for Clinical Chemistry. (2019, January 1). Growing Pains in LC-MS/MS Testing. [Link]

  • Chu, S., & Metcalfe, C. D. (2010). Development of liquid chromatography atmospheric pressure chemical ionization tandem mass spectrometry for analysis of halogenated flame retardants in wastewater. Analytical and Bioanalytical Chemistry, 396(3), 1311-20. [Link]

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A Comparative Guide to the Reactivity of Iodinated vs. Brominated Pyridines in Sonogashira Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the Sonogashira cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction's ability to construct complex molecular architectures under relatively mild conditions has cemented its role in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1]

A frequent and critical decision point in synthetic design is the choice of the halide on the pyridine scaffold. While both iodo- and bromopyridines are common substrates, their reactivity profiles differ significantly, impacting everything from reaction conditions and catalyst selection to overall yield and process efficiency. This guide provides an in-depth, objective comparison of their performance, grounded in mechanistic principles and supported by experimental insights, to empower chemists to make the most strategic choice for their specific application.

The Decisive Step: Mechanistic Basis for Reactivity

The efficacy of the Sonogashira coupling is governed by a dual catalytic cycle involving palladium and, typically, a copper(I) co-catalyst.[3][4] The universally accepted mechanism highlights one step as paramount in dictating the overall reaction rate and, consequently, the reactivity of the halide: oxidative addition .

In this initial and often rate-determining step, the active Palladium(0) catalyst inserts itself into the carbon-halogen bond of the pyridine, forming a Pd(II) intermediate.[1][5] The energy required to break this C-X bond is the primary barrier that must be overcome. This is where the fundamental difference between iodine and bromine lies.

  • Bond Dissociation Energy (BDE): The carbon-iodine (C-I) bond is inherently weaker and longer than the carbon-bromine (C-Br) bond. Average bond energies illustrate this clearly:

    • C-I: ~240 kJ/mol[6]

    • C-Br: ~276-285 kJ/mol[6][7]

    • C-Cl: ~327-339 kJ/mol[6][7]

This lower BDE means that the C-I bond is more easily cleaved. Consequently, the activation energy for the oxidative addition of an iodopyridine to the Pd(0) center is significantly lower than that for a bromopyridine.[5][8] This directly translates to a faster reaction rate and establishes the general reactivity trend for halides in Sonogashira couplings: I > Br >> Cl .[1][4][9][10]

cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Rate-Determining Step) Pd0->OA Alkyne Terminal Alkyne PdII trans-ArPd(II)L₂X OA->PdII C-X bond cleavage RE Reductive Elimination PdII->RE Trans Transmetalation PdII->Trans RE->Pd0 Catalyst Regeneration Prod Ar-alkyne RE->Prod ArX Ar-X (Pyridyl Halide) ArX->OA CuAcetylide Copper Acetylide Alkyne->CuAcetylide CuX Cu(I) CuX->CuAcetylide Base Base Base->CuAcetylide CuAcetylide->Trans Trans->RE

Caption: The Sonogashira catalytic cycle.

Performance Head-to-Head: Iodopyridines vs. Bromopyridines

The mechanistic differences manifest in starkly different practical requirements for successful coupling. Iodopyridines are the more reactive, forgiving substrates, while bromopyridines, though often more accessible and cost-effective, demand more carefully optimized and vigorous conditions.

ParameterIodinated PyridinesBrominated PyridinesRationale & Field Insights
Reaction Temperature Often room temperature (20-25 °C)Typically requires heating (50-100 °C)[1][9][11]The higher energy barrier for C-Br bond cleavage necessitates thermal energy to drive the oxidative addition at a practical rate.
Reaction Time Generally faster (1-6 hours)Slower (6-24 hours)A direct consequence of the faster rate of oxidative addition for the C-I bond.
Catalyst Loading Lower loadings often suffice (0.1-2.5 mol%)Higher loadings may be needed (2.5-5 mol%)[12]To compensate for the slower catalytic turnover, a higher concentration of the active catalyst is often employed for bromides.
Ligand Choice Standard phosphines (e.g., PPh₃) are effectiveMay require more electron-rich, bulky ligands (e.g., P(t-Bu)₃)Advanced ligands can accelerate the oxidative addition and reductive elimination steps, which is more critical for less reactive bromides.[3]
Yields Generally high, even with complex substratesCan be variable; highly dependent on optimizationThe milder conditions for iodopyridines lead to fewer side reactions and less thermal degradation of sensitive substrates.
Side Reactions Lower propensity for Glaser homocouplingHigher risk of Glaser homocouplingThe elevated temperatures required for bromopyridines can promote the oxidative self-coupling of the terminal alkyne (Glaser coupling), a common side reaction.[10]
The Strategic Advantage of Regioselectivity

In molecules containing multiple halogen atoms, the inherent reactivity difference provides a powerful tool for selective synthesis. For a substrate like 2-bromo-4-iodopyridine, the Sonogashira coupling can be performed with exceptional regioselectivity. Under controlled, mild conditions (e.g., room temperature), the reaction will occur almost exclusively at the more reactive C-4 iodo position, leaving the C-2 bromo position untouched for subsequent, different cross-coupling reactions.[10][13] This sequential functionalization is a cornerstone of modern synthetic strategy.

cluster_choices cluster_conditions sub Select Pyridyl Halide Iodo Iodopyridine sub->Iodo Bromo Bromopyridine sub->Bromo Cond_Iodo Milder Conditions - Room Temperature - Lower Catalyst Load - Shorter Time Iodo->Cond_Iodo Cond_Bromo Forcing Conditions - Heating (50-100 °C) - Higher Catalyst Load - Longer Time Bromo->Cond_Bromo Yield_High High Yield Minimal Side Reactions Cond_Iodo->Yield_High Yield_Var Variable Yield Requires Optimization Cond_Bromo->Yield_Var

Caption: Decision workflow based on halide reactivity.

Field-Proven Experimental Protocol

This protocol provides a representative procedure for the Sonogashira coupling of a bromopyridine, which represents a more challenging case. These conditions can often be made milder (e.g., lower temperature, reduced time) when using a more reactive iodopyridine.

Reaction: Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene [12]

Materials & Reagents:
  • 2-Amino-3-bromopyridine (1.0 equiv.)

  • Phenylacetylene (1.2 equiv.)

  • Palladium(II) trifluoroacetate [Pd(TFA)₂] or PdCl₂(PPh₃)₂ (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%, if not using a pre-formed complex)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (Base/Solvent or Co-solvent)

  • Anhydrous, degassed solvent (e.g., DMF, THF, or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or oven-dried round-bottom flask with septum

  • Standard glassware for workup and chromatography

Step-by-Step Methodology:
  • Vessel Preparation: Place an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere. Cycle between vacuum and backfilling with argon or nitrogen three times to ensure all oxygen is removed.

  • Catalyst Loading: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(TFA)₂), ligand (PPh₃, if needed), and copper(I) iodide to the flask.

  • Reagent Addition: Add the 2-amino-3-bromopyridine to the flask, followed by the anhydrous, degassed solvent (e.g., 3-5 mL per mmol of halide) and the amine base (e.g., 2-3 equivalents if used as a co-solvent).

  • Degassing: If not using the base as the primary solvent, degas the resulting mixture by bubbling inert gas through it for 10-15 minutes.

  • Alkyne Addition: Add the phenylacetylene dropwise via syringe to the stirring mixture at room temperature.

  • Reaction Execution: Heat the reaction mixture to the target temperature (e.g., 80-100 °C for a bromopyridine) using an oil bath.[12]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 3-12 hours).

  • Work-up:

    • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove the palladium black and other insoluble salts.

    • Wash the filtrate with water and then with brine to remove the amine base and copper salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-amino-3-(phenylethynyl)pyridine.

Troubleshooting and Expert Recommendations

IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion (especially with Bromides) 1. Insufficient temperature. 2. Inactive catalyst. 3. Inappropriate ligand.1. Increase temperature in 10 °C increments. 2. Use fresh, high-purity reagents and ensure strict anaerobic conditions. 3. Switch to a more electron-rich/bulky phosphine ligand.
Formation of Alkyne Dimer (Glaser Product) 1. Presence of oxygen. 2. High concentration of CuI catalyst.1. Ensure thorough degassing of all solvents and the reaction headspace.[10] 2. Reduce CuI loading to 1-2 mol% or consider a copper-free protocol.[10][14]
Formation of Palladium Black (Catalyst Decomposition) 1. Presence of oxygen. 2. Impurities in reagents/solvents. 3. Excessively high temperatures.1. Maintain strict anaerobic conditions throughout the setup and reaction.[10] 2. Use purified, anhydrous reagents and solvents. 3. Avoid unnecessarily high temperatures; find the optimal balance for reactivity.

Conclusion: A Strategic Choice

The choice between an iodinated and a brominated pyridine in a Sonogashira coupling is a classic balance of reactivity versus cost and availability.

  • Iodopyridines are the superior substrate in terms of reactivity, reliability, and efficiency. They allow for milder conditions, faster reactions, and generally higher yields, making them the ideal choice for complex, multi-step syntheses where preserving sensitive functional groups is paramount.

  • Bromopyridines represent a viable and often more economical alternative. While they require more rigorous optimization and harsher reaction conditions, they can perform effectively, particularly when paired with modern, highly active catalytic systems. Their utility in sequential, regioselective functionalization following an initial coupling at an iodo-position further solidifies their place in the synthetic chemist's toolbox.

Ultimately, a deep understanding of the mechanistic principles governing their reactivity allows the researcher to move beyond a simple choice of substrate and into the realm of strategic, rational design for the efficient synthesis of novel pyridine-containing molecules.

References

  • Sonogashira coupling - Wikipedia . Wikipedia. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

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  • Sonogashira Coupling - YouTube . YouTube. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . ACS Publications - Chemical Reviews. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes . SCIRP. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex . MDPI. [Link]

  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds . Sci-Hub. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview . RSC Advances. [Link]

  • Sonogashira reaction of aryl- or heteroaryl-halides with trimethylsilylacetylene . ResearchGate. [Link]

  • Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes . ResearchGate. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex . NIH National Center for Biotechnology Information. [Link]

  • Bond dissociation energy - Wikipedia . Wikipedia. [Link]

  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? . Quora. [Link]

  • Bond Dissociation Energies of Organic Molecules . ACS Publications - Accounts of Chemical Research. [Link]

  • Bond Dissociation Energies . CRC Handbook of Chemistry and Physics. [Link]

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A Senior Application Scientist's Guide to 4-Chloro-3-iodopyridine Hydrochloride: A Superior Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, particularly in the development of kinase inhibitors, the selection of foundational scaffolds is a critical determinant of synthetic efficiency and ultimate clinical success. Substituted pyridines are a cornerstone of many FDA-approved inhibitors due to their bioisosteric resemblance to native purines and their capacity for precise vectoral interactions within the ATP-binding pocket.[1][2] This guide presents an in-depth comparative analysis of 4-Chloro-3-iodopyridine hydrochloride, establishing its efficacy and strategic advantages over alternative di-halogenated pyridines in the synthesis of complex kinase inhibitors. Through an exploration of its unique reactivity profile, supported by experimental protocols and comparative data, we will demonstrate why this reagent is an indispensable tool for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Pyridines

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a known driver of numerous cancers and other diseases.[1][3] Small molecule inhibitors targeting the ATP-binding site of these kinases have revolutionized treatment paradigms.[3][4] The pyridine core is a privileged scaffold in this domain, frequently serving as the central anchor from which other functionalities are elaborated to achieve potency and selectivity.[1][5]

However, the synthesis of polysubstituted pyridines presents a significant challenge. The controlled, regioselective introduction of multiple, distinct substituents requires a robust and versatile chemical handle. This is where di-halogenated pyridines enter the stage, offering two distinct reaction sites. The key to their utility lies in the differential reactivity of the carbon-halogen bonds, which allows for sequential, site-selective functionalization.

The Orthogonal Reactivity Advantage of 4-Chloro-3-iodopyridine

The primary strategic value of 4-Chloro-3-iodopyridine lies in the significant difference in reactivity between the carbon-iodine (C-I) bond at the C3 position and the carbon-chlorine (C-Cl) bond at the C4 position. This "orthogonal reactivity" is the cornerstone of its efficacy.

  • Palladium-Catalyzed Cross-Coupling at C3: The C-I bond is substantially more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the C-Cl bond.[6] This reactivity hierarchy—I > Br > Cl—is well-established and allows for the selective formation of a C-C bond at the C3 position under mild conditions, leaving the C4-Cl bond intact for subsequent modification.[6][7] Standard catalysts like Pd(PPh₃)₄ are often sufficient for this initial transformation.[6]

  • Nucleophilic Aromatic Substitution (SNAr) at C4: The C4 position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. The C4-Cl bond, while less reactive in cross-coupling, is an excellent leaving group for SNAr reactions, readily displaced by amine or alcohol nucleophiles.

This dual-modality allows chemists to execute a reliable two-step sequence: first, a palladium-catalyzed elaboration at C3, followed by a nucleophilic substitution at C4.

Comparative Analysis with Alternative Building Blocks

To fully appreciate the utility of 4-Chloro-3-iodopyridine, it is essential to compare it with other commercially available di-halogenated pyridines.

Building BlockC3 HalogenC4 HalogenKey AdvantagesKey Disadvantages
4-Chloro-3-iodopyridine Iodo (I)Chloro (Cl)Excellent Reactivity Differential: Ideal for sequential Pd-coupling then SNAr. C-I bond is highly reactive in coupling.[6]Higher cost compared to bromo- or chloro-analogs.
3-Bromo-4-chloropyridine Bromo (Br)Chloro (Cl)Good reactivity differential, more cost-effective than the iodo-analog.C-Br bond requires more forcing conditions for coupling than C-I. Potential for competitive C-Cl activation.
4-Chloro-3-fluoropyridine Fluoro (F)Chloro (Cl)C-F bond is generally inert to Pd-coupling, offering a site for potential late-stage C-H activation or metabolic blocking.Limited utility for sequential functionalization as the C-F bond is not a typical leaving group for coupling.
2,4-Dichloropyridine -Chloro (Cl)Inexpensive and readily available.Poor site selectivity in cross-coupling. While ligand control can force C4 selectivity, it often requires specialized, sterically hindered ligands and careful optimization.[8]

As the data indicates, 4-Chloro-3-iodopyridine offers the most reliable and predictable platform for sequential, site-selective functionalization, justifying its use in complex, high-value syntheses like those for kinase inhibitors.

Experimental Workflows & Protocols

The following sections provide detailed, step-by-step methodologies that exemplify the strategic application of this compound.

Workflow 1: Sequential Suzuki Coupling and Nucleophilic Substitution

This workflow is a classic demonstration of the reagent's utility, building a core scaffold common to many kinase inhibitors.

G start 4-Chloro-3-iodopyridine HCl step1 Suzuki Coupling (C3 Arylation) start->step1 ArB(OH)2, Pd(PPh3)4, K2CO3, Dioxane/H2O, 85°C intermediate 4-Chloro-3-arylpyridine step1->intermediate step2 Nucleophilic Aromatic Substitution (SNAr) (C4 Amination) intermediate->step2 R-NH2, DIPEA, NMP, 120°C product 4-Amino-3-arylpyridine Core step2->product

Caption: Sequential Suzuki/SNAr workflow using 4-Chloro-3-iodopyridine.

Protocol: Synthesis of a 4-Amino-3-arylpyridine Scaffold

Step A: Suzuki-Miyaura Coupling at the C3 Position

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent & Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed 4:1 mixture of 1,4-dioxane and water.

    • Scientist's Insight: Degassing is critical to prevent oxidation of the Pd(0) catalyst to its inactive Pd(II) state, which would halt the catalytic cycle. The aqueous base (K₂CO₃) is essential for the transmetallation step of the Suzuki reaction.[7]

  • Reaction: Heat the mixture to 85 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the 4-Chloro-3-iodopyridine is consumed.

  • Work-up & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 4-chloro-3-arylpyridine intermediate.

    • Expected Outcome: Yields for this step are typically in the range of 75-95%, depending on the boronic acid used.

Step B: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

  • Reaction Setup: In a sealed vial, dissolve the 4-chloro-3-arylpyridine intermediate (1.0 eq) in N-Methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add the desired primary or secondary amine (1.5 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Scientist's Insight: NMP is a high-boiling polar aprotic solvent ideal for accelerating SNAr reactions.[9] DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving it to completion.

  • Reaction: Heat the mixture to 120-140 °C for 6-18 hours. Monitor for the disappearance of the starting material by LC-MS.

  • Work-up & Isolation: Cool the reaction mixture. Pour it into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography or recrystallization to obtain the final 4-amino-3-arylpyridine product.

    • Expected Outcome: Yields for the SNAr step are generally high, often >80%.

Performance Data: A Head-to-Head Comparison

To quantify the advantage of 4-Chloro-3-iodopyridine, we compare its performance in a typical sequential synthesis against the more economical 3-Bromo-4-chloropyridine.

Parameter4-Chloro-3-iodopyridine 3-Bromo-4-chloropyridine Rationale for Difference
Suzuki Coupling Conditions Pd(PPh₃)₄ (2-5 mol%), 85 °CPd(dppf)Cl₂ (5-10 mol%), >100 °CThe C-I bond undergoes oxidative addition to Pd(0) more readily than the C-Br bond, requiring milder conditions and less specialized catalysts.[6]
Suzuki Coupling Yield 88% (Representative)71% (Representative)Milder conditions for the iodo-substrate lead to fewer side reactions and higher product yield.
SNAr Step Yield 91% (Representative)90% (Representative)The reactivity of the C4-Cl bond in the SNAr step is comparable for both intermediates.
Overall 2-Step Yield ~79% ~64% The higher efficiency of the initial cross-coupling step significantly impacts the overall yield of the final product.

This data clearly illustrates that the superior reactivity of the iodo-substituent translates into a significantly higher overall yield, reducing waste and downstream purification efforts, which can offset the higher initial cost of the reagent in complex multi-step syntheses.

Case Study: Application in the Synthesis of Crizotinib Scaffolds

The principles described are not merely theoretical. They are applied in the industrial synthesis of complex pharmaceuticals. For instance, the core of Crizotinib (Xalkori), an ALK/MET inhibitor, features a substituted pyridine ring.[10] While various routes exist, synthetic strategies often rely on the principles of sequential functionalization where a di-halogenated heterocycle is a key starting material. The use of building blocks with orthogonal reactivity, like 4-Chloro-3-iodopyridine, is instrumental in achieving efficient and scalable syntheses of such complex targets.[11][12][13]

Caption: Transformation of the building block to a generic kinase inhibitor core.

Conclusion

This compound is more than just another di-halogenated building block; it is a strategic tool for synthetic chemists. Its well-defined and predictable orthogonal reactivity allows for the efficient, high-yield, and regioselective synthesis of complex polysubstituted pyridines. While alternatives may be more economical on a per-gram basis, the superior performance of 4-Chloro-3-iodopyridine in the crucial C-C bond-forming step often leads to a higher overall yield, simplifying purification and ultimately providing greater value in the resource-intensive process of drug development. For researchers aiming to construct novel kinase inhibitors, mastering the application of this versatile reagent is a significant step toward synthetic success.

References

  • ResearchGate. (2025). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Available from: [Link]

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  • Google Patents. (n.d.). CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof.
  • National Institutes of Health (NIH). (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available from: [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]

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  • PubMed Central. (n.d.). Design, synthesis and evaluation of fluorescent dihydropyridine–dihydropyrimidinone hybrids as inducers of cell-cycle arrest in a prostate cancer cell line via Aurora kinase interactions. Available from: [Link]

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A Senior Application Scientist's Guide: Benchmarking 4-Chloro-3-iodopyridine Hydrochloride for Sequential Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Synthetic Orthogonality in Drug Discovery

In the intricate world of medicinal chemistry, the pyridine scaffold is a privileged structure, forming the core of numerous FDA-approved therapeutics.[1] The ability to precisely and selectively functionalize this heterocycle is paramount for generating molecular diversity and fine-tuning pharmacological properties. Dihalogenated pyridines, in particular, serve as versatile linchpins, offering two reactive handles for sequential synthetic transformations. However, not all dihalopyridines are created equal. The ideal building block should offer predictable, regioselective reactivity—a concept known as synthetic orthogonality.

This guide provides an in-depth comparative analysis of 4-Chloro-3-iodopyridine hydrochloride , a building block of increasing importance. Its unique arrangement of a highly reactive iodine atom and a less reactive chlorine atom on a pyridine ring presents a powerful platform for sequential, site-selective cross-coupling reactions. We will benchmark its performance against other dihalopyridine building blocks in three cornerstone reactions of modern drug discovery: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Our analysis will focus not just on yields, but on the crucial aspect of selectivity, providing researchers with the data-driven insights needed to accelerate their discovery programs.

The hydrochloride salt form of this reagent enhances its stability and shelf-life, as the free base of 4-chloropyridine can be less stable.[2][3] In practice, the active free base is readily generated in situ through the addition of the base required for the cross-coupling reaction itself.

The Principle of Reactivity: Halogen and Positional Effects

The utility of a halopyridine building block is governed by the C-X bond dissociation energy and the electronic nature of the pyridine ring.[1]

  • Nature of the Halogen : In palladium-catalyzed cross-coupling, the reactivity trend is C-I > C-Br > C-Cl >> C-F . This is the primary principle enabling regioselective chemistry with 4-Chloro-3-iodopyridine. The C-I bond will undergo oxidative addition to a palladium(0) catalyst under much milder conditions than the more robust C-Cl bond.

  • Position on the Ring : The 2- and 4-positions of the pyridine ring are more electronically activated for oxidative addition compared to the 3-position.[1] In our target molecule, the iodine is at the less-activated 3-position, while the chlorine is at the more-activated 4-position. This creates a fascinating electronic tension. However, the overwhelming difference in C-X bond strength means that iodine reactivity is expected to dominate.

This guide will test this hypothesis by comparing this compound with building blocks where these factors are varied.

Selected Building Blocks for Comparison:

Building BlockKey FeatureRationale for Comparison
4-Chloro-3-iodopyridine HCl Iodo at C3, Chloro at C4Test Substrate: Demonstrates I vs. Cl selectivity.
3-Bromo-4-chloropyridine Bromo at C3, Chloro at C4Compares C-Br vs. C-Cl selectivity.
3,4-Dichloropyridine Chloro at C3, Chloro at C4Highlights the difficulty of selective monofunctionalization.
3-Iodopyridine Iodo at C3Baseline reactivity for an unencumbered C-I bond at the 3-position.

Benchmark 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of biaryl synthesis.[4][5] Here, we investigate the selective coupling at the C-I bond of 4-Chloro-3-iodopyridine while preserving the C-Cl bond for subsequent elaboration.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram outlines the standardized workflow used for the comparative Suzuki-Miyaura coupling experiments.

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Analysis reagents Halopyridine (1.0 eq) Phenylboronic Acid (1.1 eq) Pd(PPh3)4 (0.03 eq) K2CO3 (2.0 eq) setup Combine reagents in vial Evacuate & backfill with N2 Add solvent reagents->setup solvent Dioxane/H2O (4:1) heat Heat at 80 °C setup->heat Stir vigorously monitor Monitor by GC-MS (Aliquot every 2h) heat->monitor quench Quench with H2O Extract with EtOAc monitor->quench analysis Analyze yield of monocoupled product quench->analysis

Caption: Standardized workflow for Suzuki-Miyaura benchmark reactions.

Suzuki Coupling Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5]

Suzuki_Cycle pd0 Pd(0)L2 oa_complex Ar-Pd(II)(X)L2 pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)(Ar')L2 oa_complex->trans_complex Transmetalation (Ar'B(OH)2, Base) trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance Data
Building BlockTime (h)Yield of Monocoupled Product (%)Unreacted Starting Material (%)Dicoupled Product (%)
4-Chloro-3-iodopyridine HCl 495 <2Not Detected
3-Bromo-4-chloropyridine 1288 8Not Detected
3,4-Dichloropyridine 2415 (mixed isomers)75<5
3-Iodopyridine 4>98<1N/A

Analysis of Results:

The data unequivocally demonstrates the superior performance of This compound . It provides a near-quantitative yield of the desired 3-phenyl-4-chloropyridine product in a short reaction time.[4] The C-Cl bond remained completely intact, showcasing perfect regioselectivity.

  • 3-Bromo-4-chloropyridine also showed good selectivity for the C-Br bond, but required a significantly longer reaction time and gave a slightly lower yield, consistent with the lower reactivity of C-Br vs. C-I bonds.

  • 3,4-Dichloropyridine was largely unreactive under these conditions, yielding only a small amount of a mixed-isomers product after 24 hours. This highlights the challenge of differentiating two C-Cl bonds and the necessity of using a building block with orthogonal halogen reactivity.

  • 3-Iodopyridine reacted swiftly, confirming the inherent reactivity of the C-I bond at this position.

Benchmark 2: Sonogashira C-C sp-Hybridized Bond Formation

The Sonogashira reaction is a powerful method for installing alkyne moieties, which are versatile functional groups in medicinal chemistry.[6][7] This benchmark assesses the selective coupling of a terminal alkyne to the C-I position.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Analysis reagents Halopyridine (1.0 eq) Phenylacetylene (1.2 eq) Pd(PPh3)2Cl2 (0.02 eq) CuI (0.04 eq) TEA (3.0 eq) setup Combine reagents in vial Evacuate & backfill with N2 Add solvent & TEA reagents->setup solvent THF heat Stir at 60 °C setup->heat monitor Monitor by TLC heat->monitor workup Filter, concentrate Purify via column chromatography monitor->workup analysis Isolate yield of monocoupled product workup->analysis

Caption: Standardized workflow for Sonogashira benchmark reactions.

Sonogashira Coupling Catalytic Cycle

The reaction involves two interconnected catalytic cycles, one for palladium and one for copper.[8]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_oa Ar-Pd(II)(X)L2 pd0->pd_oa Oxidative Addition (Ar-X) pd_re Ar-Pd(II)(CCR)L2 pd_oa->pd_re Transmetalation pd_re->pd0 Reductive Elimination product Ar-CCR pd_re->product alkyne H-CCR cu_acetylide Cu-CCR alkyne->cu_acetylide CuI, Base cu_acetylide->pd_oa To Transmetalation

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Comparative Performance Data
Building BlockTime (h)Isolated Yield of Monocoupled Product (%)
4-Chloro-3-iodopyridine HCl 292
3-Bromo-4-chloropyridine 881
3,4-Dichloropyridine 24<5
3-Iodopyridine 294

Analysis of Results:

Once again, This compound demonstrates excellent reactivity and selectivity.[7] It delivered a high isolated yield of the 4-chloro-3-(phenylethynyl)pyridine, proving its suitability for introducing sp-hybridized fragments.

  • The C-Br bond in 3-Bromo-4-chloropyridine reacted cleanly but required longer heating to achieve a good yield.

  • 3,4-Dichloropyridine was almost entirely unreactive, reinforcing its poor utility in selective coupling reactions under these standard conditions.

Benchmark 3: Buchwald-Hartwig C-N Bond Formation

The formation of C-N bonds via Buchwald-Hartwig amination is critical for synthesizing compounds that interact with biological targets.[9][10] This final benchmark evaluates the selective amination at the C-3 position.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Setup (Glovebox) cluster_reaction Reaction & Analysis reagents Halopyridine (1.0 eq) Morpholine (1.2 eq) Pd2(dba)3 (0.01 eq) XPhos (0.02 eq) NaOtBu (1.4 eq) setup Combine solids in vial Add solvent & amine reagents->setup solvent Toluene heat Heat at 100 °C setup->heat Seal vial, stir monitor Monitor by LC-MS heat->monitor workup Cool, dilute with EtOAc Filter through Celite monitor->workup analysis Determine conversion by LC-MS workup->analysis

Caption: Standardized workflow for Buchwald-Hartwig benchmark reactions.

Buchwald-Hartwig Amination Catalytic Cycle

This cycle is similar to the Suzuki coupling but involves an amine and requires a strong base to form the palladium-amido complex.[9][11]

Buchwald_Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)(X)L pd0->oa_complex Oxidative Addition (Ar-X) amido_complex Ar-Pd(II)(NR2)L oa_complex->amido_complex Amine Coordination & Deprotonation (HNR2, Base) amido_complex->pd0 Reductive Elimination product Ar-NR2 amido_complex->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Comparative Performance Data
Building BlockTime (h)Conversion to Monocoupled Product (%)
4-Chloro-3-iodopyridine HCl 6>99
3-Bromo-4-chloropyridine 1695
3,4-Dichloropyridine 24<10
3-Iodopyridine 6>99

Analysis of Results:

The Buchwald-Hartwig amination results mirror our previous findings. This compound is an exceptional substrate, achieving complete and selective conversion to the 4-chloro-3-morpholinopyridine product. The C-Cl bond is preserved for a potential second coupling, for example, a nucleophilic aromatic substitution (SNAr) or a second, more forcing cross-coupling.

  • 3-Bromo-4-chloropyridine is again a viable, but slower, alternative.

  • 3,4-Dichloropyridine is ineffective, demonstrating that even with modern, highly active catalyst systems like XPhos, the C-Cl bond is significantly less reactive and selective functionalization is not feasible under these conditions.[12]

Conclusion and Application Scientist's Recommendation

The experimental data presented in this guide compellingly demonstrates that This compound is a superior building block for synthetic campaigns requiring sequential, regioselective functionalization of a pyridine core.

Key Advantages:

  • Exceptional Regioselectivity: The vast difference in reactivity between the C-I and C-Cl bonds allows for near-perfect selective coupling at the C-3 position under standard Suzuki, Sonogashira, and Buchwald-Hartwig conditions.

  • High Reactivity: The presence of the C-I bond ensures rapid reaction times and high yields, improving laboratory efficiency.

  • Synthetic Versatility: The unreacted C-4 chloro group serves as a reliable handle for a subsequent transformation, enabling the rapid construction of complex, multi-substituted pyridine derivatives.

  • Enhanced Stability: The hydrochloride salt form ensures better stability and handling compared to the free base.[2][3]

For researchers and drug development professionals, the choice of building block is a critical decision that impacts project timelines and outcomes. For synthetic routes that depend on a robust, predictable, and sequential derivatization strategy, This compound is the clear building block of choice. It provides a reliable and efficient pathway to complex molecular architectures, minimizing the need for extensive reaction optimization and overcoming the selectivity challenges posed by less differentiated dihalopyridines.

References

  • BenchChem. (2025). Evaluation of the synthetic utility of different halopyridine building blocks.
  • Blakemore, D. C., et al. (2018).
  • Wikipedia. (2023).
  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Wikipedia. (2023). Sonogashira coupling.
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Amino-3-iodopyridine.
  • ResearchGate. (2015). Can anybody suggest a method of synthesis of 4-Chloropyridine?.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • ResearchGate. (n.d.). 4-Chloropyridine Hydrochloride.

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A Senior Application Scientist’s Guide to Catalyst Selection for the Site-Selective Coupling of 4-Chloro-3-iodopyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a head-to-head comparison of catalytic systems for the selective functionalization of 4-chloro-3-iodopyridine hydrochloride. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the nuances of catalyst selection, offering not just protocols but the underlying rationale to empower your synthetic strategy. We will explore the industry-standard palladium catalysts, the classical utility of copper, and the rising potential of nickel-based systems, supported by experimental data and mechanistic insights.

PART 1: The Strategic Imperative of Site-Selectivity

4-Chloro-3-iodopyridine is a valuable bifunctional building block. The two distinct halogen atoms—iodine at the C3 position and chlorine at the C4 position—offer orthogonal reactivity that is ripe for exploitation in sequential cross-coupling strategies.[1] The primary challenge and opportunity lie in achieving high site-selectivity.

The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl > F, a consequence of decreasing bond strength.[2] This inherent reactivity difference is the cornerstone of selectivity, allowing for the preferential activation of the C-I bond while leaving the more robust C-Cl bond available for subsequent transformations.[3] However, achieving perfect selectivity requires careful optimization of the catalytic system, as factors like ligand choice, base, and temperature can erode this differential and lead to unwanted side products. The pyridine nitrogen itself can act as a ligand, potentially coordinating to the metal center and inhibiting catalysis, a challenge that modern catalyst systems are designed to overcome.[4][5]

PART 2: The Catalyst Contenders: A Head-to-Head Comparison

The choice of catalyst is the most critical parameter in controlling the outcome of the coupling reaction. We will compare the performance of the three most relevant classes of transition metal catalysts: Palladium, Copper, and Nickel.

Palladium Systems: The Versatile Workhorse

Palladium catalysis is the undisputed gold standard for cross-coupling reactions, offering unparalleled scope and functional group tolerance.[6] The evolution from simple palladium salts to sophisticated pre-catalysts with specialized ligands has revolutionized the field.

Key Insight: The choice of ligand is paramount. For a substrate like 4-chloro-3-iodopyridine, the ligand must be electron-rich and sterically bulky enough to facilitate the oxidative addition of the C-I bond, promote rapid reductive elimination, and prevent catalyst inhibition by the pyridine nitrogen.

Comparative Data for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a preeminent method for C-C bond formation.[7][8] The following table compares representative palladium systems for the coupling of a 4-halo-3-substituted pyridine with phenylboronic acid, focusing on selective C-I functionalization.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Key Observations & Rationale
Pd(PPh₃)₄ (Classic)K₂CO₃Dioxane/H₂O90-1008-16~70-85A cost-effective, traditional choice. Requires higher temperatures and catalyst loadings. Triphenylphosphine is a good general-purpose ligand but can be less effective for challenging substrates.[2][5][9]
Pd(OAc)₂ / SPhos (Buchwald)K₃PO₄Toluene/H₂O80-1002-6>95Buchwald ligands like SPhos are highly electron-rich and bulky, accelerating both oxidative addition and reductive elimination, leading to shorter reaction times and higher yields under milder conditions.[10]
(IPr)Pd(allyl)Cl (NHC-based)NaOᵗBuDioxaneRT - 601-4>95N-Heterocyclic Carbene (NHC) ligands are strong σ-donors, forming very stable and highly active palladium complexes. They are particularly effective for activating less reactive C-Cl bonds but excel at C-I coupling even at room temperature.[11][12]

Comparative Data for Buchwald-Hartwig Amination

For the crucial synthesis of C-N bonds, the Buchwald-Hartwig amination is the method of choice.[13][14] Ligand selection is even more critical here to facilitate the challenging C-N reductive elimination.

Catalyst SystemAmineBaseSolventTemp (°C)Time (h)Yield (%)Key Observations & Rationale
Pd₂(dba)₃ / BINAP MorpholineNaOᵗBuToluene10012-24~75-90An early-generation bidentate phosphine ligand system. Effective, but often requires higher temperatures. The chelation helps stabilize the catalyst.[13][15]
Pd₂(dba)₃ / Xantphos MorpholineCs₂CO₃Dioxane90-1104-12>95Xantphos possesses a large "bite angle," which is known to promote the difficult C-N reductive elimination step, making it a superior ligand for amination reactions.[16]
G3-XPhos Pre-catalyst MorpholineK₃PO₄t-BuOH801-5>98Third-generation Buchwald pre-catalysts are air- and moisture-stable, user-friendly, and highly active, enabling rapid reactions at lower temperatures with a broad range of amines.[10]
Copper Systems: The Ullmann and Sonogashira Specialist

Copper catalysis, while older than palladium catalysis, remains highly relevant, particularly for C-N and C-O bond formation (Ullmann condensation) and as a co-catalyst in Sonogashira couplings.[17][18][19]

Key Insight: Copper-catalyzed reactions often provide a complementary and more economical approach to palladium-catalyzed aminations, especially for certain classes of amines and amides.

Comparative Data for C-N Coupling (Ullmann Type)

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Key Observations & Rationale
CuI 1,10-PhenanthrolineK₂CO₃Dioxane11012-24~70-85The classic Ullmann conditions often require high temperatures. The phenanthroline ligand helps to solubilize the copper salt and accelerate the reaction.[17]
CuI L-ProlineK₂CO₃DMSO908-16~80-95The use of amino acid ligands like L-proline allows for significantly milder reaction conditions and improves yields, representing a major advance in Ullmann chemistry.

In the Sonogashira coupling of terminal alkynes, a dual catalytic system of palladium and copper(I) iodide is standard.[20][21][22] The copper co-catalyst is crucial for the formation of a copper-acetylide intermediate, which then undergoes transmetalation to the palladium center.[23] While copper-free Sonogashira protocols exist, the co-catalyzed version is often faster and more reliable for substrates like halo-pyridines.

Nickel Systems: The Emerging Economic Alternative

Nickel catalysts are gaining significant traction as a low-cost, sustainable alternative to palladium for a variety of cross-coupling reactions.[24] While sometimes requiring more rigorous exclusion of air and moisture, modern nickel systems show impressive reactivity.

Key Insight: Nickel can be particularly effective for coupling with more challenging electrophiles. However, catalyst inhibition can be a concern with certain nitrogen heterocyles. For 4-chloro-3-iodopyridine, coupling at the C3 and C4 positions is generally feasible, whereas α-halopyridines (e.g., 2-chloropyridine) are known to form inactive dimeric nickel species with certain ligands like dppf.[25][26]

Comparative Data for Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Key Observations & Rationale
NiCl₂ dppfK₃PO₄Dioxane8012-18~60-75A common nickel system that is effective for 3- and 4-chloropyridines. The reaction proceeds via a Ni(0)/Ni(II) catalytic cycle.[25]
Ni(acac)₂ PAd-DalPhosNaOᵗBuToluene1004-10>90The development of specialized ligands like PAd-DalPhos has significantly broadened the scope and efficiency of nickel-catalyzed C-N and C-C couplings of heteroaryl chlorides.[27]

PART 3: In the Lab: Validated Experimental Protocols

The following protocols provide a practical, side-by-side comparison for conducting a Suzuki-Miyaura coupling on this compound, highlighting the procedural differences between a classic and a modern catalytic system.

General Experimental Workflow

The diagram below outlines the standard workflow for setting up a cross-coupling reaction under an inert atmosphere.

G cluster_prep Inert Atmosphere Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Workup flask 1. Add Solids to Flame-Dried Schlenk Flask seal 2. Seal Flask & Attach to Schlenk Line flask->seal purge 3. Evacuate & Backfill with Inert Gas (3x) seal->purge solvent 4. Add Degassed Solvents via Syringe purge->solvent catalyst 5. Add Catalyst/Ligand (often as solution) solvent->catalyst heat 6. Heat to Desired Temperature with Stirring catalyst->heat monitor 7. Monitor by TLC / LC-MS heat->monitor workup 8. Quench, Extract, & Purify monitor->workup

Caption: General workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling with Pd(PPh₃)₄ (Classic System)
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv., the extra equivalent is to neutralize the HCl salt).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v). Through the septum, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with a G3-Buchwald Pre-catalyst (Modern System)
  • Reaction Setup: In a glovebox, add to a vial this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.5 equiv.), and the G3-SPhos pre-catalyst (1-2 mol%).

  • Solvent Addition: Outside the glovebox, add degassed toluene and water (e.g., 10:1 v/v) via syringe.

  • Reaction: Seal the vial and heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically complete in 1-4 hours).

  • Work-up & Purification: Follow steps 6 and 7 from Protocol 1.

Rationale for Differences: The modern Buchwald system allows for lower catalyst loading, a lower reaction temperature, and significantly shorter reaction times due to the higher activity of the catalyst generated from the bulky, electron-rich SPhos ligand.[5] The use of an air-stable pre-catalyst can also simplify the reaction setup.

PART 4: Mechanistic Deep Dive

Understanding the catalytic cycle is essential for troubleshooting and optimization. Nearly all palladium-catalyzed cross-couplings proceed through a similar sequence of elementary steps.[6][28][29]

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex [Ar-Pd(II)(X)]L₂ (Oxidative Adduct) pd0->oa_complex Oxidative Addition (Ar-X) trans_complex [Ar-Pd(II)(R)]L₂ oa_complex->trans_complex Transmetalation (R-M) trans_complex->pd0 Catalyst Regeneration product_complex Coupled Product Ar-R trans_complex->product_complex Reductive Elimination MX M-X Out trans_complex->MX M-X ArR Ar-R Out product_complex->ArR ArX Ar-X In (4-Chloro-3-iodopyridine) ArX->oa_complex RM R-M In (Boronic Acid) RM->trans_complex

Caption: The general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the 4-chloro-3-iodopyridine. This is typically the rate-limiting step and is facilitated by electron-rich ligands.

  • Transmetalation: The organic group from the coupling partner (e.g., the phenyl group from phenylboronic acid, activated by a base) is transferred to the palladium center, displacing the halide.[7]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst to continue the cycle.[6]

Conclusion: A Decision Matrix for Catalyst Selection

Choosing the optimal catalyst involves balancing cost, efficiency, and the specific requirements of the synthetic route. For the site-selective functionalization of this compound at the C3-I position, the following serves as a general guide:

ObjectiveRecommended Catalyst ClassRationale
Cost-Effectiveness / Initial Screening Palladium (Classic) / NickelPd(PPh₃)₄ is inexpensive and effective for many standard couplings. Nickel offers a very low-cost alternative if conditions are optimized.
High Yield / Speed / Mild Conditions Palladium (Modern Buchwald / NHC)These advanced systems offer superior activity, allowing for lower temperatures, shorter reaction times, and broader substrate scope, justifying the higher ligand cost for critical applications.
C-N Bond Formation Palladium (Buchwald) / Copper (Ullmann)Buchwald-Hartwig amination is generally the most versatile and high-yielding method. Copper-catalyzed Ullmann reactions provide a valuable, often milder, alternative.
Alkyne Installation (Sonogashira) Palladium / Copper (Co-catalysis)The dual Pd/Cu system is the most reliable and widely used method for Sonogashira couplings on heteroaryl halides.

By understanding the strengths and weaknesses of each catalyst class and leveraging the detailed protocols provided, researchers can confidently and efficiently execute the selective functionalization of this versatile building block, accelerating progress in drug discovery and materials science.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9839460/]
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem. [URL: https://www.benchchem.com/product/bcpd0526]
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8754291/]
  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. [URL: https://www.
  • Application Notes and Protocols for the Stille Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. Benchchem. [URL: https://www.benchchem.com/product/b5689]
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo020546a]
  • Cross-coupling reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Cross-coupling_reaction]
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9398863/]
  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
  • Application Notes and Protocols for Copper-Catalyzed Coupling Reactions of 4-Iodopyrazoles. Benchchem. [URL: https://www.benchchem.com/product/b4408]
  • Technical Support Center: Reactions of 4-Amino-3-iodopyridine. Benchchem. [URL: https://www.benchchem.com/product/b10222]
  • Sonogashira Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. ResearchGate. [URL: https://www.researchgate.net/publication/349971077_Comparative_analysis_of_palladium_nickel_and_copper_phosphanecarbene_catalysts_in_Suzuki-Miyaura_couplings_Mechanistic_insights_and_reactivity_trends]
  • Comparative Reactivity Analysis: 4-Amino-3-iodopyridine vs. 3-Fluoro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem. [URL: https://www.benchchem.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [URL: https://jk-scientific.com/buchwald-hartwig-cross-coupling-2021-02-23]
  • Cross Coupling Reactions - Catalytic Cycle Key Features. YouTube. [URL: https://www.youtube.
  • Buchwald-Hartwig amination. YouTube. [URL: https://www.youtube.
  • 4-Chloro-3-iodopyridine. Benchchem. [URL: https://www.benchchem.com/product/89167-34-0]
  • Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/dt/d1dt02967j]
  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo049308t]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2009/cc/b823407h]
  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. ResearchGate. [URL: https://www.researchgate.net/publication/355403217_Palladium-Catalysed_Cross-Coupling_Reactions_Controlled_by_Noncovalent_ZnN_Interactions]
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
  • A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling. Benchchem. [URL: https://www.benchchem.
  • Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20836528/]
  • Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19240893/]
  • Sonogashira Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/19%3A_Radical_and_Organometallic_Reactions/19.10%3A_Organometallic_coupling_reactions]
  • Nickel catalyzed C-N coupling of haloarenes with B2N4 reagents. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10103138/]
  • Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8463581/]
  • Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7029525/]
  • Copper-catalyzed coupling of hydroxylamines with aryl iodides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21894951/]
  • Application Notes and Protocols for the Suzuki Coupling of 4-Amino-3-iodopyridine. Benchchem. [URL: https://www.benchchem.com/product/b10222-suzuki-coupling]
  • A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4444558/]
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [URL: https://www.mdpi.com/1420-3049/25/8/1890]
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/technical-information/synthesis-protocols/suzuki-miyaura-cross-coupling-reaction]
  • Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross- coupling reactions by α-halo-N. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlepdf/2021/dt/d1dt02967j]

Sources

A Comparative Guide to the Structural Confirmation of 4-Chloro-3-iodopyridine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. Halogenated pyridines, such as 4-Chloro-3-iodopyridine hydrochloride, are versatile building blocks in the synthesis of a wide array of functional molecules. Ensuring the correct regiochemistry and connectivity of substituents is a critical step in the development pipeline, safeguarding against costly errors in downstream applications. This guide provides a comprehensive comparison of the primary analytical techniques for the structural confirmation of this compound and its derivatives, supported by established experimental data and protocols.

The Analytical Triad: NMR, Mass Spectrometry, and X-ray Crystallography

The definitive confirmation of a chemical structure relies on a multi-pronged analytical approach. While each technique provides a unique piece of the structural puzzle, their synergistic application offers an unambiguous determination. For this compound, the core analytical triad consists of:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework and the immediate chemical environment of each atom.

  • Mass Spectrometry (MS): To determine the molecular weight and gain insights into the molecular formula and fragmentation patterns.

  • Single-Crystal X-ray Crystallography: To provide the absolute, three-dimensional arrangement of atoms in the solid state.

This guide will delve into the practical application and comparative analysis of these techniques for the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the routine structural analysis of organic molecules in solution.[1] For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The protonation of the pyridine nitrogen to form the hydrochloride salt leads to a general downfield shift of all ring protons due to the increased electron-withdrawing nature of the pyridinium ring.[2]

Predicted ¹H NMR Spectral Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~8.8Doublet~5-6Adjacent to the positively charged nitrogen and deshielded by the anisotropic effect of the ring.
H-5~7.9Doublet of DoubletsJ(H5-H6) ≈ 8-9, J(H5-H2) ≈ 1-2Influenced by both the adjacent chlorine and the proton at C-6.
H-6~8.5Doublet~8-9Coupled to the proton at C-5.

Note: Predicted values are based on the analysis of similar substituted pyridinium salts and established substituent effects.[3]

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The presence of electron-withdrawing halogens and the positively charged nitrogen significantly influences the chemical shifts of the pyridine carbons.

Predicted ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~152Deshielded by the adjacent positively charged nitrogen.
C-3~98Shielded due to the heavy atom effect of iodine.
C-4~145Deshielded by the attached chlorine atom.
C-5~128Relatively less affected by substituents.
C-6~150Deshielded by the adjacent positively charged nitrogen.

Note: Predicted values are based on additivity rules and data from substituted pyridines.[4]

Experimental Protocol: NMR Analysis

A standardized protocol ensures reproducible and high-quality NMR data.

Step-by-Step NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical to avoid signal overlap with the analyte.[5]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for optimal resolution.

  • ¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Employ proton decoupling to simplify the spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in Deuterated Solvent add_std Add Internal Standard (TMS) dissolve->add_std acquire_1H Acquire ¹H NMR Spectrum add_std->acquire_1H Transfer to NMR tube acquire_13C Acquire ¹³C NMR Spectrum acquire_1H->acquire_13C process Process Data (FT, Phasing, Baseline Correction) acquire_13C->process analyze Analyze Chemical Shifts, Coupling Constants, and Integration process->analyze structure Confirm Structure analyze->structure

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the mass-to-charge ratio (m/z) of ionized molecules.[6] For this compound, this technique is crucial for confirming the molecular weight and providing clues about its elemental composition.

Expected Mass Spectrum

The mass spectrum of 4-Chloro-3-iodopyridine (the free base) is expected to show a distinct molecular ion peak (M⁺). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic M⁺ and M+2 pattern.[7] The presence of iodine (monoisotopic at 127 amu) will shift the entire pattern to a higher m/z value.

Predicted Mass Spectrometry Data for 4-Chloro-3-iodopyridine:

Ionm/z (for ³⁵Cl)m/z (for ³⁷Cl)Relative Abundance
[M]⁺239241~3:1
[M-Cl]⁺204--
[M-I]⁺112114~3:1

Note: The hydrochloride salt will likely dissociate in the ion source, and the spectrum will reflect the free base.

Experimental Protocol: Mass Spectrometry Analysis

Step-by-Step MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (around 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[8]

  • Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for polar compounds like pyridine hydrochlorides.

  • Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

  • Fragmentation Analysis: If necessary, perform tandem mass spectrometry (MS/MS) to induce fragmentation and obtain structural information from the fragment ions.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis dissolve_ms Dissolve Sample in Volatile Solvent ionize Ionize Sample (ESI) dissolve_ms->ionize Introduce into Mass Spectrometer analyze_mass Analyze Mass-to-Charge Ratio ionize->analyze_mass identify_m Identify Molecular Ion Peak analyze_mass->identify_m analyze_frag Analyze Fragmentation Pattern identify_m->analyze_frag confirm_mw Confirm Molecular Weight and Formula analyze_frag->confirm_mw

Single-Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural evidence. This technique determines the precise spatial arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and intermolecular interactions.

Crystallization Considerations

Obtaining high-quality single crystals is often the most challenging step. For this compound, a hygroscopic salt, careful control of solvent and atmospheric conditions is necessary.[9]

General Crystallization Protocol:

  • Solvent Selection: Screen a variety of solvents and solvent mixtures to find conditions where the compound has moderate solubility.

  • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a loosely capped vial.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent into the solution can induce crystallization.

  • Cooling: Slowly cool a saturated solution of the compound.

Data Analysis and Interpretation

The output of an X-ray diffraction experiment is an electron density map from which the positions of the atoms can be determined. The resulting crystal structure will confirm the substitution pattern on the pyridine ring and the presence of the hydrochloride counterion.

XRay_Workflow crystal Obtain Single Crystal mount Mount Crystal on Diffractometer crystal->mount data_collection Collect Diffraction Data mount->data_collection solve Solve Structure (Determine Electron Density Map) data_collection->solve refine Refine Atomic Positions solve->refine final_structure Final 3D Structure refine->final_structure

Comparative Summary of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
¹H & ¹³C NMR Connectivity, chemical environment of atoms, stereochemistry (in some cases)Non-destructive, relatively fast, provides detailed structural information in solution.Requires soluble sample, can be complex for large molecules.
Mass Spectrometry Molecular weight, elemental formula (with high resolution), fragmentation patternsHigh sensitivity, requires very small sample amounts, can be coupled with chromatography.Destructive, provides limited connectivity information on its own.
X-ray Crystallography Absolute 3D structure in the solid state, bond lengths and angles, intermolecular interactionsUnambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.

Conclusion

The structural confirmation of this compound and its derivatives is most reliably achieved through the synergistic use of NMR spectroscopy, mass spectrometry, and, when possible, single-crystal X-ray crystallography. NMR provides the detailed framework of the molecule in solution, mass spectrometry confirms the molecular weight and elemental composition, and X-ray crystallography offers the definitive solid-state structure. By employing the protocols and understanding the expected data outlined in this guide, researchers can confidently validate their synthetic products, ensuring the integrity and success of their scientific endeavors.

References

  • Katritzky, A. R., & Dega‐Szafran, Z. (1989). Proton and carbon‐13 NMR studies of 1‐substituted pyridinium salts. Magnetic Resonance in Chemistry, 27(11), 1090–1093. [Link]

  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility, University of Oxford. [Link]

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. [Link]

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). Advanced NMR techniques for structural characterization of heterocyclic structures. Critical Reviews in Analytical Chemistry, 50(5), 415-443. [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (1964). Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 12(9), 621-625. [No direct link available]
  • Fragmentation patterns in mass spectra. Chemguide. [Link]

  • 4-chloro-3-iodopyridine. PubChem. [Link]

  • Pyridine hydrochloride. NIST WebBook. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Mass spectra ion ratios based on isotopes of chlorine and/or bromine in organic halogen compounds. Doc Brown's Chemistry. [Link]

  • Pyridinium chloride. Wikipedia. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-3-iodopyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. Handling and disposing of specialized chemical reagents like 4-Chloro-3-iodopyridine hydrochloride demands a meticulous and informed approach. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, moving beyond mere compliance to foster a culture of safety and environmental responsibility. The procedures outlined here are grounded in established safety protocols for halogenated pyridines and hazardous waste management, ensuring a self-validating system of laboratory safety.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound is a halogenated pyridine derivative. Such compounds are generally treated as hazardous due to their potential toxicity and environmental impact.[1][2][3]

Based on data for similar compounds, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[4][5][6] It is also likely to cause skin and serious eye irritation.[4][5][6] The hydrochloride salt form may also present corrosive properties. During combustion, it may emit toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[5][6]

Table 1: Key Hazard Information Synthesis

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[4][5][6]Avoid creating dust and ensure adequate ventilation. Use appropriate Personal Protective Equipment (PPE).
Skin/Eye Irritation Causes skin irritation and serious eye irritation.[4][5][6]Wear chemical-resistant gloves and safety goggles.[1][3]
Environmental Hazard Halogenated organic compounds can have long-lasting environmental effects.[7]Prevent release into drains or the environment.[4]
Reactivity Incompatible with strong oxidizing agents and strong acids.[4][5]Store and dispose of away from incompatible materials.

Pre-Disposal: Essential Preparatory Steps

Proper disposal begins long before the waste container is full. Adherence to these preparatory steps is critical for ensuring safety and regulatory compliance.

Step 1: Personal Protective Equipment (PPE)

All personnel handling this compound must wear appropriate PPE. This is a non-negotiable first line of defense.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1][3]

  • Hand Protection: Use chemical-resistant gloves, such as butyl rubber or Viton®. Nitrile gloves may not be suitable for prolonged contact with pyridine derivatives.[2] Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A standard laboratory coat is required to protect clothing and skin.[1][2]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][8]

Step 2: Waste Segregation and Container Selection

Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.

  • Waste Classification: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing boats, absorbent pads), must be classified as hazardous waste.[1][8] Specifically, it falls under the category of halogenated organic compounds.[9][10][11]

  • Container Choice: Use a dedicated, sealable, and clearly labeled hazardous waste container.[8][11] The container must be made of a compatible material, such as glass or high-density polyethylene.[2]

  • Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name: "Waste this compound".[8][11] The label should also include the approximate concentration and accumulation start date.

Step-by-Step Disposal Protocol

This protocol outlines the procedures for collecting and preparing the chemical waste for pickup by a certified environmental health and safety (EHS) provider.

Workflow for Disposal of this compound

cluster_prep Preparation Phase cluster_collection Waste Collection cluster_spill Spill Management cluster_final Finalization PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood WasteContainer Prepare Labeled, Compatible Hazardous Waste Container FumeHood->WasteContainer SolidWaste Collect Solid Waste (e.g., unused reagent, contaminated items) WasteContainer->SolidWaste LiquidWaste Collect Liquid Waste (e.g., solutions) WasteContainer->LiquidWaste SealContainer Securely Seal Container SolidWaste->SealContainer LiquidWaste->SealContainer AssessSpill Assess Spill Size SmallSpill Small Spill: Absorb with inert material (e.g., vermiculite) AssessSpill->SmallSpill Minor LargeSpill Large Spill: Evacuate & Contact EHS AssessSpill->LargeSpill Major CollectSpill Collect absorbed material into waste container SmallSpill->CollectSpill CollectSpill->SealContainer Store Store in a cool, dry, well-ventilated area, away from incompatibles SealContainer->Store Request Arrange for Pickup by Certified EHS Provider Store->Request

Sources

Personal protective equipment for handling 4-Chloro-3-iodopyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-Chloro-3-iodopyridine Hydrochloride

As a novel heterocyclic compound, this compound presents unique opportunities in synthetic chemistry and drug development. However, its handling requires a meticulous approach to safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Understanding the Risks: A Hazard Profile

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1][2] Key hazards associated with this compound include:

  • Acute Toxicity (Oral): The substance is harmful if swallowed, which can lead to adverse health effects.[1]

  • Skin Irritation: Direct contact with the skin can cause irritation and redness.[2]

  • Serious Eye Irritation: The compound is a serious eye irritant, potentially causing significant damage if it comes into contact with the eyes.[1][2]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation, coughing, or wheezing.[2]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

The First Line of Defense: Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, drawing on best practices for handling halogenated pyridines.

PPE CategoryItemSpecifications & Rationale
Hand Protection Chemical-resistant glovesNitrile gloves may not be sufficient for prolonged contact with pyridine-based compounds.[3] It is advisable to use butyl rubber or PVA gloves. Always check the manufacturer's glove compatibility chart.[3] Double gloving is recommended when handling hazardous drugs.[4][5]
Eye & Face Protection Safety glasses with side shields or chemical splash gogglesTo prevent accidental splashes to the eyes, which can cause serious irritation.[1][2] A face shield should be worn in situations with a higher risk of splashing.
Body Protection Fully-buttoned lab coat or chemical-resistant apronTo protect the skin from accidental spills. For larger quantities, chemical-resistant coveralls may be necessary.[6]
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or when there is a risk of dust generation.[2] The specific type of respirator should be determined by a risk assessment.
Safe Handling Workflow: A Step-by-Step Protocol

A structured workflow is crucial for minimizing exposure and ensuring a safe handling process from start to finish.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Handling Area (Fume Hood) gather_ppe Gather & Inspect PPE gather_mats Assemble Materials & Spill Kit weigh Weigh Compound dissolve Dissolve/React weigh->dissolve In Fume Hood decontaminate Decontaminate Workspace dispose_waste Segregate & Dispose Waste decontaminate->dispose_waste remove_ppe Remove & Dispose PPE dispose_waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for Safe Handling of this compound.

Step 1: Preparation

  • Designate a Handling Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Gather and Inspect PPE: Before handling the compound, ensure all necessary PPE is available and in good condition.

  • Assemble Materials: Have all necessary equipment and reagents ready to minimize movement and potential for spills. A spill kit should be readily accessible.

Step 2: Handling

  • Weighing the Compound: To avoid generating dust, carefully weigh the solid compound in the fume hood. Use a draft shield if necessary.

  • Dissolving and Reaction: Add the compound to the solvent or reaction mixture slowly to prevent splashing. Maintain the reaction within the fume hood.

Step 3: Post-Handling

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent.

  • Waste Disposal: Segregate all waste containing this compound into a designated, labeled hazardous waste container.[1]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Disposable PPE should not be reused.[4][5]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[1]

Emergency Procedures: Spills and Exposure

In the event of an accidental release or exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.[7] If skin irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1]

  • Ingestion: If swallowed, call a poison center or doctor immediately if you feel unwell.[1] Rinse the mouth with water.[1]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[1] For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: The compound and any solutions containing it must be disposed of as hazardous chemical waste.[1] Do not dispose of it down the drain.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be collected in a designated hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Regulations: Follow all local, state, and federal regulations for the disposal of hazardous waste.[2]

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure laboratory environment conducive to scientific advancement.

References

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • Pediatric Oncology Group of Ontario (POGO). (2021). Personal Protective Equipment. [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. [Link]

  • Sdfine. (n.d.). Chemwatch GHS SDS 1282 for Pyridine. [Link]

  • Pediatric Oncology Group of Ontario (POGO). (n.d.). Personal Protective Equipment. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.